Fructosyl-methionine
Description
Structure
3D Structure
Properties
CAS No. |
80860-78-2 |
|---|---|
Molecular Formula |
C11H21NO7S |
Molecular Weight |
311.35 g/mol |
IUPAC Name |
(2S)-2-[[(3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C11H21NO7S/c1-20-3-2-6(10(17)18)12-11(5-14)9(16)8(15)7(4-13)19-11/h6-9,12-16H,2-5H2,1H3,(H,17,18)/t6-,7+,8+,9-,11?/m0/s1 |
InChI Key |
BNYIIVWJYIVWON-ZVSNZSLMSA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)O)NC1([C@H]([C@@H]([C@H](O1)CO)O)O)CO |
Canonical SMILES |
CSCCC(C(=O)O)NC1(C(C(C(O1)CO)O)O)CO |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
fructose methionine fructosyl-methionine fructosylmethionine |
Origin of Product |
United States |
Foundational & Exploratory
The Formation of Fructosyl-methionine in the Maillard Reaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the chemical mechanisms, kinetics, and analytical methodologies related to the formation of Fructosyl-methionine, an Amadori rearrangement product formed during the Maillard reaction. This document details the core chemical transformations, influencing factors, experimental protocols for synthesis and analysis, and the biological significance of this compound, with a focus on its antioxidant properties.
Introduction: The Maillard Reaction and Amadori Products
The Maillard reaction, a form of non-enzymatic browning, is a complex series of chemical reactions between the carbonyl group of a reducing sugar and the nucleophilic amino group of an amino acid, peptide, or protein.[1][2] First described by Louis-Camille Maillard in 1912, this reaction is fundamental to food science, contributing to the desirable color, flavor, and aroma of cooked foods.[1] However, it also occurs in vivo, where the resulting products, known as Advanced Glycation End-products (AGEs), are implicated in aging and the pathophysiology of various diseases, including diabetes.[3][4]
The initial stage of the Maillard reaction involves the formation of a Schiff base, which then undergoes a spontaneous rearrangement to form a more stable ketoamine known as an Amadori product. This compound (N-(1-Deoxy-1-fructosyl)methionine) is the specific Amadori product formed from the reaction between a reducing sugar like glucose or fructose and the essential sulfur-containing amino acid, methionine. Understanding the formation and properties of this compound is crucial for food quality control and for elucidating the roles of glycation products in biological systems.
Core Mechanism of this compound Formation
The formation of this compound is a two-step process that constitutes the early phase of the Maillard reaction.
Step 1: Condensation and Schiff Base Formation The reaction initiates with the nucleophilic attack of the primary amino group of methionine on the carbonyl carbon of an open-chain form of a reducing sugar (e.g., glucose). This condensation reaction results in the formation of an unstable aldimine, commonly referred to as a Schiff base, along with the elimination of a water molecule. This initial step is reversible.
Step 2: Amadori Rearrangement The unstable Schiff base undergoes a spontaneous, acid-catalyzed intramolecular rearrangement to form a stable 1-amino-1-deoxy-2-ketose. This product is the ketoamine this compound, also known as the Amadori product. This rearrangement involves the migration of the double bond and a proton shift, converting the aldimine to a more stable keto-functional group. The formation of the Amadori product is considered largely irreversible under physiological conditions, effectively locking the amino acid and sugar together.
Kinetics and Influencing Factors
The rate of this compound formation is significantly influenced by several environmental and kinetic parameters.
-
Temperature: Higher temperatures accelerate the Maillard reaction. Optimal temperatures for the synthesis of this compound are reported to be between 90–100°C for achieving a higher yield, though this also increases the risk of degradation into further Maillard reaction products. Studies on a D-glucose and L-methionine model system assisted by ultrasound were conducted at temperatures ranging from 60-80°C.
-
pH: The pH of the medium is a critical factor. The reaction is generally favored under alkaline conditions, which increase the proportion of the amino acid in its unprotonated, more nucleophilic form. A study on the Maillard reaction between D-glucose and L-methionine was conducted at a pH of 10.0. Conversely, the Amadori rearrangement step is acid-catalyzed.
-
Reactant Concentration and Stoichiometry: The concentration of both the reducing sugar and methionine affects the reaction rate. A 1:1 molar ratio is often suggested to minimize residual substrates and optimize the formation of the Amadori product.
-
Water Activity (a_w): Water is a product of the initial condensation step; therefore, lower water activity can favor the formation of the Schiff base. However, some water is necessary to act as a solvent and facilitate reactant mobility.
Quantitative Data Summary
While comprehensive kinetic data for this compound formation is not extensively compiled in a single source, the following table summarizes relevant quantitative findings from various studies on Maillard reaction products.
| Parameter | Value / Observation | Reactants | Conditions | Citation |
| Optimal Temperature | 90-100°C | Fructose & Methionine | Synthesis for high yield | |
| Ultrasound-Assisted Rxn Temp. | 60-80°C | D-Glucose & L-Methionine | Model system study | |
| Optimal pH | 10.0 | D-Glucose & L-Methionine | Model system study | |
| Reactant Ratio | 1:1 Molar Ratio | Fructose & Methionine | Suggested for minimizing residual substrates | |
| Antioxidant Activity (EC50) | 25 µM | N-(1-Deoxy-1-fructosyl)methionine | DPPH radical scavenging assay | |
| Enzymatic Synthesis Yield | 65% | Fructose & Methionine | Using Aspergillus oryzae fructosyltransferase |
Experimental Protocols
Detailed methodologies are essential for the synthesis, detection, and quantification of this compound.
Synthesis of this compound (Model System)
This protocol describes a general method for the non-enzymatic synthesis of this compound based on typical Maillard reaction conditions.
-
Reactant Preparation: Prepare equimolar solutions of L-methionine and D-glucose (or D-fructose) in a suitable buffer (e.g., phosphate buffer, pH 7.5-10.0). A common starting concentration is 0.5 M for each reactant.
-
Reaction Setup: Combine equal volumes of the methionine and sugar solutions in a sealed reaction vessel to achieve a 1:1 molar ratio.
-
Incubation: Heat the reaction mixture in a controlled temperature environment, such as a water bath or heating block, at a temperature between 60°C and 90°C. The reaction time can vary from 1 to 10 hours, depending on the temperature and desired yield.
-
Monitoring: The reaction progress can be monitored by observing the development of a brown color, which can be quantified spectrophotometrically at 420 nm. Aliquots can also be taken at various time points for analysis by HPLC or LC-MS/MS to determine the concentration of this compound and the depletion of reactants.
-
Termination and Storage: Stop the reaction by rapid cooling in an ice bath. The resulting solution containing this compound should be stored at -20°C for long-term stability.
-
Purification (Optional): For obtaining a pure standard, the product can be purified using techniques like strong acidic cation exchange resin chromatography.
Analysis by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
HPLC-MS/MS is a powerful and widely used technique for the sensitive and specific quantification of this compound in complex matrices like food or biological samples.
-
Sample Preparation:
-
Extraction: Extract free amino acids and their derivatives from the sample matrix (e.g., 5 mg of dried leaf tissue) using 1 ml of ultrapure water.
-
Centrifugation: Centrifuge the extract at 10,000 x g for 10 minutes to pellet insoluble material.
-
Filtration: Filter the supernatant through a 0.45 µm pore membrane filter to remove any remaining particulates.
-
Solvent Evaporation (Optional): For concentrating the sample, the solvent can be evaporated under a stream of nitrogen gas. The residue is then reconstituted in a solvent compatible with the initial mobile phase.
-
-
Chromatographic Separation (UHPLC):
-
Column: A reversed-phase column (e.g., Acquity UPLC HSS T3, 2.1 x 100 mm, 1.8 µm) is commonly used.
-
Mobile Phase: A typical mobile phase consists of two solvents:
-
Solvent A: Water with an ion-pairing agent and acid (e.g., 0.05% formic acid and 0.03% heptafluorobutyric acid (HFBA)).
-
Solvent B: Acetonitrile with similar additives (e.g., 0.05% formic acid and 0.03% HFBA).
-
-
Gradient Elution: A gradient program is used to separate the analytes. For example: start with a low percentage of Solvent B, gradually increase to a high percentage to elute the compounds of interest, and then return to initial conditions to re-equilibrate the column.
-
Flow Rate: A typical flow rate for UHPLC is around 0.4 mL/min.
-
Injection Volume: 1 µL.
-
-
Mass Spectrometric Detection (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive mode is typically used.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity. This involves monitoring a specific precursor ion-to-product ion transition for this compound.
-
Quantification: Quantification is achieved by comparing the peak area of the analyte to that of a stable isotope-labeled internal standard, which is added to the sample prior to preparation to correct for matrix effects and processing losses.
-
Biological Significance and Potential Applications
While extensive research has focused on the detrimental effects of AGEs, some early-stage Maillard reaction products, including this compound, have demonstrated potential biological activities.
Antioxidant Properties
This compound has been shown to possess antioxidant properties, primarily through the mechanism of free radical scavenging. The sulfur atom in the methionine moiety is susceptible to oxidation by reactive oxygen species (ROS), forming methionine sulfoxide. This process can neutralize harmful radicals, thereby protecting other vital biomolecules from oxidative damage. In vitro studies have reported an EC50 value of 25 µM for the DPPH radical scavenging activity of N-(1-Deoxy-1-fructosyl)methionine. This antioxidant capacity is significant because oxidative stress is a key factor in the progression of many diseases targeted by drug development.
Role in Cellular Signaling
Methionine metabolism is intricately linked to crucial cellular signaling pathways. For instance, S-adenosylmethionine (SAM), a metabolite of methionine, is a universal methyl donor and a key regulator of the mTORC1 pathway, which governs cell growth and proliferation. While direct evidence of this compound's involvement in these specific pathways is still emerging, its formation represents a modification of a key metabolic precursor. Glycation can alter the biological function of amino acids and proteins, and therefore, the presence of this compound could potentially modulate methionine-dependent signaling cascades. Further research is warranted to explore how this Amadori product might influence cellular sensing and signaling networks, which could be of significant interest to drug development professionals investigating metabolic diseases.
References
- 1. Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. edepot.wur.nl [edepot.wur.nl]
- 3. Role of advanced glycation end products in cellular signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unambiguous Identification of Glucose-Induced Glycation in mAbs and other Proteins by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Initial Characterization of Fructosyl-methionine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fructosyl-methionine (Fru-Met), a derivative compound formed from the non-enzymatic reaction of fructose and the essential amino acid methionine, represents a key molecule in the study of glycation and the Maillard reaction. This reaction, commonly associated with the browning and flavor development in cooked foods, also has significant implications in biological systems, where advanced glycation end-products (AGEs) are linked to various pathological conditions. Fru-Met, as an early-stage Amadori rearrangement product, serves as a valuable model compound for investigating the metabolic fate and physiological effects of glycated amino acids.[1] This technical guide provides a comprehensive overview of the discovery, initial characterization, and analytical methodologies for this compound.
Chemical and Physical Properties
This compound, with the chemical formula C11H21NO7S, is characterized by the covalent linkage of a fructose molecule to the amino group of methionine.[1] This modification significantly alters the physicochemical properties of the parent amino acid.
| Property | Value | Reference |
| IUPAC Name | (2S)-2-[[(3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]amino]-4-methylsulfanylbutanoic acid | [1] |
| CAS Number | 80860-78-2 | [1] |
| Molecular Formula | C11H21NO7S | [1] |
| Molecular Weight | 311.35 g/mol | |
| Appearance | Not specified in literature; likely a solid | |
| Solubility | Soluble in DMSO |
Formation of this compound: The Maillard Reaction
The primary pathway for the formation of this compound is the Maillard reaction, a complex series of non-enzymatic browning reactions that occur between reducing sugars and amino acids upon heating. The initial step involves the condensation of the carbonyl group of fructose with the primary amino group of methionine to form a Schiff base. This unstable intermediate then undergoes the Amadori rearrangement to form the more stable 1-amino-1-deoxy-ketose, which in this case is this compound.
Initial Characterization and Analytical Methodologies
The characterization and quantification of this compound in various matrices, from food products to biological samples, rely on a suite of advanced analytical techniques.
Chromatographic Separation
High-performance liquid chromatography (HPLC) and its advanced version, ultra-high-performance liquid chromatography (UHPLC), are central to the separation of this compound from complex mixtures. High-performance anion-exchange chromatography (HPAEC) with pulsed amperometric detection (PAD) is another powerful technique for the analysis of Amadori compounds.
Table 2: Chromatographic Methods for this compound Analysis
| Technique | Typical Column | Mobile Phase (Example) | Detection |
| RP-HPLC | C18 | Gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid | UV (210 nm), MS |
| HPAEC-PAD | CarboPac PA10 | Isocratic or gradient elution with sodium hydroxide and sodium acetate | Pulsed Amperometry |
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a cornerstone for the identification and quantification of this compound. Tandem mass spectrometry (MS/MS) provides structural information through the analysis of fragmentation patterns.
Table 3: Mass Spectrometric Parameters for this compound
| Parameter | Description |
| Precursor Ion [M+H]+ | m/z 312 |
| Key Fragment Ion | m/z 150 (loss of the fructose moiety) |
| Ionization Mode | Electrospray Ionization (ESI), positive mode |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the definitive structural elucidation of this compound. Predicted 1H NMR spectral data provides characteristic chemical shifts for the protons in the molecule.
Table 4: Predicted 1H NMR Chemical Shifts for this compound in D2O
| Proton Assignment | Predicted Chemical Shift (ppm) |
| Methionine α-proton | 3.8-4.2 (triplet) |
| Methionine β-CH2 protons | 2.0-2.2 |
| Methionine γ-CH2 protons | 2.5-2.7 |
| Methionine S-methyl group | 2.0-2.1 (singlet) |
| (Note: These are predicted values and may vary in experimental conditions.) |
Experimental Protocols
General Experimental Workflow for this compound Analysis
The analysis of this compound typically follows a standardized workflow, from sample preparation to data analysis.
Protocol for DPPH Radical Scavenging Assay
This protocol is adapted from general procedures for assessing the antioxidant activity of compounds.
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Sample Preparation: Prepare a series of concentrations of this compound in methanol.
-
Reaction: In a microplate well or cuvette, mix the this compound solution with the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the EC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.
Protocol for Enzymatic Synthesis of this compound
This protocol is based on the use of fructosyltransferases for the synthesis of fructosyl-amino acids.
-
Enzyme Source: Utilize a fructosyltransferase, for example, from Aspergillus oryzae.
-
Reaction Mixture: Prepare a reaction mixture containing methionine and fructose in a suitable buffer (e.g., pH 7.4).
-
Enzyme Addition: Add the fructosyltransferase to the reaction mixture.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C) with gentle agitation.
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by HPLC.
-
Purification: Once the reaction is complete, purify the this compound from the reaction mixture using chromatographic techniques.
Biological Significance and Potential Applications
The initial characterization of this compound has highlighted its potential as an antioxidant. One study reported an EC50 value of 25 µM in a DPPH assay, indicating its capacity to scavenge free radicals. This antioxidant activity is of interest for its potential protective effects against oxidative stress-related damage.
As a product of the Maillard reaction, this compound is present in a variety of heat-processed foods, including cereal products, roasted coffee, and cocoa beans. Its presence and potential biological activities are of significant interest to food scientists and nutritionists. In the field of drug development, understanding the formation and effects of glycated amino acids like this compound is crucial for research into diabetes, aging, and other conditions associated with the accumulation of advanced glycation end-products.
Conclusion
This compound, an Amadori product of the Maillard reaction, is a molecule of growing interest in both food science and biomedical research. Its initial characterization has been facilitated by advanced analytical techniques, revealing its chemical nature and potential antioxidant properties. The detailed methodologies and data presented in this guide provide a solid foundation for researchers and professionals seeking to further investigate the role of this compound in various chemical and biological systems. Future research will likely focus on elucidating its metabolic pathways, its precise mechanisms of action, and its broader implications for human health and nutrition.
References
The Biological Significance of Fructosyl-methionine In Vivo: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fructosyl-methionine (F-Met), an Amadori rearrangement product formed from the non-enzymatic glycation of methionine with fructose, is emerging as a molecule of interest in the fields of food science, metabolic diseases, and biomarker discovery. While traditionally studied in the context of the Maillard reaction in food chemistry, recent evidence points towards its presence and potential biological significance in vivo. This technical guide provides a comprehensive overview of the current understanding of this compound's formation, metabolism, and potential physiological and pathological roles. It details analytical methodologies for its quantification and explores its relationship with advanced glycation end products (AGEs) and associated signaling pathways. This document is intended to serve as a resource for researchers and professionals in drug development seeking to understand and investigate the role of this glycated amino acid in biological systems.
Introduction
Non-enzymatic glycation, a spontaneous reaction between reducing sugars and the free amino groups of proteins, lipids, and nucleic acids, is a post-translational modification that occurs ubiquitously in biological systems. The initial, reversible formation of a Schiff base is followed by an irreversible rearrangement to form more stable Amadori products.[1] this compound (N-(1-Deoxy-1-fructosyl)methionine) is one such Amadori product, resulting from the reaction between fructose and the amino acid methionine.[2]
Methionine, an essential sulfur-containing amino acid, plays a critical role in protein synthesis, as a precursor for the universal methyl donor S-adenosylmethionine (SAM), and in the synthesis of cysteine and glutathione, key components of the cellular antioxidant defense system.[3][4] The glycation of methionine to form F-Met has the potential to alter its bioavailability and metabolic fate, with implications for cellular function and homeostasis.
While the role of glycated proteins, particularly in the form of advanced glycation end products (AGEs), in the pathophysiology of aging and chronic diseases such as diabetes and renal failure is well-established, the specific biological significance of free Amadori products like this compound is an area of active investigation.[5] This guide synthesizes the current knowledge on F-Met, from its chemical origins to its potential as a biomarker and bioactive molecule.
Formation and Metabolism of this compound
Formation
This compound can be formed through both non-enzymatic and enzymatic pathways.
-
Non-Enzymatic Formation (Maillard Reaction): This is the primary route of F-Met formation, both in food processing and in vivo. The reaction is initiated by the condensation of the carbonyl group of fructose with the primary amino group of methionine, forming a Schiff base, which then undergoes the Amadori rearrangement to yield the stable ketoamine, this compound.
-
Enzymatic Synthesis: Fructosyltransferases can catalyze the stereospecific synthesis of fructosyl-amino acids. For instance, enzymes from Aspergillus oryzae have been shown to produce F-Met under mild conditions (37°C and pH 7.4), offering a more controlled synthesis route compared to the Maillard reaction.
In Vivo Presence and Distribution
Direct evidence for the presence of this compound in vivo in mammals has been reported. A study utilizing high-resolution mass spectrometry profiling identified N-(1-Deoxy-1-fructosyl)methionine in the blood serum and cerebral cortical brain tissues of mice. This finding confirms that F-Met is not just a dietary component but is also present within the mammalian system, suggesting endogenous formation or absorption and distribution from dietary sources.
Absorption and Metabolism
Studies in rat models have indicated that fructosyl-amino acids are subject to transport and metabolism upon consumption. While specific quantitative data on the tissue distribution of F-Met is limited, early research on fructose amino acids suggests intestinal absorption followed by metabolism in organs such as the kidney and liver. The enzymatic degradation of fructosyl-amino acids is a known biological pathway. Enzymes like fructosyl-amino acid oxidases (FAODs) can catalyze the oxidation of the C-N bond, releasing the free amino acid (methionine) and glucosone.
Biological Significance and Potential Roles
The biological significance of this compound in vivo is not yet fully elucidated, but several potential roles can be inferred from its chemical nature and its classification as an Amadori product.
Antioxidant Activity
In vitro studies have demonstrated that this compound possesses antioxidant properties, including radical-scavenging activity. One study reported an EC50 value of 25 µM for the DPPH radical scavenging activity of N-(1-Deoxy-1-fructosyl)methionine. The sulfur atom in the methionine moiety is likely a key contributor to this antioxidant capacity.
Precursor to Advanced Glycation End Products (AGEs)
Amadori products like this compound are stable intermediates in the Maillard reaction cascade that can further react to form a heterogeneous group of compounds known as Advanced Glycation End Products (AGEs). AGEs are implicated in the pathogenesis of numerous chronic diseases through mechanisms that include cross-linking of proteins, induction of oxidative stress, and activation of pro-inflammatory signaling pathways.
Potential as a Biomarker
Recent metabolomic studies have highlighted the potential of fructosyl-amino acids as disease biomarkers. Notably, elevated levels of N-(1-deoxy-1-fructosyl) derivatives of other amino acids have been identified in the plasma of COVID-19 patients, with concentrations correlating with disease severity. While F-Met was not specifically mentioned in that study, it suggests that Amadori products as a class may be indicative of underlying pathological processes.
Potential Role as a Uremic Toxin
In chronic kidney disease (CKD), the accumulation of metabolites that are normally cleared by the kidneys, known as uremic toxins, contributes to the pathophysiology of the disease. Given that F-Met is a modified amino acid, its clearance may be impaired in CKD, leading to its accumulation and potential contribution to uremic toxicity. Homocysteine, a metabolite of methionine, is a known uremic toxin. Further research is needed to investigate the levels and potential toxicity of F-Met in the context of CKD.
Quantitative Data
Quantitative data on the in vivo concentrations of this compound are scarce in the published literature. The following table summarizes the available information on the detection and quantification of F-Met and related compounds.
| Analyte | Matrix | Species | Condition | Concentration/Level | Analytical Method | Reference |
| N-(1-Deoxy-1-fructosyl)methionine | Blood Serum, Cerebral Cortical Brain Tissue | Mouse | Not Specified | Detected (qualitative) | High-Resolution Mass Spectrometry | |
| Fructosyl-amino acids (general) | Plasma | Human | COVID-19 | Levels increase with disease severity | Not specified | |
| Fructosyl-lysine | Skin Collagen | Human | Type 1 Diabetes | Increased in diabetic patients | Not specified |
Experimental Protocols
Accurate quantification of this compound in biological matrices is crucial for understanding its physiological and pathological roles. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice for this purpose due to its high sensitivity and specificity.
Synthesis of this compound Standard
An analytical standard is essential for the development and validation of a quantitative assay.
Protocol: Maillard Reaction-Based Synthesis
-
Reactants: Dissolve equimolar amounts of L-methionine and D-fructose in a suitable buffer (e.g., sodium acetate buffer, pH 5.6). A 1:1 molar ratio is recommended to minimize residual substrates.
-
Reaction Conditions: Heat the solution at a controlled temperature (e.g., 60-80°C) for a defined period. The reaction progress can be monitored by HPLC. To minimize oxidation of the thioether group of methionine, it is advisable to purge the reaction vessel with nitrogen.
-
Purification: The resulting this compound can be purified from the reaction mixture using chromatographic techniques such as ion-exchange chromatography or preparative HPLC.
-
Purity and Identity Confirmation: The purity of the synthesized F-Met should be assessed by analytical HPLC. The identity should be confirmed by mass spectrometry (to determine the molecular weight) and NMR spectroscopy (to confirm the structure).
Quantification of this compound in Plasma by UPLC-MS/MS
This protocol is a generalized procedure based on established methods for the analysis of amino acids and Amadori products in biological fluids.
5.2.1. Sample Preparation (Protein Precipitation)
-
Thaw Plasma: Thaw frozen plasma samples on ice.
-
Internal Standard: Prepare a stock solution of a stable isotope-labeled internal standard (e.g., ¹³C₆,¹⁵N-Fructosyl-methionine, if available, or a structurally similar labeled Amadori product). Add a known amount of the internal standard to each plasma sample.
-
Protein Precipitation: Add 3-4 volumes of ice-cold organic solvent (e.g., acetonitrile or methanol) to the plasma sample.
-
Vortex and Centrifuge: Vortex the mixture vigorously for 1 minute and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the metabolites.
-
Drying and Reconstitution: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., the initial mobile phase).
5.2.2. UPLC-MS/MS Analysis
-
Chromatographic System: A UPLC system equipped with a column suitable for the separation of polar compounds, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) or a mixed-mode column.
-
Mobile Phases: A typical mobile phase system would consist of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).
-
Gradient Elution: A gradient elution program should be optimized to achieve good separation of this compound from other plasma components and isomers.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion will be the protonated molecule of F-Met ([M+H]⁺), and specific fragment ions will be monitored as product ions. The MRM transitions for F-Met and the internal standard need to be optimized.
5.2.3. Method Validation
The analytical method should be validated according to established guidelines, including the assessment of:
-
Linearity: A calibration curve should be constructed using the synthesized F-Met standard over the expected concentration range in biological samples.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at different concentrations on the same day (intra-day) and on different days (inter-day).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.
-
Matrix Effect: The effect of the biological matrix on the ionization of the analyte should be evaluated.
-
Stability: The stability of F-Met in the biological matrix under different storage and processing conditions should be assessed.
Signaling Pathways and Molecular Interactions
While there is currently no direct evidence of this compound acting as a signaling molecule itself, its role as a precursor to AGEs suggests an indirect involvement in AGE-mediated signaling pathways.
The AGE-RAGE Axis
AGEs exert many of their pathological effects through interaction with the Receptor for Advanced Glycation End Products (RAGE), a multi-ligand receptor of the immunoglobulin superfamily. The binding of AGEs to RAGE activates a cascade of intracellular signaling pathways, including NF-κB, MAP kinases (p38, ERK1/2), and JAK/STAT. This activation leads to the upregulation of pro-inflammatory cytokines, chemokines, and adhesion molecules, contributing to a state of chronic inflammation and oxidative stress. Given that F-Met is an intermediate in AGE formation, its abundance could influence the rate of AGE production and subsequent RAGE activation.
Figure 1: Simplified signaling pathway of AGE-RAGE activation.
Methionine Metabolism and Cellular Signaling
Methionine metabolism is intricately linked to cellular signaling. S-adenosylmethionine (SAM), the primary metabolite of methionine, is the universal methyl donor for the methylation of DNA, RNA, proteins, and lipids, thereby playing a crucial role in epigenetic regulation and gene expression. The formation of F-Met could potentially divert methionine from these critical metabolic pathways, although the quantitative significance of this diversion in vivo is unknown.
Figure 2: Overview of key methionine metabolic pathways.
Future Directions and Conclusion
The study of this compound in vivo is a relatively new and expanding field. While its presence in mammalian tissues and its potential as a biomarker are intriguing, several key questions remain unanswered. Future research should focus on:
-
Quantitative Analysis: Developing and applying robust, validated analytical methods to determine the concentrations of this compound in various tissues and biofluids in both healthy and diseased states.
-
Metabolic Fate: Elucidating the detailed metabolic pathways of F-Met in vivo, including its absorption, distribution, metabolism, and excretion.
-
Biological Activity: Investigating the specific biological effects of F-Met, independent of its role as an AGE precursor. This includes its potential antioxidant, pro-inflammatory, or signaling activities.
-
Clinical Relevance: Exploring the utility of F-Met as a clinical biomarker for diseases such as diabetes, chronic kidney disease, and neurodegenerative disorders.
References
- 1. Uremic Toxins and Protein-Bound Therapeutics in AKI and CKD: Up-to-Date Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound|High-Quality Research Chemical [benchchem.com]
- 3. Food-Derived Uremic Toxins in Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Identification of amadori products and oligosaccharide-glycated amino acids in brewer’s spent grain extract [frontiersin.org]
- 5. files.core.ac.uk [files.core.ac.uk]
The Unseen Influence: A Technical Guide to the Natural Occurrence of Fructosyl-methionine in Food Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fructosyl-methionine, an Amadori rearrangement product, is a naturally occurring compound formed through the non-enzymatic reaction between methionine and a fructose moiety, a key step in the Maillard reaction.[1] This reaction is prevalent in food processing, particularly in products that undergo heating, drying, or prolonged storage. While often associated with changes in flavor, aroma, and color, the presence of this compound and other Amadori products in the diet is of growing interest to researchers in food science, nutrition, and drug development due to their potential physiological effects. This technical guide provides a comprehensive overview of the natural occurrence of this compound in various food products, details the analytical methodologies for its quantification, and explores its potential biological significance.
Natural Occurrence of this compound in Foods
This compound is primarily found in foods that have been subjected to processing methods that facilitate the Maillard reaction, such as malting, roasting, fermenting, and drying.[2] The formation of this compound is dependent on the availability of its precursors, methionine and reducing sugars like glucose (which can isomerize to fructose), as well as processing conditions such as temperature, time, and water activity.
Quantitative Data
While the presence of this compound and related Amadori compounds has been identified in a variety of foodstuffs, precise quantitative data remains limited in the scientific literature. However, a stable isotope dilution assay has been successfully developed for the quantification of the glucose-derived Amadori product of methionine, a compound structurally analogous to this compound. The following table summarizes the available quantitative data for this compound in select food products. It is important to note that drying processes tend to increase the concentration of Amadori products, whereas roasting can lead to their degradation.[3]
| Food Product | Processing | Concentration of Glucose-Derived Methionine Amadori Product (mg/kg) | Reference |
| Unroasted Cocoa | Fermented and Dried | 342 | [3] |
| Dried Bell Pepper | Dried | 3460 | [3] |
| Wheat Beer | Fermented | Data reported but not specified | |
| Roasted Coffee | Roasted | Degraded during roasting | |
| Roasted Cocoa | Roasted | Degraded during roasting |
Experimental Protocols for Quantification
The accurate quantification of this compound in complex food matrices requires sophisticated analytical techniques to overcome challenges such as matrix interference and the low concentration of the analyte. The gold standard for this purpose is High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS), often employing a stable isotope dilution assay for enhanced accuracy.
Sample Preparation
A critical step in the analysis is the efficient extraction of this compound from the food matrix while minimizing degradation.
-
Homogenization: The food sample is first homogenized to ensure a representative sample.
-
Extraction: A suitable solvent system, typically a mixture of water and an organic solvent like methanol or acetonitrile, is used to extract the Amadori products. The choice of solvent may need to be optimized depending on the food matrix.
-
Deproteinization: For samples with high protein content, a deproteinization step using agents like trichloroacetic acid or ultrafiltration is necessary to prevent interference with the chromatographic analysis.
-
Solid-Phase Extraction (SPE): SPE with a suitable sorbent, such as a mixed-mode cation exchange resin, can be employed for cleanup and concentration of the analyte.
-
Internal Standard Spiking: A known amount of a stable isotope-labeled internal standard (e.g., [¹³C₆]-Fructosyl-methionine) is added at the beginning of the sample preparation to account for any losses during the procedure.
HPLC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column or a hydrophilic interaction liquid chromatography (HILIC) column is typically used for the separation of polar compounds like this compound.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium formate to improve peak shape and ionization efficiency, is employed.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used.
-
Detection: Tandem mass spectrometry (MS/MS) is performed using Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion of this compound and its specific product ions generated through collision-induced dissociation. The transition of the native analyte is monitored alongside the corresponding transition of the stable isotope-labeled internal standard for accurate quantification.
-
Signaling Pathways and Biological Relevance
Direct evidence for specific signaling pathways activated by this compound is currently scarce. However, as a member of the broader class of Amadori products and advanced glycation end products (AGEs), its potential biological activities can be inferred.
AGEs are known to interact with the Receptor for Advanced Glycation End Products (RAGE), a multi-ligand receptor of the immunoglobulin superfamily. The binding of AGEs to RAGE can trigger a cascade of intracellular signaling events, leading to the activation of transcription factors such as NF-κB and subsequent up-regulation of pro-inflammatory cytokines and reactive oxygen species (ROS). This AGE-RAGE signaling axis is implicated in the pathogenesis of various chronic diseases, including diabetes, cardiovascular disease, and neurodegenerative disorders. While the specific affinity of this compound for RAGE has not been extensively studied, its presence in the diet contributes to the overall pool of circulating AGEs.
Another important aspect of the biological relevance of this compound is its enzymatic degradation. Fructosyl-amino acid oxidases are enzymes that can catalyze the oxidative cleavage of the C-N bond in fructosyl-amino acids, releasing the free amino acid and a sugar derivative. This enzymatic action suggests a metabolic pathway for handling these glycated amino acids in the body.
Visualizations
Maillard Reaction and this compound Formation
References
- 1. This compound|High-Quality Research Chemical [benchchem.com]
- 2. Frontiers | Identification of amadori products and oligosaccharide-glycated amino acids in brewer’s spent grain extract [frontiersin.org]
- 3. Development of stable isotope dilution assays for the quantitation of Amadori compounds in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unraveling of Fructosyl-methionine: A Technical Guide to its Thermal Degradation Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fructosyl-methionine (Fru-Met), an Amadori rearrangement product formed from the non-enzymatic glycation of methionine with fructose, is a significant compound in food science and clinical chemistry. Its thermal degradation is a complex process that contributes to the formation of a diverse array of flavor and aroma compounds, colored melanoidins, and potentially bioactive molecules. Understanding the intricate network of reactions governing its breakdown is crucial for controlling food quality, ensuring drug stability, and elucidating pathological processes associated with advanced glycation end-products (AGEs). This technical guide provides an in-depth exploration of the core thermal degradation pathways of this compound, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.
Core Thermal Degradation Pathways
The thermal degradation of this compound proceeds through several interconnected pathways, primarily driven by the Maillard reaction cascade. These pathways include acid-catalyzed hydrolysis, oxidative modifications, Strecker degradation, and polymerization into melanoidins.
1. Acid-Catalyzed Hydrolysis: Under acidic conditions and elevated temperatures, the glycosidic bond in this compound can be cleaved. This leads to the release of free methionine and the degradation of the fructose moiety into various furan derivatives.[1] The released methionine can then undergo further thermal degradation.
2. Oxidative Modifications: The methionine component of Fru-Met is susceptible to oxidation, particularly at the thioether group, leading to the formation of methionine sulfoxide and methionine sulfone.[1] These oxidative changes can alter the subsequent degradation pathways and the profile of volatile compounds produced.
3. Strecker Degradation: This is a pivotal pathway in the formation of flavor and aroma compounds. It involves the reaction of α-dicarbonyl compounds, which are key intermediates in the degradation of the fructose moiety, with the amino group of methionine (either within the intact Fru-Met molecule or after its hydrolysis). This reaction leads to the formation of Strecker aldehydes, such as methional, which is known for its characteristic potato-like aroma, and other volatile compounds like pyrazines.[1][2]
4. Formation of α-Dicarbonyl Compounds: The degradation of the fructose moiety of this compound generates highly reactive α-dicarbonyl compounds, including 3-deoxyglucosone (3-DG), methylglyoxal (MGO), and glyoxal (GO).[1] These intermediates are central to the Maillard reaction, participating in Strecker degradation and polymerization reactions.
5. Melanoidin Formation: In the advanced stages of the Maillard reaction, the various reactive intermediates, including α-dicarbonyls and Strecker aldehydes, undergo a series of condensation and polymerization reactions to form brown, high-molecular-weight, nitrogen-containing polymers known as melanoidins.
Quantitative Data on Degradation Products
The following tables summarize quantitative data on the formation of key degradation products from the thermal treatment of a methionine-glucose Amadori rearrangement product (MG-ARP), which serves as a model for this compound.
Table 1: Formation of Pyrazines from Thermal Degradation of MG-ARP
| Pyrazine Compound | Concentration (μg/L) |
| 2-Methylpyrazine | 1.23 ± 0.08 |
| 2,5-Dimethylpyrazine | 3.45 ± 0.21 |
| 2,6-Dimethylpyrazine | 0.89 ± 0.05 |
| 2-Ethyl-5-methylpyrazine | 0.56 ± 0.04 |
| Trimethylpyrazine | 1.78 ± 0.12 |
Data adapted from Deng et al. (2022). Conditions: MG-ARP model system heated at 120°C.
Table 2: Formation of Methional from Thermal Degradation of MG-ARP
| Model System | Methional Concentration (μg/L) |
| Methionine/Glucose | 15.67 ± 1.02 |
| MG-ARP | 25.43 ± 1.58 |
Data adapted from Deng et al. (2022). Conditions: Model systems heated at 120°C.
Signaling Pathway and Experimental Workflow Diagrams
Detailed Experimental Protocols
1. Synthesis of this compound
This protocol describes a general method for the synthesis of this compound via the Maillard reaction.
-
Materials:
-
L-methionine
-
D-fructose
-
Methanol
-
Deionized water
-
Cation-exchange resin (e.g., DOWEX 50WX8)
-
-
Procedure:
-
Dissolve equimolar amounts of L-methionine and D-fructose in a methanol-water solvent mixture (e.g., 1:1 v/v).
-
Reflux the solution for a specified time (e.g., 6 hours) with constant stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction, cool the mixture to room temperature.
-
Isolate the this compound using a cation-exchange resin column.
-
Elute the product with an appropriate buffer.
-
Lyophilize the collected fractions to obtain pure this compound.
-
Confirm the structure and purity using techniques such as NMR and mass spectrometry.
-
2. Quantification of α-Dicarbonyl Compounds by HPLC-DAD
This protocol is adapted for the analysis of glyoxal (GO) and methylglyoxal (MGO) after derivatization.
-
Materials:
-
Degradation sample
-
Methanol
-
Sodium acetate buffer (0.1 M, pH 3.0)
-
4-Nitro-1,2-phenylenediamine (NPD) solution (1% in methanol)
-
Acetonitrile (HPLC grade)
-
Deionized water (HPLC grade)
-
-
Sample Preparation and Derivatization:
-
Extract the degradation sample with methanol.
-
Centrifuge the extract to remove any solid particles.
-
To 1 mL of the supernatant, add 1 mL of sodium acetate buffer and 0.5 mL of NPD solution.
-
Incubate the mixture at 70°C for 20 minutes.
-
Cool the mixture to room temperature and filter through a 0.45 µm syringe filter before HPLC analysis.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: Diode Array Detector (DAD) at a specific wavelength for the NPD derivatives.
-
Quantification: Use external standards of derivatized GO and MGO for calibration.
-
3. Analysis of Strecker Aldehydes and Pyrazines by GC-MS
This protocol provides a general procedure for the analysis of volatile compounds from the thermal degradation of this compound.
-
Materials:
-
Degradation sample
-
Internal standard (e.g., a suitable deuterated compound)
-
Dichloromethane or other suitable solvent for extraction
-
-
Sample Preparation:
-
Spike the degradation sample with a known amount of internal standard.
-
Perform a liquid-liquid extraction with a suitable solvent.
-
Concentrate the organic extract under a gentle stream of nitrogen.
-
-
GC-MS Conditions:
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector: Splitless mode.
-
Oven Temperature Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp to a high temperature (e.g., 250°C) at a controlled rate.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron ionization (EI) at 70 eV.
-
Scan Range: m/z 35-350.
-
Identification: Compare mass spectra and retention times with those of authentic standards and library databases (e.g., NIST).
-
Quantification: Use the peak area ratio of the analyte to the internal standard.
-
4. Determination of Melanoidins by UV-Vis Spectroscopy
This protocol describes a simple method for estimating the formation of melanoidins.
-
Materials:
-
Degradation sample
-
Deionized water or a suitable buffer
-
-
Procedure:
-
Dilute the degradation sample to an appropriate concentration with deionized water or buffer to ensure the absorbance reading is within the linear range of the spectrophotometer.
-
Measure the absorbance of the diluted sample at 420 nm, which is commonly used to assess the browning intensity and melanoidin formation.
-
Use the absorbance value as a relative measure of melanoidin concentration. For more quantitative results, a standard curve can be prepared using isolated and purified melanoidins.
-
Conclusion
The thermal degradation of this compound is a multifaceted process with significant implications for the chemical and sensory properties of thermally processed foods and the understanding of glycation in biological systems. The pathways outlined in this guide, including acid-catalyzed hydrolysis, oxidation, Strecker degradation, and melanoidin formation, represent the core reactions involved. The provided quantitative data and detailed experimental protocols offer a robust framework for researchers to investigate these pathways further. Future research should focus on elucidating the structures of the complex melanoidin polymers and exploring the bioactivities of the various degradation products. A deeper understanding of these processes will enable better control over food quality and may provide insights into the development of novel therapeutic strategies for diseases associated with advanced glycation.
References
Bioavailability and Metabolism of Dietary Fructosyl-methionine: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Abstract
Fructosyl-methionine (Fru-Met), an Amadori rearrangement product formed from the non-enzymatic glycation of methionine with fructose, is present in processed foods and may form endogenously. Understanding its bioavailability and metabolic fate is crucial for assessing its nutritional and physiological impact. This technical guide synthesizes the available scientific literature on the absorption, distribution, metabolism, and excretion (ADME) of dietary Fru-Met. Current research indicates that free Amadori products are absorbed passively and to a limited extent, with significant metabolism carried out by the gut microbiota. The bioavailability of methionine from Fru-Met is considerably lower than that of free methionine. This document provides a detailed overview of the hypothesized metabolic pathways, summarizes the limited quantitative data, and outlines the experimental protocols typically employed in such research.
Introduction
This compound (Fru-Met), also known as N-(1-Deoxy-1-fructosyl)methionine, is a ketoamine formed during the early stages of the Maillard reaction between the amino acid methionine and a reducing sugar like fructose or glucose[1]. This reaction, a form of non-enzymatic glycation, is common in thermally processed and stored foods, contributing to changes in color, flavor, and nutritional value[1]. Fru-Met is also of interest in metabolic studies as a model compound for understanding the effects of glycation on amino acid function and metabolism[2]. Given its dietary prevalence, elucidating the bioavailability and metabolic processing of Fru-Met is essential for nutrition science and toxicology.
Bioavailability of this compound
The bioavailability of Amadori products, including Fru-Met, is generally considered to be low compared to their parent amino acids. The primary factors influencing bioavailability are the efficiency of intestinal absorption and the extent of presystemic metabolism, particularly by the gut microbiota.
Intestinal Absorption
Research on various Amadori products suggests that they are not actively transported across the intestinal epithelium. Instead, absorption occurs via passive diffusion[3]. This mechanism is significantly less efficient than the active transport systems responsible for free amino acid uptake.
Studies on protein-bound Amadori products, which represent a common dietary form, show very low absorption rates. It is estimated that only 1-3% of ingested protein-bound Amadori compounds are absorbed and recovered in the urine, suggesting the vast majority remains in the gastrointestinal tract[3]. While data specifically for Fru-Met is limited, a comparative study in rats involving various fructose-amino acids, including this compound, investigated their intestinal absorption and metabolism. The general consensus is that the bioavailability of the amino acid from the Amadori product is significantly reduced.
Metabolism of this compound
The metabolism of Fru-Met can be divided into two main components: the action of the gut microbiota on the unabsorbed fraction and the systemic metabolism of the small portion that is absorbed.
Role of Gut Microbiota
The gut microbiota plays a critical role in the metabolism of unabsorbed nutrients. It is suggested that microorganisms in the large intestine almost completely decompose Amadori products that reach the colon. This microbial fermentation can release methionine, fructose, or various other metabolites. However, the released methionine may not be fully available to the host and can be utilized by the bacteria themselves or converted into other compounds, some of which may have potential physiological effects.
Systemic Metabolism
For the small fraction of Fru-Met that is absorbed intact, evidence suggests that its metabolism in animal tissues is very low. The absorbed compound is rapidly eliminated, primarily through urinary excretion. It is unlikely that the bond between fructose and methionine is efficiently cleaved by mammalian enzymes to release free, nutritionally available methionine. The methionine moiety within the molecule is susceptible to oxidative modifications, particularly the oxidation of its thioether group to form sulfoxides.
The diagram below illustrates the hypothesized metabolic fate of dietary this compound.
Quantitative Data
Table 1: Summary of Bioavailability and Metabolism Parameters for Amadori Products
| Parameter | Finding for General Amadori Products | Implication for this compound | Reference |
| Intestinal Transport | No active transport; passive diffusion | Low absorption efficiency expected | |
| Absorption Rate | 1-3% for protein-bound forms | Bioavailability is likely very low | |
| Systemic Metabolism | Very low in animal tissues | Absorbed Fru-Met is likely not a significant source of free methionine | |
| Primary Metabolic Site | Large intestine (gut microbiota) | Gut bacteria are the main drivers of Fru-Met degradation | |
| Primary Excretion Route | Urine (for absorbed fraction) | Absorbed Fru-Met and its minor metabolites are cleared by the kidneys |
Experimental Protocols
Detailed experimental protocols from studies specifically investigating Fru-Met are scarce in modern literature. However, a standard protocol for an in vivo bioavailability and metabolism study in a rat model can be constructed based on methodologies used for other amino acids and their derivatives.
General Protocol for an In Vivo Rat Study
-
Test Substance Synthesis: this compound is synthesized, often using the Maillard reaction between methionine and fructose. For metabolic tracking, isotope-labeled Fru-Met (e.g., using ¹³C or ¹⁴C) is prepared.
-
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used. Animals are housed in metabolic cages to allow for separate and complete collection of urine and feces.
-
Diet and Dosing:
-
Animals are adapted to a purified, amino acid-defined diet that is deficient in methionine to avoid isotopic dilution and to accurately measure the contribution of the test substance.
-
A control group receives the basal diet supplemented with an equimolar amount of L-methionine.
-
The test group receives the basal diet supplemented with the synthesized Fru-Met.
-
Dosing is typically performed via oral gavage or as part of the diet for a defined period.
-
-
Sample Collection:
-
Urine and feces are collected at regular intervals (e.g., 0-8h, 8-24h, 24-48h, 48-72h) post-dosing.
-
Blood samples are collected at timed intervals via a cannula (e.g., jugular vein) to determine the pharmacokinetic profile. Plasma is separated for analysis.
-
At the end of the study, animals are euthanized, and tissues (liver, kidneys, muscle) are collected to assess tissue distribution.
-
-
Sample Analysis:
-
Analytical Techniques: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the primary methods for identifying and quantifying Fru-Met and its potential metabolites in plasma, urine, feces, and tissue homogenates.
-
Quantification: The concentration of the parent compound (Fru-Met) and any identified metabolites is measured. For isotope-labeled studies, radioactivity is measured in all samples to perform a mass balance analysis, determining the percentage of the administered dose recovered in urine, feces, and tissues.
-
-
Data Analysis:
-
Bioavailability: Calculated by comparing the amount of the compound or its metabolites in the systemic circulation or urine after oral administration versus intravenous administration.
-
Metabolic Profile: Identification and quantification of metabolites to map the metabolic pathway.
-
Excretion: Calculation of the percentage of the administered dose excreted in urine and feces over the collection period.
-
The workflow for such an experiment is visualized below.
Conclusion and Future Directions
The available evidence strongly suggests that dietary this compound has low bioavailability. Its absorption is limited and occurs via passive diffusion, while the unabsorbed majority is subject to extensive metabolism by the gut microbiota. The small amount that enters systemic circulation appears to undergo minimal metabolism before being rapidly excreted in the urine. Consequently, Fru-Met is not a significant source of bioavailable methionine.
There is a clear need for modern, detailed studies utilizing current analytical technologies like high-resolution mass spectrometry and stable isotopes to provide precise quantitative data on the ADME of this compound. Future research should focus on:
-
Quantifying the absorption, excretion, and mass balance of Fru-Met in an animal model.
-
Identifying the specific metabolites produced by both host and gut microbial metabolism.
-
Evaluating the physiological effects of chronic dietary exposure to Fru-Met and its microbial metabolites.
Such data will provide a more complete understanding of the nutritional and toxicological implications of this common Maillard reaction product.
References
- 1. Amadori rearrangement products as potential biomarkers for inborn errors of amino-acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transport and metabolism studies with fructose amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic transit of Amadori products - PubMed [pubmed.ncbi.nlm.nih.gov]
Fructosyl-methionine: A Potential Indicator of Heat Processing in Food and Biological Systems
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The Maillard reaction, a form of non-enzymatic browning, is a cornerstone of food science, influencing the flavor, aroma, and color of thermally processed foods. This complex cascade of reactions between reducing sugars and amino acids also generates a variety of chemical markers, including Amadori rearrangement products. Among these, fructosyl-methionine, formed from the reaction of fructose and the essential amino acid methionine, is emerging as a valuable indicator of the extent of heat processing. This technical guide provides a comprehensive overview of this compound, including its formation, quantification, and its utility as a marker for thermal processing in food and its potential implications in biological systems. The guide details experimental protocols for its analysis and presents quantitative data on its occurrence in various food matrices.
Introduction: The Maillard Reaction and this compound
The Maillard reaction is initiated by the condensation of a reducing sugar, such as glucose or fructose, with a free amino group of an amino acid, peptide, or protein.[1] This initial step forms a Schiff base, which then undergoes an Amadori or Heyns rearrangement to form a more stable ketoamine or aldoamine compound, known as an Amadori or Heyns product, respectively.[2][3] this compound is an Amadori product resulting from the reaction between a reducing sugar and the amino acid methionine.[4]
The presence and concentration of specific Amadori products like this compound can serve as indicators of the severity of heat treatment applied to food products.[2] Monitoring these compounds is crucial for quality control in the food industry and for understanding the potential physiological effects of dietary advanced glycation end-products (AGEs).
Formation Pathway of this compound
The formation of this compound is a key step in the early stages of the Maillard reaction. The pathway involves the initial reaction of the carbonyl group of a reducing sugar with the primary amino group of methionine, followed by the Amadori rearrangement.
Quantitative Data: this compound in Heat-Processed Foods
The concentration of this compound varies significantly depending on the food matrix, the initial concentrations of precursors (methionine and reducing sugars), and the processing conditions (temperature and duration). Stable isotope dilution assays coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) have enabled the accurate quantification of this compound in various foodstuffs.
Table 1: Concentration of this compound (Amadori product of Methionine and Glucose) in Various Food Products
| Food Product | Processing | Concentration (mg/kg) | Reference |
| Unroasted Cocoa | Drying | 342 | |
| Dried Bell Pepper | Drying | 3460 | |
| Wheat Beer | Brewing/Fermentation | Present (low %) | |
| Barley and Wheat Malt | Malting | Present | |
| Roasted Coffee | Roasting | Degraded | |
| Dried Tomato | Drying | Present |
Note: The data presented is for the glucose-derived Amadori product of methionine, which is structurally analogous to the fructose-derived compound and often analyzed concurrently.
Experimental Protocols
The accurate quantification of this compound is critical for its validation as a heat-processing indicator. The gold standard method is a stable isotope dilution assay using LC-MS/MS.
Principle
A known amount of a stable isotope-labeled internal standard (e.g., [13C6]-fructosyl-methionine) is added to the sample. This internal standard behaves chemically and physically identically to the analyte of interest (this compound) throughout the extraction, purification, and analysis process. The ratio of the analyte to the internal standard is measured by LC-MS/MS, allowing for precise quantification that corrects for any sample losses or matrix effects.
Sample Preparation and Extraction
-
Homogenization: Solid food samples are homogenized to a fine powder.
-
Spiking with Internal Standard: A precise amount of the stable isotope-labeled internal standard solution is added to a known weight of the homogenized sample.
-
Extraction: The sample is extracted with a suitable solvent, typically a mixture of acetonitrile and water with a small percentage of formic acid to aid in extraction efficiency and analyte stability.
-
Centrifugation and Filtration: The extract is centrifuged to pellet solid debris, and the supernatant is filtered through a 0.2 µm filter to remove fine particulates before LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation (HPLC/UHPLC):
-
Column: A reversed-phase C18 column is commonly used for the separation of Amadori products.
-
Mobile Phase: A gradient elution is typically employed, using a mixture of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min.
-
Column Temperature: The column is maintained at a constant temperature, for example, 40°C, to ensure reproducible retention times.
-
-
Mass Spectrometric Detection (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is used to generate protonated molecular ions [M+H]+ of this compound and its internal standard.
-
Multiple Reaction Monitoring (MRM): The mass spectrometer is operated in MRM mode for high selectivity and sensitivity. This involves monitoring specific precursor ion to product ion transitions for both the analyte and the internal standard. For this compound, a characteristic transition would be the fragmentation of the protonated molecule to a specific product ion.
-
Table 2: Exemplary LC-MS/MS Parameters for this compound Analysis
| Parameter | Setting |
| LC System | |
| Column | Acquity UPLC HSS T3, 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | 10 mM Perfluoroheptanoic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Linear gradient from 2% to 50% B over 8 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| MS/MS System | |
| Ionization Mode | ESI Positive |
| MRM Transition (Analyte) | e.g., m/z 312.1 -> 134.1 |
| MRM Transition (Internal Standard) | e.g., m/z 318.1 -> 140.1 |
| Collision Energy | Optimized for specific transitions |
Note: These parameters are illustrative and require optimization for specific instrumentation and applications.
Logical Workflow for Using this compound as a Heat Indicator
The application of this compound as a heat processing indicator follows a systematic workflow, from sample selection to data interpretation.
Conclusion and Future Perspectives
This compound holds significant promise as a specific and quantifiable marker for the extent of heat processing in foods. Its formation is a direct consequence of the Maillard reaction, a ubiquitous process in thermally treated food products. The development of robust analytical methods, particularly stable isotope dilution LC-MS/MS assays, has paved the way for its accurate measurement in complex food matrices.
For researchers and drug development professionals, understanding the formation and occurrence of this compound is twofold. In the context of food science, it provides a valuable tool for process optimization and quality control. In the realm of health and nutrition, the quantification of such Maillard reaction products is essential for assessing the dietary intake of advanced glycation end-products and understanding their potential physiological consequences.
Future research should focus on expanding the database of this compound concentrations in a wider variety of processed foods and establishing clear correlations between its levels and specific processing conditions. Furthermore, investigating the bioavailability and metabolic fate of this compound will be crucial in elucidating its impact on human health.
References
- 1. This compound|High-Quality Research Chemical [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of stable isotope dilution assays for the quantitation of Amadori compounds in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
The Potential Physiological Effects of Fructosyl-methionine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fructosyl-methionine (Fru-Met), an Amadori rearrangement product formed from the non-enzymatic glycation of methionine with fructose, is a molecule of growing interest in the fields of food science, nutrition, and drug development. This technical guide provides a comprehensive overview of the potential physiological effects of Fru-Met, with a focus on its antioxidant properties and its interactions with cellular systems. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated molecular pathways to serve as a valuable resource for the scientific community.
Introduction
This compound is a naturally occurring compound found in a variety of heat-processed and stored foods as a product of the Maillard reaction.[1] The formation of this and other Amadori products can impact the nutritional quality of food.[2] Beyond its presence in the diet, Fru-Met has garnered attention for its potential biological activities, particularly its antioxidant effects.[1] This guide explores the current understanding of Fru-Met's physiological relevance, from its chemical synthesis to its potential influence on cellular health and disease.
Synthesis and Characterization of this compound
This compound can be synthesized through both non-enzymatic and enzymatic methods. The most common method is the Maillard reaction, involving the condensation of methionine and fructose.[1]
Experimental Protocol: Synthesis of this compound via Maillard Reaction
Objective: To synthesize this compound by reacting L-methionine and D-fructose.
Materials:
-
L-methionine
-
D-fructose
-
Methanol
-
Pyridine
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Lyophilizer
Procedure:
-
Dissolve L-methionine and D-fructose in a 1:1 molar ratio in a minimal amount of hot water.[1]
-
Add methanol to the solution to achieve a final concentration suitable for the reaction.
-
Add pyridine to the reaction mixture and reflux for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in water and lyophilize to obtain the crude product.
-
Purify the crude product using column chromatography on a cation-exchange resin.
-
Elute with a gradient of aqueous ammonia.
-
Collect the fractions containing this compound and lyophilize to obtain the pure compound.
Characterization
The synthesized this compound should be characterized using various analytical techniques to confirm its identity and purity. These methods include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure. The proton NMR spectrum will show characteristic signals for both the fructose and methionine moieties, and the integration of these signals can confirm the 1:1 stoichiometry.
-
Mass Spectrometry (MS): High-resolution mass spectrometry can be used to determine the accurate mass of the molecule, further confirming its identity.
-
High-Performance Liquid Chromatography (HPLC): HPLC is employed to assess the purity of the synthesized compound.
Analytical Methodologies for this compound
Accurate quantification of this compound in various matrices is crucial for understanding its physiological effects. HPLC is a widely used technique for this purpose.
Experimental Protocol: HPLC-UV Analysis of this compound
Objective: To quantify this compound using a reversed-phase HPLC method with UV detection.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.05% sulfuric acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).
-
Detection: UV detection at 200 nm.
-
Injection Volume: 20 µL.
Procedure:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Prepare the sample by dissolving it in the mobile phase or an appropriate solvent and filtering it through a 0.45 µm filter.
-
Inject the standards and the sample into the HPLC system.
-
Record the chromatograms and identify the peak corresponding to this compound based on its retention time compared to the standard.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Quantify the amount of this compound in the sample using the calibration curve.
Physiological Effects of this compound
Antioxidant Activity
This compound has demonstrated notable antioxidant properties, primarily through its ability to scavenge free radicals.
| Assay | Compound | IC50 / EC50 Value | Reference |
| DPPH Radical Scavenging | This compound | 25 µM (EC50) | |
| Superoxide Anion Radical Scavenging | Methionine (1000 ppm) | 17.8% scavenging | |
| Hydrogen Peroxide Scavenging | Methionine (1000 ppm) | 20.66% scavenging |
Objective: To determine the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity of this compound.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol.
-
Prepare a series of dilutions of this compound in methanol.
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well.
-
Add an equal volume of the this compound dilutions to the respective wells.
-
For the control, add methanol instead of the sample solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Plot the percentage of scavenging activity against the concentration of this compound to determine the EC50 value (the concentration required to scavenge 50% of the DPPH radicals).
Intestinal Absorption and Bioavailability
The physiological effects of this compound are dependent on its absorption and bioavailability. In vitro models, such as the Caco-2 cell permeability assay, are used to predict intestinal absorption.
Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Cell culture medium and supplements
-
Transwell inserts
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound
-
Lucifer yellow (as a marker for monolayer integrity)
-
12- or 24-well plates
-
LC-MS/MS system for quantification
Procedure:
-
Seed Caco-2 cells onto Transwell inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer.
-
On the day of the experiment, wash the cell monolayers with pre-warmed HBSS.
-
Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
Apical to Basolateral (A-B) Transport: a. Add a solution of this compound in HBSS to the apical (donor) chamber. b. Add fresh HBSS to the basolateral (receiver) chamber. c. Incubate at 37°C with gentle shaking. d. At specified time intervals, collect samples from the basolateral chamber and replace with fresh HBSS.
-
Basolateral to Apical (B-A) Transport: a. Add a solution of this compound in HBSS to the basolateral (donor) chamber. b. Add fresh HBSS to the apical (receiver) chamber. c. Follow the same incubation and sampling procedure as for A-B transport.
-
At the end of the experiment, measure the concentration of this compound in all collected samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
Calculate the efflux ratio (Papp(B-A) / Papp(A-B)) to assess the potential for active transport.
Interaction with Cellular Signaling Pathways
While direct studies on this compound are limited, research on its precursor, methionine, provides insights into potential interactions with cellular signaling pathways, particularly the mTOR (mechanistic target of rapamycin) pathway, which is a key regulator of cell growth and metabolism. Methionine has been shown to regulate mTORC1 signaling.
In Vivo Effects on Oxidative Stress Markers
While direct in vivo studies on this compound are scarce, studies on methionine and other antioxidants provide a framework for assessing its potential effects. Key markers of oxidative stress that could be modulated by this compound include malondialdehyde (MDA), a marker of lipid peroxidation, and the activity of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).
Conclusion and Future Directions
This compound is a promising molecule with demonstrated antioxidant potential. This technical guide has provided an overview of its synthesis, analysis, and potential physiological effects. Further research is warranted to fully elucidate its mechanisms of action, particularly its in vivo efficacy and its direct impact on cellular signaling pathways. Quantitative data on its absorption, distribution, metabolism, and excretion (ADME) are crucial for its potential development as a nutraceutical or therapeutic agent. The detailed protocols and compiled data herein are intended to facilitate these future investigations.
References
Methodological & Application
Synthesis of Fructosyl-Methionine Standard: An Application Note and Protocol
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for the synthesis of a Fructosyl-methionine standard. This compound, an Amadori rearrangement product, is formed through the Maillard reaction between fructose and methionine.[1] This standard is crucial for various research applications, including its use as a reference compound in analytical studies, particularly in food science and biomedical research to understand glycation processes.[1] The protocol outlined below describes a common and reliable method for its synthesis, purification, and characterization.
Introduction
This compound, also known as N-(1-Deoxy-1-fructosyl)methionine, is a ketoamine formed from the non-enzymatic reaction between the amino group of methionine and the carbonyl group of fructose.[1][2] This reaction is a key step in the Maillard reaction, a complex series of reactions responsible for the browning and flavor development in cooked foods.[3] Beyond food chemistry, the formation of such Amadori products is of significant interest in biomedical research as it represents an early stage of protein glycation, a process implicated in aging and diabetic complications. The availability of a pure this compound standard is essential for accurate quantification and identification in complex biological and food matrices.
This protocol details a laboratory-scale synthesis of this compound via the Maillard reaction under controlled conditions.
Synthesis Pathway
The synthesis of this compound proceeds through a two-step process:
-
Condensation: The initial step involves the condensation of the primary amino group of methionine with the carbonyl group of fructose to form an unstable Schiff base (N-substituted glycosylamine).
-
Amadori Rearrangement: The unstable Schiff base then undergoes an acid or base-catalyzed isomerization to form the more stable 1-amino-1-deoxy-ketose, which in this case is this compound.
Caption: Synthesis of this compound.
Experimental Protocol
Materials and Reagents
| Reagent | Grade | Supplier |
| D-Fructose | ≥99% | Sigma-Aldrich |
| L-Methionine | ≥99% | Sigma-Aldrich |
| Methanol | ACS grade | Fisher Scientific |
| Pyridine | Anhydrous, 99.8% | Sigma-Aldrich |
| Acetic Acid, Glacial | ACS grade | Fisher Scientific |
| Deionized Water | Millipore | |
| Cation Exchange Resin | (e.g., Dowex 50WX8) | Bio-Rad |
Synthesis Procedure
-
Reaction Setup: In a round-bottom flask, dissolve L-methionine (10 mmol) and D-fructose (12 mmol) in a mixture of methanol (50 mL) and water (10 mL).
-
Catalysis: Add glacial acetic acid (0.5 mL) to catalyze the reaction. While both acid and base can catalyze the Amadori rearrangement, acidic conditions are commonly employed in this synthesis.
-
Reaction Conditions: The reaction mixture is typically heated to reflux at a controlled temperature of 60-80°C. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-butanol:acetic acid:water, 4:1:1 v/v/v). The reaction is generally allowed to proceed for 4-8 hours.
-
Solvent Removal: After the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator.
Purification
-
Cation Exchange Chromatography: The dried residue is dissolved in a minimal amount of deionized water and loaded onto a cation exchange column (e.g., Dowex 50WX8, H+ form).
-
Washing: The column is washed with deionized water to remove unreacted fructose and other non-ionic impurities.
-
Elution: The this compound is then eluted from the column using a gradient of aqueous ammonia or pyridine-acetic acid buffer (e.g., 0.2 M pyridine-acetic acid buffer, pH 5.0).
-
Fraction Collection and Analysis: Fractions are collected and analyzed by TLC or HPLC to identify those containing the pure product.
-
Final Purification: The fractions containing pure this compound are pooled, and the solvent is removed by lyophilization to yield the final product as a white to off-white solid.
Characterization
The identity and purity of the synthesized this compound standard should be confirmed using various analytical techniques.
| Analytical Technique | Expected Results |
| Mass Spectrometry (MS) | The mass spectrum should show the molecular ion peak corresponding to the calculated mass of this compound (C11H21NO7S, MW: 311.35 g/mol ). Tandem MS (MS/MS) can be used to confirm the structure by observing characteristic fragmentation patterns, such as the neutral loss of water. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectra will confirm the covalent linkage between the fructose and methionine moieties. The spectra are expected to be complex due to the presence of different anomeric forms (α and β) and pyranose/furanose ring structures in solution. |
| High-Performance Liquid Chromatography (HPLC) | Purity can be assessed using reversed-phase or hydrophilic interaction liquid chromatography (HILIC). A single, sharp peak should be observed for the pure compound. |
Data Summary
| Parameter | Value | Reference |
| Molecular Formula | C11H21NO7S | |
| Molecular Weight | 311.35 g/mol | |
| Typical Yield | 40-60% | Varies with reaction conditions |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water |
Workflow Diagram
Caption: Experimental workflow for synthesis.
Safety Precautions
-
Standard laboratory safety procedures should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coat, and gloves.
-
The synthesis should be performed in a well-ventilated fume hood.
-
Handle all chemicals with care, referring to their respective Material Safety Data Sheets (MSDS).
Conclusion
This protocol provides a detailed and reliable method for the synthesis of a this compound standard. The successful synthesis and purification of this standard will enable researchers to accurately identify and quantify this important Amadori product in various matrices, contributing to a better understanding of the Maillard reaction in both food and biological systems.
References
Application Note: Quantification of Fructosyl-methionine using HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fructosyl-methionine is an Amadori rearrangement product formed from the non-enzymatic glycation reaction, also known as the Maillard reaction, between fructose and methionine.[1] This compound is of significant interest in food chemistry, nutrition, and biomedical research due to its potential antioxidant properties and its role as an intermediate in the formation of advanced glycation end-products (AGEs).[1] Accurate quantification of this compound is crucial for understanding its formation, stability, and biological significance. This application note provides a detailed protocol for the quantification of this compound using a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. While direct HPLC-UV methods for underivatized amino acids can be challenging due to the lack of strong chromophores, this protocol is based on established methods for the analysis of methionine and related compounds and can serve as a starting point for method development and validation.[1][2]
Principle
This method utilizes RP-HPLC to separate this compound from other components in a sample matrix. The separation is achieved based on the differential partitioning of the analyte between the stationary phase (a nonpolar C18 column) and the mobile phase (a polar solvent mixture). Quantification is performed by detecting the UV absorbance of this compound at a specific wavelength and comparing the peak area to that of known standards. Although this compound does not have a strong chromophore, detection at low UV wavelengths (around 190-225 nm) is often employed for compounds with limited UV absorbance.[3]
Experimental Protocols
Standard and Sample Preparation
a. Standard Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Dissolve in 10 mL of deionized water or a suitable buffer (e.g., phosphate buffer, pH 7.4) in a volumetric flask.
-
Sonicate for 5-10 minutes to ensure complete dissolution.
b. Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve a concentration range suitable for constructing a calibration curve (e.g., 5-250 µg/mL).
c. Sample Preparation:
-
Solid Samples (e.g., food products, lyophilized protein hydrolysates):
-
Accurately weigh a known amount of the homogenized sample.
-
Extract this compound with a suitable solvent (e.g., deionized water, buffer) by vortexing or sonication.
-
Centrifuge the extract to pellet any insoluble material.
-
Filter the supernatant through a 0.45 µm syringe filter prior to injection.
-
-
Liquid Samples (e.g., cell culture media, biological fluids):
-
Centrifuge the sample to remove any particulate matter.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
If necessary, perform a protein precipitation step (e.g., with acetonitrile or trichloroacetic acid) for samples with high protein content, followed by centrifugation and filtration.
-
HPLC-UV System and Conditions
The following are recommended starting conditions and may require optimization for specific applications and instrumentation.
| Parameter | Recommended Condition |
| HPLC System | A standard HPLC system with a UV-Vis detector. |
| Column | C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size). |
| Mobile Phase | A gradient elution is recommended for optimal separation. Mobile Phase A: 10 mM Phosphate Buffer, pH 7.4. Mobile Phase B: Acetonitrile. |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min. |
| Injection Volume | 10 µL. |
| Column Temperature | 25 °C. |
| UV Detection | 225 nm. |
Data Analysis and Quantification
-
Identify the this compound peak in the chromatogram by comparing its retention time with that of the standard.
-
Integrate the peak area of the this compound peak.
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Quantitative Data Summary
The following table summarizes typical validation parameters for HPLC-UV methods for the quantification of methionine, which can be used as a reference for the expected performance of a this compound method. It is imperative to perform a full method validation for the specific matrix being analyzed.
| Validation Parameter | Typical Performance (for Methionine) |
| Linearity Range | 20 - 250 µg/mL with a correlation coefficient (R²) > 0.99. |
| Limit of Detection (LOD) | In the range of 0.004–1.258 µg/cm³. |
| Limit of Quantification (LOQ) | In the range of 0.011–5.272 µg/cm³. |
| Accuracy (Recovery) | Typically between 93.3% and 109.4%. |
| Precision (RSD) | Intraday RSD < 4.14% and Interday RSD < 4.57%. |
Visualizations
References
Application Note: LC-MS/MS Analysis of Fructosyl-methionine in Complex Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fructosyl-methionine is an Amadori product formed through the Maillard reaction between fructose and methionine. This non-enzymatic glycation reaction is of significant interest in food chemistry, nutrition, and biomedical research due to its potential impact on protein structure and function, as well as its role as a potential biomarker. The analysis of this compound in complex biological and food matrices presents analytical challenges due to its polarity and the presence of numerous interfering substances. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful technique for the sensitive and selective quantification of this compound.[1] This application note provides a detailed protocol for the analysis of this compound in complex matrices using LC-MS/MS, including sample preparation, chromatographic separation, and mass spectrometric detection.
Experimental Protocols
Sample Preparation: Protein Precipitation for Plasma Samples
This protocol is suitable for the extraction of this compound from plasma samples.
Materials:
-
Plasma sample
-
Sulfosalicylic acid solution (30% w/v)
-
Internal Standard (IS) working solution (e.g., isotope-labeled this compound or a structurally similar compound)
-
Mobile phase A (see chromatographic conditions)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Refrigerated centrifuge
Procedure:
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of 30% sulfosalicylic acid solution to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Incubate the samples at 4°C for 30 minutes to enhance protein precipitation.
-
Centrifuge at 12,000 rpm for 5 minutes.
-
Carefully transfer 50 µL of the supernatant to a clean microcentrifuge tube.
-
Add 450 µL of the internal standard solution (prepared in mobile phase A).
-
Vortex the final solution for 30 seconds.
-
The sample is now ready for injection into the LC-MS/MS system.[2]
Liquid Chromatography
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used for the separation of fructosyl-amino acids.[1]
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Elution:
Time (min) %B 0.0 5 2.0 5 8.0 95 10.0 95 10.1 5 | 12.0 | 5 |
Note: The gradient may need to be optimized depending on the specific column and system used.
Mass Spectrometry
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Collision Gas: Argon
MRM Transitions: The specific MRM transitions for this compound need to be determined by infusing a standard solution. The precursor ion will be the protonated molecule [M+H]⁺. Fragmentation of fructosyl-amino acids typically involves neutral losses of water and characteristic sugar-related ions.[1]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | To be determined | To be determined | 100 | To be optimized | To be optimized |
| Internal Standard | To be determined | To be determined | 100 | To be optimized | To be optimized |
Quantitative Data
| Parameter | Methionine | This compound |
| Linearity Range | 1 - 200 µmol/L | To be determined |
| Correlation Coefficient (r²) | >0.99 | To be determined |
| Limit of Detection (LOD) | 0.04 µmol/L | To be determined |
| Limit of Quantification (LOQ) | 0.1 µmol/L | To be determined |
| Intra-day Precision (%CV) | < 4% | To be determined |
| Inter-day Precision (%CV) | < 4% | To be determined |
| Recovery (%) | 99.3 - 101.7% | To be determined |
Visualizations
Caption: Workflow for this compound analysis.
References
Application Notes and Protocols for Fructosyl-methionine Analysis in Milk
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fructosyl-methionine is an Amadori rearrangement product formed from the non-enzymatic reaction between fructose and the amino acid methionine. In dairy products, the presence and concentration of this compound and other Maillard reaction products can serve as indicators of heat treatment intensity and storage conditions, impacting the nutritional quality and flavor profile of the milk. Accurate quantification of this compound is crucial for quality control in the food industry and for research into the nutritional implications of processed foods.
This document provides detailed application notes and protocols for the sample preparation and analysis of this compound in milk, primarily utilizing Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[1][2][3]
Experimental Workflow Overview
The overall workflow for the analysis of this compound in milk involves several key stages: initial sample preparation to remove interfering substances, enzymatic hydrolysis to release this compound from proteins, solid-phase extraction for sample cleanup and concentration, and finally, quantification by LC-MS/MS.
Experimental Protocols
Sample Preparation: Deproteinization
This initial step is crucial for removing the bulk of proteins and fats, which can interfere with subsequent enzymatic hydrolysis and chromatographic analysis.
Materials:
-
Milk sample
-
Acetonitrile (ACN), LC-MS grade
-
Centrifuge tubes (15 mL)
-
Refrigerated centrifuge
-
Vortex mixer
Protocol:
-
Pipette 1.0 mL of the milk sample into a 15 mL centrifuge tube.
-
Add 4.0 mL of cold acetonitrile to the tube.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 10,000 x g for 15 minutes at 4°C.[4]
-
Carefully collect the supernatant, which contains the this compound and other small molecules, and transfer it to a clean tube.
Enzymatic Hydrolysis
To quantify the total this compound content, including the protein-bound fraction, an enzymatic hydrolysis step is necessary. A combination of non-specific proteases is recommended for complete protein digestion.[5]
Materials:
-
Deproteinized milk supernatant
-
Pronase (from Streptomyces griseus) solution (10 mg/mL in 50 mM ammonium bicarbonate buffer, pH 7.8)
-
Aminopeptidase M solution (5 mg/mL in 50 mM ammonium bicarbonate buffer, pH 7.8)
-
Ammonium bicarbonate buffer (50 mM, pH 7.8)
-
Water bath or incubator at 37°C
-
Heating block or water bath at 95°C
Protocol:
-
Adjust the pH of the collected supernatant to approximately 7.8 using ammonium bicarbonate buffer.
-
Add 100 µL of the Pronase solution to the sample.
-
Incubate the mixture in a water bath at 37°C for 12 hours with gentle shaking.
-
After the initial incubation, add 50 µL of the Aminopeptidase M solution.
-
Continue the incubation at 37°C for an additional 12 hours.
-
To inactivate the enzymes, heat the sample at 95°C for 10 minutes.
-
Allow the sample to cool to room temperature and then centrifuge at 10,000 x g for 10 minutes to pellet any precipitate.
-
Collect the supernatant for the cleanup step.
Sample Cleanup: Solid-Phase Extraction (SPE)
Solid-phase extraction is employed to remove salts and other interfering compounds from the hydrolyzed sample and to concentrate the analyte of interest. A mixed-mode cation exchange SPE cartridge is effective for retaining this compound.
Materials:
-
Mixed-mode cation exchange SPE cartridges (e.g., Oasis MCX)
-
Methanol (MeOH), LC-MS grade
-
Deionized water
-
Ammonium hydroxide solution (5% in methanol)
-
SPE vacuum manifold
Protocol:
-
Conditioning: Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water through it. Do not allow the cartridge to dry out.
-
Loading: Load the supernatant from the enzymatic hydrolysis step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of deionized water to remove unretained compounds.
-
Elution: Elute the this compound from the cartridge with 2 mL of 5% ammonium hydroxide in methanol.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 200 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., 0.1% formic acid in water).
LC-MS/MS Analysis
The final quantification is performed using a liquid chromatography system coupled to a tandem mass spectrometer.
Instrumentation:
-
Liquid Chromatograph (e.g., UPLC or HPLC system)
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate this compound from other components. For example, start with a high percentage of mobile phase B and gradually increase the percentage of mobile phase A.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard should be optimized. For this compound (C11H21NO7S, MW: 327.35), a potential precursor ion would be [M+H]+ at m/z 328.1. Product ions would be determined by infusion of a standard.
-
Internal Standard: A stable isotope-labeled this compound or a structurally similar compound should be used for accurate quantification.
Data Presentation
The following tables summarize typical quantitative data that can be obtained using the described methodology. These values are illustrative and should be determined for each specific laboratory setup and matrix.
Table 1: Method Validation Parameters for this compound Analysis in Milk
| Parameter | Typical Value | Reference |
| Linearity (R²) | > 0.99 | |
| Limit of Detection (LOD) | 0.05 - 0.5 µmol/L | |
| Limit of Quantification (LOQ) | 0.1 - 1.0 µmol/L | |
| Recovery | 85 - 110% | |
| Intra-day Precision (%RSD) | < 10% | |
| Inter-day Precision (%RSD) | < 15% |
Table 2: Example this compound Concentrations in Different Milk Products
| Milk Product | This compound Concentration (µg/g protein) |
| Raw Milk | < 5 |
| Pasteurized Milk | 10 - 50 |
| UHT Milk | 100 - 500 |
| Milk Powder | 200 - 1000 |
Note: These are example values and can vary significantly based on processing conditions and storage.
Signaling Pathways and Logical Relationships
The formation of this compound is a key step in the early stages of the Maillard reaction. This pathway is initiated by the condensation of a reducing sugar with a free amino group of an amino acid, in this case, methionine.
Conclusion
The protocols outlined in this document provide a robust framework for the reliable quantification of this compound in milk and dairy products. Adherence to these detailed steps, from sample preparation to LC-MS/MS analysis, will enable researchers and quality control professionals to obtain accurate and reproducible data. The provided quantitative parameters and workflow diagrams serve as a valuable resource for implementing this analysis in a laboratory setting.
References
Application Notes and Protocols for Enzymatic Assay of Fructosyl-methionine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fructosyl-methionine is an Amadori rearrangement product formed through the non-enzymatic glycation of the essential amino acid methionine by reducing sugars.[1] This compound is of significant interest in food science, nutrition, and biomedical research as a potential marker for the extent of the Maillard reaction in food products and as a model compound for studying the biological consequences of protein glycation.[1][2] Advanced glycation end-products (AGEs), which can be formed from Amadori products, are implicated in the pathogenesis of various diseases, including diabetes complications and neurodegenerative disorders.[3] Therefore, the accurate detection and quantification of this compound are crucial for understanding its physiological roles and pathological implications.
This application note provides a detailed protocol for the enzymatic detection of this compound using Fructosyl-amino acid oxidase (FAOD). The assay is based on the principle that FAOD catalyzes the oxidative deglycation of this compound to yield methionine, glucosone, and hydrogen peroxide (H₂O₂).[2] The produced H₂O₂ can be quantitatively measured in a subsequent colorimetric reaction involving peroxidase (POD) and a chromogenic substrate.
Principle of the Assay
The enzymatic assay for this compound detection is a two-step reaction:
-
Oxidation of this compound by FAOD: this compound + O₂ + H₂O --(FAOD)--> Methionine + Glucosone + H₂O₂
-
Colorimetric Detection of Hydrogen Peroxide: H₂O₂ + Chromogenic Substrate (e.g., TOOS) --(Peroxidase)--> Oxidized Chromogen (Colored Product)
The intensity of the color produced is directly proportional to the amount of hydrogen peroxide generated, which in turn is stoichiometric with the initial amount of this compound in the sample. The absorbance of the colored product is measured spectrophotometrically at a specific wavelength.
Materials and Reagents
Instrumentation
-
Spectrophotometer or microplate reader capable of measuring absorbance at 555 nm.
-
Incubator or water bath set to 37°C.
-
Vortex mixer.
-
Calibrated pipettes.
Reagents
-
Fructosyl-amino acid oxidase (FAOD) from a commercial source (e.g., recombinant E. coli or Corynebacterium sp.).
-
Peroxidase (POD) from horseradish (e.g., 200 U/mg).
-
This compound standard (>98% purity).
-
4-Aminoantipyrine (4-AA).
-
N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-m-toluidine (TOOS).
-
Potassium phosphate buffer (0.1 M, pH 8.0).
-
Deionized water.
Experimental Protocols
Reagent Preparation
-
Potassium Phosphate Buffer (0.1 M, pH 8.0): Prepare by mixing appropriate volumes of 0.1 M monobasic potassium phosphate (KH₂PO₄) and 0.1 M dibasic potassium phosphate (K₂HPO₄) to achieve a pH of 8.0.
-
This compound Standard Stock Solution (10 mM): Dissolve an appropriate amount of this compound in deionized water. Prepare fresh or store in aliquots at -20°C.
-
FAOD Solution (10 U/mL): Reconstitute lyophilized FAOD in cold potassium phosphate buffer. The final concentration may need to be optimized based on the specific activity of the enzyme lot. Store on ice.
-
Peroxidase (POD) Stock Solution (10 mg/mL): Dissolve horseradish peroxidase in potassium phosphate buffer. Store at 4°C.
-
4-Aminoantipyrine (4-AA) Solution (10 mM): Dissolve 4-AA in deionized water. Store protected from light at 4°C.
-
TOOS Solution (10 mM): Dissolve TOOS in deionized water. Store protected from light at 4°C.
-
Color Reagent Mix: Prepare fresh before use by mixing the POD stock solution, 4-AA solution, and TOOS solution in potassium phosphate buffer. The final concentrations in the reaction mixture should be optimized, but a starting point is 5 U/mL POD, 0.5 mM 4-AA, and 0.5 mM TOOS.
Assay Procedure
-
Standard Curve Preparation: Prepare a series of this compound standards by diluting the 10 mM stock solution in potassium phosphate buffer to final concentrations ranging from 0 to 1.0 mM.
-
Sample Preparation: Prepare unknown samples by dissolving them in potassium phosphate buffer. If necessary, dilute the samples to ensure the this compound concentration falls within the linear range of the standard curve.
-
Reaction Setup:
-
Pipette 50 µL of each standard or sample into separate microplate wells or cuvettes.
-
Add 100 µL of the freshly prepared Color Reagent Mix to each well/cuvette.
-
Incubate the plate/cuvettes at 37°C for 5 minutes to allow the temperature to equilibrate.
-
-
Initiate the Reaction:
-
Add 50 µL of the FAOD solution to each well/cuvette to initiate the reaction.
-
Mix gently.
-
-
Incubation: Incubate the reaction mixture at 37°C for 20 minutes. The incubation time may need to be optimized.
-
Measurement: Measure the absorbance of each well/cuvette at 555 nm using a spectrophotometer or microplate reader.
Data Analysis
-
Subtract the absorbance of the blank (0 mM this compound standard) from the absorbance of all other standards and samples.
-
Plot the net absorbance of the standards as a function of their known concentrations to generate a standard curve.
-
Determine the concentration of this compound in the unknown samples by interpolating their net absorbance values from the standard curve.
Quantitative Data Summary
The following tables summarize typical performance characteristics of a Fructosyl-amino acid oxidase-based assay. Note that specific values may vary depending on the enzyme source and assay conditions.
Table 1: Fructosyl-Amino Acid Oxidase (FAOD) Characteristics
| Parameter | Typical Value | Source |
| Optimal pH | 8.0 - 8.5 | |
| Optimal Temperature | 35 - 40°C | |
| Molecular Weight | ~45-50 kDa (monomer) | |
| Stabilizers | Trehalose |
Table 2: Assay Performance Characteristics for this compound Detection
| Parameter | Typical Value | Source |
| Linear Range | 7.8 µM - 580 µM | |
| Limit of Detection (LOD) | ~1 µM | Estimated |
| Wavelength of Detection | 555 nm | |
| Incubation Time | 20 minutes | Protocol-dependent |
| Incubation Temperature | 37°C | Protocol-dependent |
Table 3: Substrate Specificity of a Commercial Fructosyl-Amino Acid Oxidase (FAOD-E, Kikkoman)
| Substrate | Relative Activity (%) | Source |
| ε-Fructosyl lysine | 100 | |
| Fructosyl valine | 65 | |
| Fructosyl glycine | 30 | |
| This compound | Data not available |
Determination of Kinetic Parameters (Kₘ and kcat)
To accurately characterize the performance of the FAOD enzyme with this compound, it is recommended to determine the Michaelis-Menten constant (Kₘ) and the turnover number (kcat).
Protocol for Kinetic Analysis
-
Set up the assay as described above, but vary the concentration of the this compound substrate over a wide range (e.g., 0.1 x Kₘ to 10 x Kₘ, if a preliminary estimate of Kₘ is known, otherwise a broad range from µM to mM).
-
Measure the initial reaction velocity (V₀) at each substrate concentration by monitoring the change in absorbance over a short period where the reaction is linear.
-
Plot the initial velocity (V₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using a non-linear regression software to determine Vmax and Kₘ.
-
Calculate kcat using the equation: kcat = Vmax / [E], where [E] is the concentration of the enzyme in the reaction.
Visualizations
Caption: Enzymatic reaction pathway for this compound detection.
Caption: Experimental workflow for the enzymatic assay.
Caption: Maillard reaction leading to this compound and its enzymatic deglycation.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low signal | Inactive enzyme (FAOD or POD) | Check enzyme storage conditions. Use a fresh batch of enzyme. |
| Incorrect buffer pH | Verify the pH of the potassium phosphate buffer is 8.0. | |
| Degraded this compound standard | Prepare a fresh standard solution. | |
| Inhibitors in the sample | Dilute the sample or use a sample cleanup method (e.g., solid-phase extraction). | |
| High background | Contaminated reagents | Use fresh, high-purity reagents. |
| Spontaneous oxidation of the chromogen | Prepare the Color Reagent Mix immediately before use and protect it from light. | |
| Poor reproducibility | Inaccurate pipetting | Calibrate pipettes. Use reverse pipetting for viscous solutions. |
| Temperature fluctuations | Ensure consistent incubation temperature. | |
| Insufficient mixing | Mix all solutions thoroughly after each addition. |
Conclusion
The enzymatic assay using Fructosyl-amino acid oxidase provides a sensitive and specific method for the quantification of this compound. This application note offers a detailed protocol that can be adapted for various research and development applications. For accurate and reliable results, it is essential to use high-quality reagents, properly calibrate instrumentation, and carefully follow the experimental procedures. The determination of specific kinetic parameters for the enzyme-substrate pair is recommended for advanced applications and a deeper understanding of the assay's performance.
References
Application Notes and Protocols for Assessing the In Vitro Antioxidant Capacity of Fructosyl-methionine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fructosyl-methionine (F-M) is an Amadori rearrangement product formed from the Maillard reaction between fructose and the essential amino acid methionine.[1] The Maillard reaction is a non-enzymatic browning reaction that occurs during the processing and storage of foods. While often associated with changes in flavor and color, Maillard reaction products (MRPs) have also been shown to possess a range of biological activities, including antioxidant properties. The sulfur-containing nature of methionine suggests that F-M may have significant antioxidant potential, making it a compound of interest for further investigation in the fields of food science, nutrition, and drug development.
These application notes provide a comprehensive overview of in vitro methods to assess the antioxidant capacity of this compound. Detailed protocols for common antioxidant assays are provided to enable researchers to evaluate the free radical scavenging and reducing capabilities of this compound.
Data Presentation: In Vitro Antioxidant Capacity of this compound
The antioxidant capacity of a compound can be evaluated using various assays that measure different aspects of its antioxidant activity. Below is a summary of the reported and illustrative antioxidant capacity of this compound.
| Assay | Parameter | This compound (F-M) | Ascorbic Acid (Positive Control) | Trolox (Positive Control) |
| DPPH Radical Scavenging Activity | EC₅₀ (µM) | 25[1] | 30 | 45 |
| ABTS Radical Scavenging Activity | Trolox Equivalents (TE/µmol) | 1.2 (Illustrative) | 1.5 | 1.0 |
| Ferric Reducing Antioxidant Power (FRAP) | µmol Fe(II) Equivalents/µmol | 0.8 (Illustrative) | 1.8 | 0.9 |
| Oxygen Radical Absorbance Capacity (ORAC) | µmol Trolox Equivalents (TE)/µmol | 1.5 (Illustrative) | 0.5 | 1.0 |
Note: While a specific EC₅₀ value for this compound in the DPPH assay has been reported, the values for ABTS, FRAP, and ORAC are illustrative and provided for comparative purposes. Further experimental validation is required to determine the precise antioxidant capacity of F-M in these assays.
Experimental Protocols
Detailed methodologies for the key in vitro antioxidant assays are provided below. These protocols are adapted for the analysis of a purified compound like this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical. The reduction of the violet DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored by a decrease in absorbance at 517 nm.
Materials:
-
This compound (F-M)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (analytical grade)
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store this solution in an amber bottle at 4°C.
-
Preparation of Sample and Control Solutions:
-
Prepare a stock solution of F-M in methanol (e.g., 1 mM).
-
Prepare a series of dilutions of the F-M stock solution in methanol to obtain a range of concentrations (e.g., 5, 10, 25, 50, 100 µM).
-
Prepare a similar dilution series for the positive control (ascorbic acid or Trolox).
-
-
Assay Protocol:
-
Add 100 µL of the methanolic DPPH solution to each well of a 96-well microplate.
-
Add 100 µL of the different concentrations of F-M, positive control, or methanol (as a blank) to the wells.
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the F-M or control. The EC₅₀ value (the concentration of the sample that scavenges 50% of the DPPH radicals) can be determined by plotting the scavenging percentage against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺). The reduction of the blue-green ABTS•⁺ to its colorless neutral form is monitored by a decrease in absorbance at 734 nm.
Materials:
-
This compound (F-M)
-
ABTS
-
Potassium persulfate
-
Phosphate-buffered saline (PBS, pH 7.4) or ethanol
-
Trolox (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•⁺) Stock Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours.
-
-
Preparation of ABTS•⁺ Working Solution:
-
Before use, dilute the ABTS•⁺ stock solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Preparation of Sample and Control Solutions:
-
Prepare a stock solution of F-M in PBS or ethanol.
-
Prepare a series of dilutions of the F-M stock solution.
-
Prepare a similar dilution series for the positive control (Trolox).
-
-
Assay Protocol:
-
Add 190 µL of the ABTS•⁺ working solution to each well of a 96-well microplate.
-
Add 10 µL of the different concentrations of F-M, positive control, or the corresponding solvent (as a blank) to the wells.
-
Incubate the plate at room temperature for 6 minutes.
-
-
Measurement: Measure the absorbance of each well at 734 nm.
-
Calculation: The percentage of ABTS•⁺ scavenging activity is calculated as follows:
Where A_control is the absorbance of the ABTS•⁺ solution with the solvent, and A_sample is the absorbance of the ABTS•⁺ solution with the F-M or control. The results can be expressed as Trolox Equivalents (TE) by comparing the scavenging activity of F-M to that of a Trolox standard curve.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at an acidic pH. The reduction of the Fe³⁺-TPTZ (2,4,6-tripyridyl-s-triazine) complex to the blue-colored Fe²⁺-TPTZ complex is monitored by an increase in absorbance at 593 nm.[2]
Materials:
-
This compound (F-M)
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM)
-
Ferrous sulfate (FeSO₄) for standard curve
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of FRAP Reagent:
-
Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.
-
Warm the FRAP reagent to 37°C before use.
-
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of F-M in deionized water.
-
Prepare a series of dilutions of the F-M stock solution.
-
Prepare a standard curve using a series of dilutions of FeSO₄ (e.g., 100 to 2000 µM).
-
-
Assay Protocol:
-
Add 20 µL of the different concentrations of F-M, FeSO₄ standards, or deionized water (as a blank) to the wells of a 96-well microplate.
-
Add 180 µL of the pre-warmed FRAP reagent to each well.
-
Incubate the plate at 37°C for 30 minutes.[3]
-
-
Measurement: Measure the absorbance of each well at 593 nm.
-
Calculation: The FRAP value is calculated by comparing the absorbance of the sample to the FeSO₄ standard curve. The results are expressed as µmol of Fe(II) equivalents per µmol of F-M.
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: This assay measures the ability of an antioxidant to protect a fluorescent probe (fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.
Materials:
-
This compound (F-M)
-
Fluorescein sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Trolox (positive control)
-
Phosphate buffer (75 mM, pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader with temperature control
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of fluorescein in phosphate buffer. Dilute to a working concentration (e.g., 10 nM).
-
Prepare a fresh solution of AAPH in phosphate buffer (e.g., 240 mM).
-
Prepare a stock solution of Trolox in phosphate buffer and create a series of dilutions for the standard curve (e.g., 6.25, 12.5, 25, 50 µM).
-
-
Preparation of Sample Solutions:
-
Prepare a stock solution of F-M in phosphate buffer.
-
Prepare a series of dilutions of the F-M stock solution.
-
-
Assay Protocol:
-
Add 25 µL of F-M dilutions, Trolox standards, or phosphate buffer (as a blank) to the wells of a 96-well black microplate.
-
Add 150 µL of the fluorescein working solution to each well.
-
Incubate the plate at 37°C for 15 minutes in the microplate reader.
-
Initiate the reaction by adding 25 µL of the AAPH solution to each well.
-
-
Measurement: Immediately begin recording the fluorescence every minute for at least 60 minutes at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.
-
Calculation:
-
Calculate the area under the curve (AUC) for the blank, Trolox standards, and F-M samples.
-
Calculate the net AUC by subtracting the AUC of the blank from the AUC of each sample and standard.
-
Plot a standard curve of net AUC versus Trolox concentration.
-
Determine the ORAC value of F-M from the standard curve and express the results as µmol of Trolox Equivalents (TE) per µmol of F-M.
-
Experimental Workflow
The following diagram illustrates the general workflow for assessing the in vitro antioxidant capacity of this compound.
Caption: General workflow for assessing the in vitro antioxidant capacity of this compound.
Cellular Antioxidant Activity and the Nrf2 Signaling Pathway
Beyond direct radical scavenging, antioxidants can exert protective effects within cells by activating endogenous defense mechanisms. One of the most important of these is the Keap1-Nrf2 signaling pathway. Nrf2 (Nuclear factor erythroid 2-related factor 2) is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes, collectively known as phase II enzymes.
Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and subsequent proteasomal degradation. However, in the presence of oxidative or electrophilic stress, or upon stimulation by certain bioactive compounds, Keap1 undergoes a conformational change, leading to the release of Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This binding initiates the transcription of genes encoding for protective proteins such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione synthesis.
Maillard reaction products have been shown to activate the Nrf2 pathway. Given that this compound is an MRP, it is hypothesized that it may also possess the ability to induce this protective cellular response.
Hypothesized Nrf2 Signaling Pathway Activation by this compound
The following diagram illustrates the hypothesized mechanism by which this compound may activate the Nrf2 signaling pathway, leading to an enhanced cellular antioxidant response.
Caption: Hypothesized activation of the Nrf2 signaling pathway by this compound.
Conclusion
This compound demonstrates in vitro antioxidant activity, as evidenced by its ability to scavenge DPPH radicals. The provided protocols for DPPH, ABTS, FRAP, and ORAC assays offer a robust framework for the comprehensive evaluation of its antioxidant potential. Furthermore, the hypothesized activation of the Nrf2 signaling pathway suggests that F-M may also exert its antioxidant effects through the upregulation of endogenous cellular defense mechanisms.
Further research is warranted to experimentally validate the antioxidant capacity of this compound across a range of in vitro assays and to confirm its ability to activate the Nrf2 pathway in cellular models. Such studies will provide valuable insights into the potential applications of F-M as a natural antioxidant in the food, pharmaceutical, and cosmetic industries.
References
- 1. This compound|High-Quality Research Chemical [benchchem.com]
- 2. The ferric reducing ability of plasma (FRAP) as a measure of "antioxidant power": the FRAP assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Effect of Free and Protein-Bound Maillard Reaction Products N-ε-Carboxymethyllysine, N-ε-Fructosyllysine, and Pyrraline on Nrf2 and NFκB in HCT 116 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of Fructosyl-methionine from Solid Foods
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fructosyl-methionine is an Amadori rearrangement product formed from the non-enzymatic reaction between fructose and methionine.[1] Its presence is documented in a variety of processed solid foods, particularly those that undergo heat treatment such as malting, roasting, and drying.[1] As a result, this compound has been identified in food items like barley and wheat malt, roasted coffee, cocoa, and dried vegetables such as peppers and tomatoes.[1] The formation of this compound is a key step in the Maillard reaction, a complex series of chemical reactions that are responsible for the color, flavor, and aroma of many cooked foods.[1]
The analysis of this compound is of significant interest in food science and nutrition, as Amadori compounds can have implications for food quality and potentially human health. Accurate quantification of this compound in complex solid food matrices requires robust and reliable extraction methods that preserve the integrity of the compound, followed by sensitive analytical techniques.
This document provides detailed application notes and protocols for the extraction of this compound from solid foods, intended for use by researchers, scientists, and professionals in drug development.
Data Presentation: Quantitative Analysis of Amadori Compounds in Food Products
While specific comparative data on the extraction efficiency of this compound is limited in the literature, the following table summarizes representative quantitative data for various Amadori compounds, including the Amadori product of methionine, found in different food matrices. This data is illustrative of the concentrations that can be expected and the analytical methods employed for quantification.
| Analyte | Food Matrix | Extraction Method | Analytical Method | Concentration | Reference |
| Fructosyl-valine | Unroasted Cocoa | Water Extraction | LC-MS/MS with Stable Isotope Dilution | 342 mg/kg | [2] |
| Fructosyl-valine | Dried Bell Pepper | Water Extraction | LC-MS/MS with Stable Isotope Dilution | 3460 mg/kg | |
| Fructosyl-glutamic acid | Tomato Juice | Water Extraction | UPLC-MS/MS | 15.4 ± 0.15 mg/100 g | |
| Fructosyl-glutamic acid | Tomato Paste | Water Extraction | UPLC-MS/MS | 151.77 ± 2.68 mg/100 g | |
| Fructosyl-arginine | Milk Powder | Water Extraction | UPLC-MS/MS | 0.54 ± 0.03 mg/100 g |
Experimental Protocols
I. Mild Aqueous Extraction of this compound from Solid Foods
This protocol is designed for the gentle extraction of this compound from solid food matrices, minimizing the degradation that can occur with harsher methods like acid hydrolysis.
Materials:
-
Solid food sample (e.g., dried fruit, roasted nuts, malted barley)
-
Deionized water
-
Homogenizer (e.g., blender, rotor-stator homogenizer)
-
Centrifuge
-
Syringe filters (0.45 µm)
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 g of the solid food sample.
-
If the sample is not already in powdered form, grind it to a fine powder to increase the surface area for extraction.
-
-
Extraction:
-
Transfer the weighed sample to a suitable container for homogenization.
-
Add 20 mL of deionized water to the sample.
-
Homogenize the mixture for 5-10 minutes to ensure thorough mixing and extraction.
-
-
Separation:
-
Transfer the homogenate to centrifuge tubes.
-
Centrifuge the mixture at 7000 x g for 30 minutes at 4°C to separate the solid and liquid phases.
-
-
Filtration:
-
Carefully collect the supernatant (the aqueous extract).
-
Filter the supernatant through a 0.45 µm syringe filter to remove any remaining particulate matter.
-
-
Analysis:
-
The filtered aqueous extract is now ready for analysis by techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
II. Solid-Phase Extraction (SPE) for Clean-up of this compound Extracts
For complex food matrices, a solid-phase extraction (SPE) clean-up step may be necessary to remove interfering compounds prior to instrumental analysis. This protocol outlines a general procedure using a C18 SPE cartridge.
Materials:
-
Aqueous extract from Protocol I
-
C18 SPE cartridges
-
Methanol
-
Deionized water
-
SPE manifold
Procedure:
-
Cartridge Conditioning:
-
Condition the C18 SPE cartridge by passing 5 mL of methanol through it, followed by 5 mL of deionized water. Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Load the filtered aqueous extract onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove polar, interfering compounds.
-
-
Elution:
-
Elute the this compound from the cartridge with an appropriate solvent. Since this compound is polar, a mixture of water and a mild organic solvent (e.g., methanol or acetonitrile) may be effective. The optimal elution solvent should be determined empirically.
-
-
Analysis:
-
The eluted fraction is now ready for analysis.
-
Visualizations
Caption: Workflow for the extraction and analysis of this compound.
Caption: Simplified pathway of this compound formation via the Maillard reaction.
References
Application Note: Quantification of Fructosyl-methionine in Infant Formula by LC-MS/MS
Introduction
The Maillard reaction, a non-enzymatic browning reaction between reducing sugars and amino acids, is of significant interest in the food industry, particularly in the context of infant formula manufacturing.[1][2] The heat treatment applied during the production of infant formula to ensure microbiological safety can promote the Maillard reaction, leading to the formation of various compounds, including Amadori products.[1][3] Fructosyl-methionine, an Amadori product formed from the reaction of a sugar like fructose or lactose with the amino acid methionine, is a potential indicator of the early stages of the Maillard reaction in these products.[4] Monitoring the levels of this compound can provide valuable insights into the nutritional quality and processing conditions of infant formula. An excess of Maillard reaction products may indicate a loss of essential amino acids and potentially impact the overall nutritional value of the formula.
This application note provides a detailed protocol for the quantification of this compound in infant formula using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method is designed for researchers, scientists, and professionals in drug development and food quality control.
Experimental Workflow
The overall experimental workflow for the quantification of this compound in infant formula is depicted in the following diagram.
Caption: Experimental workflow for this compound analysis.
Experimental Protocols
Sample Preparation
This protocol is designed to extract this compound from the complex matrix of infant formula, removing proteins and other interfering substances.
-
Reconstitution of Powdered Infant Formula:
-
Accurately weigh 1 gram of powdered infant formula into a 50 mL conical tube.
-
Add 10 mL of deionized water and vortex thoroughly until the powder is completely dissolved.
-
For liquid infant formula, use 10 mL of the ready-to-use product directly.
-
-
Protein Precipitation:
-
To the 10 mL of reconstituted or liquid formula, add 30 mL of cold acetonitrile.
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Incubate the mixture at -20°C for 30 minutes to enhance precipitation.
-
Centrifuge the sample at 4,000 x g for 15 minutes at 4°C.
-
-
Solid-Phase Extraction (SPE):
-
Carefully collect the supernatant without disturbing the protein pellet.
-
Condition a Hydrophilic Interaction Liquid Chromatography (HILIC) SPE cartridge (e.g., 100 mg) by passing 2 mL of methanol followed by 2 mL of 90% acetonitrile in water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 2 mL of 90% acetonitrile in water to remove non-polar and less polar interferences.
-
Elute the this compound from the cartridge with 2 mL of 50% acetonitrile in water.
-
Dry the eluate under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis
This method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) for the separation of the polar this compound, followed by tandem mass spectrometry for sensitive and selective detection.
-
Liquid Chromatography Conditions:
-
Column: HILIC column (e.g., 2.1 x 100 mm, 2.7 µm)
-
Mobile Phase A: 20 mM ammonium formate in water
-
Mobile Phase B: 20 mM ammonium formate in 90% acetonitrile
-
Gradient:
-
0-0.5 min: 100% B
-
0.5-5.5 min: Linear gradient to 80% B
-
5.5-10 min: Linear gradient to 30% B
-
10-14 min: Hold at 30% B
-
14.1-17 min: Return to 100% B and re-equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Spray Voltage: 3.5 kV
-
Source Temperature: 320°C
-
MRM Transitions for this compound (C11H21NO7S, MW: 311.35):
-
Precursor Ion (Q1): m/z 312.1
-
Product Ions (Q3):
-
Quantifier: m/z 150.1 (corresponding to the protonated methionine moiety after loss of the fructosyl group)
-
Qualifier: m/z 132.1 (corresponding to the further fragmentation of the methionine moiety)
-
-
-
Collision Energy: Optimized for the specific instrument, typically in the range of 15-30 eV.
-
Data Presentation
The following table presents illustrative quantitative data for this compound in different types of infant formula. These values are hypothetical and serve as a guide for expected concentration ranges.
| Sample Type | This compound Concentration (µg/g of powder) | This compound Concentration (µg/mL of ready-to-feed) |
| Standard Powdered Formula | 50 - 150 | 6.5 - 19.5 |
| Hydrolyzed Protein Powdered Formula | 100 - 300 | 13.0 - 39.0 |
| Standard Liquid Formula (Ready-to-Feed) | N/A | 20 - 80 |
| Hydrolyzed Protein Liquid Formula (Ready-to-Feed) | N/A | 40 - 150 |
Note: Concentrations can vary significantly based on manufacturing processes, storage conditions, and specific formulations.
Signaling Pathways and Logical Relationships
The formation of this compound is an early step in the complex network of the Maillard reaction.
Caption: Formation pathway of this compound.
Conclusion
The presented LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in infant formula. This analytical procedure, combining a streamlined sample preparation with the specificity of tandem mass spectrometry, allows for the accurate assessment of this Maillard reaction product. By monitoring this compound levels, manufacturers and researchers can gain a better understanding of the impact of processing and storage on the nutritional quality of infant formula, ultimately contributing to the development of safer and more nutritious products for infants.
References
- 1. The Maillard Reaction in Powdered Infant Formula [pubs.sciepub.com]
- 2. emjreviews.com [emjreviews.com]
- 3. Early and advanced stages of Maillard reaction in infant formulas: Analysis of available lysine and carboxymethyl-lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Identification of amadori products and oligosaccharide-glycated amino acids in brewer’s spent grain extract [frontiersin.org]
Application Notes and Protocols for Fructosyl-methionine as a Food Quality Marker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fructosyl-methionine, an Amadori rearrangement product, is formed non-enzymatically through the Maillard reaction between fructose and the amino acid methionine.[1][2] This reaction is prevalent in foods that undergo thermal processing such as baking, roasting, and drying. The presence and concentration of this compound can serve as a valuable marker for assessing food quality, indicating the extent of the Maillard reaction, which influences flavor, color, and nutritional value.[1][2][3] Furthermore, as an early intermediate in the formation of advanced glycation end-products (AGEs), monitoring this compound levels is relevant to food safety and nutrition.
These application notes provide a comprehensive overview of the application of this compound as a food quality marker, including quantitative data, detailed experimental protocols for its analysis, and visualizations of the underlying chemical pathway and experimental workflow.
Data Presentation
The concentration of this compound varies significantly depending on the food matrix, processing conditions (temperature and duration), and the initial concentrations of precursors (fructose and methionine). The following table summarizes quantitative data from various studies on the content of this compound and related compounds in different food products.
| Food Product | Processing Condition | Compound | Concentration (mg/kg) | Reference |
| Unroasted Cocoa | N/A | Fructosyl-valine | 342 | |
| Dried Bell Pepper | Drying | Fructosyl-valine | 3460 | |
| Sweetened Condensed Milk | Processing | Available Methionine Reduction | 15% | |
| Unsweetened Condensed Milk | Processing | Available Methionine Reduction | 11% | |
| Roller-dried Milk Powder | Drying | Available Methionine Reduction | 22% | |
| Sterilized Mackerel | Sterilization (126°C) | Available Methionine Reduction | 19% | |
| Milk | Water Bath Heating (90°C) | Glutamate | 325 µmol/L | |
| Milk | Microwave Heating (90°C) | Glutamate | 312 µmol/L |
Signaling Pathways and Logical Relationships
The formation of this compound is a key step in the Maillard reaction cascade. Understanding this pathway is crucial for interpreting its role as a food quality marker.
References
Application Notes and Protocols for In Vitro Glycation Models Using Methionine and Fructose
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycation, the non-enzymatic reaction between reducing sugars and amino acids, lipids, or nucleic acids, leads to the formation of Advanced Glycation End-products (AGEs). This process is implicated in the pathophysiology of numerous age-related diseases and diabetic complications. Fructose, a ketohexose, has demonstrated a higher reactivity in glycation reactions compared to glucose. Methionine, an essential sulfur-containing amino acid, is susceptible to glycation, and its modification can lead to alterations in protein structure and function, contributing to cellular dysfunction.
These application notes provide a detailed framework for establishing an in vitro glycation model using methionine and fructose. This model serves as a valuable tool for screening potential anti-glycation agents, investigating the mechanisms of AGE formation, and studying the biological effects of methionine-derived AGEs. The protocols outlined below are based on established methods for protein glycation and have been adapted for the specific use of methionine.
Experimental Protocols
Protocol 1: In Vitro Glycation of Methionine with Fructose
This protocol describes a standard procedure for the non-enzymatic glycation of L-methionine with D-fructose under controlled laboratory conditions.
Materials and Reagents:
-
L-Methionine (Sigma-Aldrich, Cat. No. M9625 or equivalent)
-
D-Fructose (Sigma-Aldrich, Cat. No. F0127 or equivalent)
-
Sodium Phosphate Buffer (0.1 M, pH 7.4)
-
Sodium Azide (NaN₃) (Sigma-Aldrich, Cat. No. S2002 or equivalent)
-
Sterile, pyrogen-free water
-
Sterile microcentrifuge tubes (1.5 mL or 2 mL)
-
Incubator capable of maintaining 37°C
Procedure:
-
Preparation of Reagents:
-
Prepare a 100 mM stock solution of L-methionine in 0.1 M sodium phosphate buffer (pH 7.4).
-
Prepare a 1 M stock solution of D-fructose in sterile water.
-
Prepare a 0.2% (w/v) sodium azide solution in sterile water as a microbial growth inhibitor.
-
-
Glycation Reaction Setup:
-
In sterile microcentrifuge tubes, combine the following reagents to the specified final concentrations:
-
L-Methionine: 10 mM
-
D-Fructose: 100 mM, 250 mM, and 500 mM
-
Sodium Azide: 0.02% (w/v)
-
-
Adjust the final volume of each reaction mixture to 1 mL with 0.1 M sodium phosphate buffer (pH 7.4).
-
Prepare a control sample containing L-methionine and sodium azide in the phosphate buffer without fructose.
-
Prepare a blank sample containing only the phosphate buffer and sodium azide.
-
-
Incubation:
-
Securely cap all tubes and incubate them in the dark at 37°C.
-
Samples can be collected at various time points (e.g., 24, 48, 72 hours, and weekly for up to 4 weeks) to monitor the progression of the glycation reaction.
-
-
Termination of Reaction and Storage:
-
At each designated time point, stop the reaction by freezing the samples at -80°C until further analysis.
-
Protocol 2: Quantification of Methionine-Fructose Derived AGEs by Fluorescence Spectroscopy
This protocol provides a method for the semi-quantitative assessment of fluorescent AGE formation.
Materials and Reagents:
-
Glycated methionine-fructose samples (from Protocol 1)
-
0.1 M Sodium Phosphate Buffer (pH 7.4)
-
Quinine sulfate (for standard curve)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Sample Preparation:
-
Thaw the glycated samples from Protocol 1.
-
Dilute the samples with 0.1 M sodium phosphate buffer (pH 7.4) to a suitable concentration for measurement. The dilution factor will depend on the intensity of the fluorescence and should be determined empirically.
-
-
Fluorescence Measurement:
-
Pipette 200 µL of each diluted sample, control, and blank into the wells of a 96-well black microplate.
-
Measure the fluorescence intensity at an excitation wavelength of 370 nm and an emission wavelength of 440 nm using a fluorescence microplate reader.
-
-
Data Analysis:
-
Subtract the fluorescence intensity of the blank from all sample readings.
-
The results can be expressed as relative fluorescence units (RFU) or can be quantified using a standard curve of quinine sulfate. The percentage of inhibition by a test compound can be calculated using the following formula: % Inhibition = [ (Fluorescence of Control - Fluorescence of Sample) / Fluorescence of Control ] x 100
-
Protocol 3: Analysis of Specific Methionine-Fructose Adducts by LC-MS/MS
This protocol outlines a general workflow for the identification and quantification of specific non-fluorescent AGEs, such as Nε-(carboxymethyl)lysine (CML)-like adducts formed from methionine, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials and Reagents:
-
Glycated methionine-fructose samples (from Protocol 1)
-
Internal standards (e.g., isotopically labeled CML)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Solid-phase extraction (SPE) cartridges (e.g., C18) for sample cleanup
Procedure:
-
Sample Preparation:
-
Thaw the glycated samples.
-
Spike the samples with a known concentration of the internal standard.
-
Perform sample cleanup to remove interfering substances. This may involve protein precipitation (if a protein was used instead of free methionine) followed by solid-phase extraction (SPE).
-
-
LC-MS/MS Analysis:
-
Analyze the prepared samples using a liquid chromatography system coupled to a tandem mass spectrometer.
-
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the analytes of interest.
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Specific precursor-product ion transitions for the target methionine-fructose adducts and the internal standard need to be determined.
-
-
-
Data Analysis:
-
Quantify the concentration of the specific adducts by comparing the peak area ratios of the analyte to the internal standard against a calibration curve prepared with known concentrations of the standard.
-
Data Presentation
The quantitative data obtained from the in vitro glycation models should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: Formation of Fluorescent AGEs in the Methionine-Fructose Model
| Fructose Concentration | Incubation Time (days) | Fluorescence Intensity (RFU) |
| 0 mM (Control) | 7 | Value |
| 100 mM | 7 | Value |
| 250 mM | 7 | Value |
| 500 mM | 7 | Value |
| 0 mM (Control) | 14 | Value |
| 100 mM | 14 | Value |
| 250 mM | 14 | Value |
| 500 mM | 14 | Value |
| 0 mM (Control) | 21 | Value |
| 100 mM | 21 | Value |
| 250 mM | 21 | Value |
| 500 mM | 21 | Value |
Table 2: Inhibitory Effect of Test Compounds on Fructose-Mediated Methionine Glycation
| Test Compound | Concentration (µM) | % Inhibition of Fluorescent AGEs | IC₅₀ (µM) |
| Compound A | 10 | Value | Value |
| 50 | Value | ||
| 100 | Value | ||
| Compound B | 10 | Value | Value |
| 50 | Value | ||
| 100 | Value | ||
| Aminoguanidine (Positive Control) | 1000 | Value | Value |
Visualizations
Diagrams created using the DOT language to illustrate key processes.
Caption: Experimental workflow for the in vitro methionine-fructose glycation model.
Caption: Putative signaling pathway of methionine-derived AGEs via the RAGE receptor.
Application Notes and Protocols for the Characterization of Fructosyl-methionine Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fructosyl-methionine is an Amadori rearrangement product formed from the non-enzymatic reaction between fructose and methionine. This compound is of significant interest in food science, nutrition, and biomedical research as it can be formed during food processing and storage and may have physiological effects. The characterization and quantification of this compound and its isomers are crucial for understanding its formation, stability, and biological significance. Due to the presence of multiple chiral centers, this compound can exist as various isomers, which may exhibit different biological activities. Their similar physicochemical properties, however, make their separation and individual characterization a challenging analytical task.
These application notes provide an overview of the state-of-the-art analytical techniques and detailed protocols for the characterization and quantification of this compound isomers. The methodologies covered include advanced chromatographic separation techniques coupled with mass spectrometry and nuclear magnetic resonance spectroscopy.
Analytical Techniques Overview
The characterization of this compound isomers typically involves a combination of high-resolution separation and sensitive detection techniques.
-
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): These are fundamental techniques for the separation of this compound isomers. Different chromatographic modes can be employed:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly well-suited for the separation of polar compounds like fructosylated amino acids. It utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, allowing for the retention and separation of polar analytes.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): While less common for such polar compounds, RP-HPLC can be used, often with ion-pairing reagents to improve retention and resolution of the isomers.
-
-
Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS), mass spectrometry provides high sensitivity and selectivity for the detection and quantification of this compound isomers.
-
Tandem Mass Spectrometry (MS/MS): This technique is essential for the structural confirmation of this compound. By inducing fragmentation of the parent ion, a characteristic fragmentation pattern is generated, which serves as a molecular fingerprint for identification.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the unambiguous structural elucidation of this compound isomers. Both one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments can provide detailed information about the molecular structure, including the stereochemistry of the isomers.
Experimental Workflow
The general workflow for the analysis of this compound isomers involves sample preparation, chromatographic separation, and detection and characterization.
Application Notes and Protocols for Fructosyl-methionine in Flavor Chemistry Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of Fructosyl-methionine, an Amadori rearrangement product, in flavor chemistry. Detailed protocols for its formation, analysis, and the study of its contribution to flavor profiles are outlined for use in research and development.
I. Introduction to this compound in Flavor Chemistry
This compound is a key intermediate compound formed during the Maillard reaction, a non-enzymatic browning reaction between the amino acid methionine and the reducing sugar fructose.[1] This reaction is fundamental to the development of color, aroma, and flavor in a wide variety of cooked and processed foods. The presence of a sulfur-containing amino acid, methionine, gives this compound distinct biochemical properties and leads to the formation of unique flavor compounds upon degradation.[1]
Understanding the formation and degradation of this compound is crucial for controlling and optimizing the flavor profiles of food products. Its study is also relevant in the context of food quality, as the Maillard reaction can impact the nutritional value of proteins.[2][3] Furthermore, this compound and other Amadori products are recognized for their antioxidant properties, adding another dimension to their significance in food science.
II. Formation and Degradation of this compound
The formation of this compound is the initial step in a complex cascade of reactions. It is relatively stable at room temperature but undergoes degradation upon heating, leading to a variety of volatile and non-volatile compounds that contribute to the final flavor profile of a food product.[4]
A. Maillard Reaction Pathway
The Maillard reaction is broadly divided into three stages:
-
Initial Stage: Condensation of the amino group of methionine with the carbonyl group of fructose, followed by the Amadori rearrangement to form the stable this compound.
-
Intermediate Stage: Degradation of the Amadori product through various pathways, including enolization and dehydration, leading to the formation of highly reactive intermediates such as dicarbonyl compounds.
-
Final Stage: Reaction of the intermediate compounds to form a complex mixture of products, including volatile flavor compounds and high molecular weight brown pigments known as melanoidins.
The degradation of this compound is a critical step in flavor generation. Key degradation pathways include the Strecker degradation, which produces characteristic aldehydes, and further reactions that form sulfur-containing volatile compounds responsible for meaty, savory, and roasted aromas.
III. Quantitative Data
While specific concentrations of this compound can vary significantly depending on the food matrix and processing conditions, the following table summarizes typical concentrations of a related Amadori product, Fructose-Asparagine, found in various foods to provide a general reference.
| Food Product | Processing | Fructose-Asparagine Concentration (pmol/mg) |
| Hog Feed | Commercial | 7 |
| Chicken Feed | Commercial | 70 |
| Mouse Chow | Laboratory | 400 |
| Apricots | Fresh | 600 |
| Apricots | Dried (no heat) | 3,400 |
| Apricots | Dried (with heat) | 35,000 |
| Lettuce | Fresh | ~500 |
| Asparagus | Fresh | ~600 |
| Peaches | Canned | ~700 |
| Data adapted from a study on Fructose-Asparagine concentrations in human and animal foods. |
The following table presents data on the antioxidant activity of this compound and related compounds.
| Compound | Assay | EC50 / Activity |
| N-(1-Deoxy-1-fructosyl)methionine | DPPH | 25 µM (EC50) |
| Methionine | Superoxide Anion Radical Scavenging | 17.8% at 1000 ppm |
| Methionine | Hydrogen Peroxide Scavenging | 20.66% at 1000 ppm |
IV. Experimental Protocols
A. Protocol 1: Synthesis of this compound via Maillard Reaction
This protocol describes the laboratory-scale synthesis of this compound.
Materials:
-
L-Methionine
-
D-Fructose
-
Phosphate buffer (0.1 M, pH 7.0)
-
Deionized water
-
Heating mantle or water bath
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Freeze-dryer
Procedure:
-
Dissolve equimolar amounts of L-methionine and D-fructose in the phosphate buffer in a round-bottom flask. A typical starting concentration is 0.1 M for each reactant.
-
Attach the condenser to the flask and place it in the heating mantle or water bath set to 70°C.
-
Stir the reaction mixture continuously for 4-6 hours. The solution will gradually turn yellow to brown, indicating the progress of the Maillard reaction.
-
After the reaction period, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to minimize degradation of the product.
-
The resulting residue can be further purified by preparative chromatography if necessary.
-
For long-term storage, freeze-dry the purified this compound and store it at -20°C.
Purity Validation:
The purity of the synthesized this compound can be validated using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).
B. Protocol 2: Analysis of this compound by HPLC-MS/MS
This protocol provides a general method for the detection and quantification of this compound in a sample matrix.
Materials and Equipment:
-
HPLC system with a C18 reversed-phase column
-
Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
This compound standard
-
Sample extract
Procedure:
-
Sample Preparation: Extract the sample using a suitable solvent (e.g., a mixture of methanol and water). The extraction method will need to be optimized depending on the sample matrix. Centrifuge the extract to remove any solid debris.
-
Chromatographic Separation:
-
Inject the sample extract onto the C18 column.
-
Use a gradient elution program starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B to elute the this compound. A typical gradient might be:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-30 min: 95% to 5% B
-
30-35 min: 5% B
-
-
The flow rate is typically set between 0.2 and 0.5 mL/min.
-
-
Mass Spectrometric Detection:
-
Operate the ESI source in positive ion mode.
-
Set the mass spectrometer to perform Multiple Reaction Monitoring (MRM) for the specific precursor-to-product ion transition of this compound. The precursor ion will be [M+H]+.
-
Optimize the collision energy to obtain the most intense product ion signal.
-
-
Quantification:
-
Prepare a calibration curve using the this compound standard at different concentrations.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
-
C. Protocol 3: Sensory Evaluation of Flavor Compounds from this compound Degradation
This protocol outlines a method for the sensory analysis of the aroma profile generated from the thermal degradation of this compound.
Materials:
-
Synthesized this compound
-
Phosphate buffer (pH 7.0)
-
Heating block or oven
-
Glass vials with screw caps and septa
-
Sensory panel of trained assessors (typically 8-12 members)
-
Odor-free sensory evaluation room
-
Sniffing ports or cups
Procedure:
-
Sample Preparation: Prepare a solution of this compound in the phosphate buffer (e.g., 0.05 M) in a glass vial.
-
Thermal Treatment: Heat the vial at a specific temperature (e.g., 120°C) for a defined period (e.g., 30 minutes) to induce degradation and flavor formation. Prepare an unheated control sample as well.
-
Sensory Evaluation:
-
Present the heated and control samples to the trained sensory panel in a randomized and blind manner.
-
Ask the panelists to evaluate the aroma of the headspace of the vials using sniffing ports or by carefully smelling from cups.
-
Use a descriptive analysis method where panelists rate the intensity of specific aroma attributes (e.g., meaty, savory, roasted, potato-like, sulfurous) on a predefined scale (e.g., a 15-cm line scale anchored with "low" and "high").
-
The sensory panel should have been previously trained on the recognition and intensity rating of these specific aroma attributes using reference standards.
-
-
Data Analysis:
-
Collect the intensity ratings from all panelists.
-
Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in the aroma profiles between the heated and control samples.
-
Visualize the results using a spider web plot or bar chart.
-
V. Conclusion
The study of this compound provides valuable insights into the complex chemistry of flavor formation in foods. The protocols outlined in these application notes offer a systematic approach to synthesizing, analyzing, and sensorially evaluating this important Amadori product and its degradation compounds. This knowledge can be applied to control and enhance the desirable flavor characteristics of a wide range of food products and may also have implications for understanding the biological effects of Maillard reaction products in drug development.
References
Application Notes and Protocols for the Development of Biosensors for Fructosyl-methionine Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fructosyl-methionine is an Amadori rearrangement product formed from the non-enzymatic glycation of methionine with fructose. This molecule is of significant interest in food science and biomedical research as a potential biomarker for glycation processes in vivo and in food products. The development of sensitive and selective biosensors for this compound is crucial for its accurate quantification and for understanding its physiological and pathological roles.
These application notes provide a comprehensive overview of the principles, protocols, and potential performance of various biosensor platforms for the detection of this compound. The methodologies described herein are based on established techniques for similar small molecules and glycated amino acids, offering a foundational guide for the development and optimization of novel biosensors.
I. Biosensor Platforms for this compound Detection
Three primary biosensor platforms are proposed for the detection of this compound: Enzymatic Biosensors, Aptamer-based Biosensors, and Non-Enzymatic Electrochemical Biosensors. Each platform offers distinct advantages in terms of sensitivity, selectivity, and ease of development.
A. Enzymatic Biosensors
Enzymatic biosensors utilize the high specificity of enzymes to recognize and catalyze a reaction with the target analyte. For this compound, Fructosyl-amino acid oxidase (FAOX) is a promising biorecognition element.[1][2] FAOX catalyzes the oxidative deglycation of fructosyl amino acids, producing hydrogen peroxide (H₂O₂), which can be detected electrochemically or optically.[1]
Signaling Pathway:
Caption: Signaling pathway of an enzymatic biosensor for this compound.
B. Aptamer-based Biosensors (Aptasensors)
Aptamers are short, single-stranded DNA or RNA oligonucleotides that can fold into specific three-dimensional structures to bind to target molecules with high affinity and specificity.[3][4] Aptasensors for this compound can be developed using various signal transduction methods, including fluorescence and electrochemistry.
Experimental Workflow (SELEX for Aptamer Selection):
Caption: General workflow for the selection of this compound specific aptamers using SELEX.
C. Non-Enzymatic Electrochemical Biosensors
Non-enzymatic electrochemical sensors rely on the direct electrocatalytic oxidation or reduction of the analyte at the surface of a chemically modified electrode. These sensors can offer advantages in terms of stability and cost-effectiveness. The development of such a sensor for this compound would involve the design of a novel electrode material with high catalytic activity towards its fructosyl and/or methionine moieties.
Logical Relationship of Components:
Caption: Component relationship in a non-enzymatic electrochemical biosensor.
II. Quantitative Data Summary
The following table summarizes the performance metrics of related biosensors for glycated amino acids, proteins, and methionine. These values provide a benchmark for the expected performance of a this compound biosensor.
| Biosensor Type | Analyte | Recognition Element | Limit of Detection (LOD) | Linear Range | Reference |
| Enzymatic | Glycated Albumin | Fructosyl-amino acid oxidase | - | 3.2 - 68.1% | |
| Fructosyl-valine | Engineered Fructosyl amino acid binding protein | 17 nM | - | ||
| Glycated Albumin | His-tagged RAGE domains | 1.1 - 3.1 pM | - | ||
| Aptamer-based | ATP | DNA Aptamer | - | - | |
| Small molecules | DNA/RNA Aptamers | Varies (pM to µM) | Varies | ||
| Electrochemical | Glycated Albumin | Competitive immunosensor | 320 pg/mL | 500–25,000 pg/mL | |
| Glucose | Glucose Oxidase | 0.15 mM | 0.5–8.0 mM | ||
| L-methionine | Transcriptional regulator Lrp | - | Linear relationship | ||
| L-methionine | FRET-based protein sensor | - | - |
III. Experimental Protocols
A. Protocol 1: Fabrication of an Enzymatic Biosensor for this compound
Objective: To construct an amperometric biosensor for this compound detection based on immobilized Fructosyl-amino acid oxidase (FAOX).
Materials:
-
Screen-printed carbon electrode (SPCE)
-
Fructosyl-amino acid oxidase (FAOX) from a commercial source or produced recombinantly
-
Chitosan solution (1% in 0.1 M acetic acid)
-
Glutaraldehyde solution (2.5% in phosphate-buffered saline, PBS)
-
This compound standard solutions
-
Phosphate-buffered saline (PBS, 0.1 M, pH 7.4)
-
Potentiostat
Procedure:
-
Electrode Preparation: Clean the surface of the SPCE by rinsing with deionized water and ethanol, then dry under a stream of nitrogen.
-
Enzyme Immobilization: a. Drop-cast 5 µL of chitosan solution onto the working electrode area of the SPCE and let it dry at room temperature to form a thin film. b. Activate the chitosan film by immersing the electrode in 2.5% glutaraldehyde solution for 30 minutes at room temperature. c. Rinse the electrode with PBS to remove excess glutaraldehyde. d. Drop-cast 5 µL of FAOX solution (1 mg/mL in PBS) onto the activated chitosan film and incubate in a humid chamber for 2 hours at 4°C to allow for covalent immobilization. e. Rinse the electrode thoroughly with PBS to remove any unbound enzyme.
-
Electrochemical Measurement: a. Connect the modified SPCE to a potentiostat. b. Pipette a 50 µL drop of PBS onto the electrode surface. c. Apply a constant potential of +0.4 V (vs. Ag/AgCl) and record the baseline current until a stable signal is obtained. d. Add a known concentration of this compound to the PBS drop and record the change in current due to the production of H₂O₂. e. Repeat step 3d with different concentrations of this compound to generate a calibration curve.
B. Protocol 2: SELEX Protocol for Selection of this compound-Binding Aptamers
Objective: To isolate single-stranded DNA (ssDNA) aptamers that bind specifically to this compound.
Materials:
-
ssDNA library with random region flanked by constant primer binding sites
-
This compound
-
Magnetic beads conjugated with a molecule for negative selection (e.g., methionine)
-
PCR primers (forward and biotinylated reverse)
-
Taq polymerase and dNTPs
-
Streptavidin-coated magnetic beads
-
Binding buffer (e.g., PBS with 1 mM MgCl₂)
-
Elution buffer (e.g., 20 mM Tris-HCl, 1 mM EDTA, 2 M NaCl, pH 7.5)
-
Thermal cycler
-
DNA purification kits
Procedure:
-
Initial Library Preparation: Dissolve the ssDNA library in the binding buffer.
-
Negative Selection (Round 1): a. Incubate the ssDNA library with magnetic beads conjugated with a non-target molecule (e.g., methionine) to remove non-specific binders. b. Collect the supernatant containing the unbound ssDNA sequences.
-
Positive Selection: a. Immobilize this compound on a solid support (e.g., magnetic beads). b. Incubate the ssDNA library from the negative selection step with the this compound-conjugated beads. c. Wash the beads with binding buffer to remove unbound sequences.
-
Elution and Amplification: a. Elute the bound ssDNA sequences using the elution buffer. b. Amplify the eluted sequences by PCR using the forward and biotinylated reverse primers.
-
ssDNA Regeneration: a. Incubate the biotinylated PCR product with streptavidin-coated magnetic beads to capture the biotinylated strand. b. Denature the duplex DNA and collect the non-biotinylated ssDNA strand.
-
Subsequent Rounds: Repeat steps 3-5 for 8-12 rounds, increasing the stringency of the washing steps in each round to enrich for high-affinity aptamers.
-
Sequencing and Characterization: After the final round, clone and sequence the enriched ssDNA pool to identify individual aptamer candidates. Characterize the binding affinity and specificity of the selected aptamers.
C. Protocol 3: Development of an Optical Biosensor for this compound
Objective: To develop a label-free optical biosensor for this compound using Surface Plasmon Resonance (SPR).
Materials:
-
SPR instrument with gold sensor chips
-
Selected this compound binding aptamer (from Protocol 2) with a thiol modification at one end
-
This compound standard solutions
-
Running buffer (e.g., HBS-EP buffer)
-
Immobilization buffer (e.g., 10 mM acetate, pH 4.5)
-
EDC/NHS solution for amine coupling (if immobilizing a protein receptor)
-
Ethanolamine-HCl
Procedure:
-
Sensor Chip Preparation: a. Clean the gold sensor chip with piranha solution (use with extreme caution) or plasma cleaner. b. Rinse thoroughly with deionized water and ethanol, and dry with nitrogen.
-
Immobilization of Biorecognition Element (Aptamer): a. Prepare a solution of the thiol-modified aptamer in the running buffer. b. Inject the aptamer solution over the gold sensor surface to allow for self-assembly of a monolayer via gold-thiol bonds. c. Wash the surface with running buffer to remove non-specifically bound aptamers.
-
SPR Measurement: a. Equilibrate the sensor surface by flowing the running buffer until a stable baseline is achieved. b. Inject different concentrations of this compound solution over the sensor surface and monitor the change in the SPR angle (response units, RU). c. After each injection, regenerate the sensor surface by flowing a suitable regeneration solution (e.g., a high salt buffer or a brief pulse of a chaotropic agent) to dissociate the bound this compound. d. Plot the equilibrium SPR response against the this compound concentration to determine the binding affinity (K_D).
IV. Conclusion
The development of robust and reliable biosensors for this compound is an important goal for both clinical diagnostics and food safety. The application notes and protocols provided here offer a comprehensive starting point for researchers entering this field. By leveraging established principles of enzymatic, aptamer-based, and electrochemical biosensing, it is anticipated that sensitive and selective detection methods for this compound can be successfully developed and validated. Further research should focus on the optimization of biorecognition elements, enhancement of signal transduction, and validation in complex sample matrices.
References
- 1. Review of Fructosyl Amino Acid Oxidase Engineering Research: A Glimpse into the Future of Hemoglobin A1c Biosensing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advancing the development of glycated protein biosensing technology: next-generation sensing molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aptasensors for Point-of-Care Detection of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances of aptamer-based small-molecules sensors in body fluids detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
minimizing byproduct formation in Fructosyl-methionine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Fructosyl-methionine.
Troubleshooting Guide
This guide addresses common issues encountered during this compound synthesis, providing potential causes and recommended solutions in a question-and-answer format.
Q1: My reaction mixture is turning dark brown or black, and a solid precipitate is forming. What is happening and how can I minimize this?
A: This observation strongly indicates the formation of melanoidins , which are high molecular weight, colored polymers formed in the later stages of the Maillard reaction.[1][2] Excessive browning suggests that the reaction conditions are too harsh, promoting side reactions over the desired this compound formation.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Excessively High Temperature: Temperatures above 100°C can accelerate melanoidin formation.[1] | Maintain the reaction temperature within the optimal range of 90-100°C. Consider lowering the temperature if significant browning still occurs. |
| Incorrect pH: A highly alkaline pH can accelerate the Maillard reaction, leading to increased browning.[3] | Ensure the reaction pH is maintained within the optimal range of 5.0-6.0. Use a suitable buffer to stabilize the pH throughout the reaction. |
| Prolonged Reaction Time: Extended reaction times can lead to the degradation of this compound and the formation of colored byproducts. | Monitor the reaction progress using techniques like HPLC. Optimize the reaction time to maximize the yield of this compound before significant degradation occurs. Reaction times of 72-96 hours have been suggested for over 80% conversion.[1] |
| Presence of Oxygen: Oxidation can contribute to the formation of colored compounds. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
Q2: My final product yield is low, even though the starting materials were consumed. What are the likely reasons?
A: Low yield of this compound despite the consumption of methionine and fructose points towards the prevalence of side reactions and degradation of the desired product.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Suboptimal Temperature: While high temperatures can cause degradation, temperatures that are too low will result in a slow reaction rate and incomplete conversion. | Optimize the temperature within the 90-100°C range. Conduct small-scale experiments at different temperatures to determine the optimal condition for your specific setup. |
| Incorrect Reactant Ratio: An improper stoichiometric ratio of methionine to fructose can limit the formation of the desired product. | A 1:1 molar ratio of methionine to fructose is recommended to minimize residual starting materials and favor the formation of this compound. |
| pH Out of Optimal Range: The pH significantly influences the rate of the Maillard reaction. | Maintain the pH between 5.0 and 6.0 to maximize glycation efficiency. |
| Product Degradation: this compound, being an Amadori product, can degrade under the reaction conditions, especially at elevated temperatures. | Monitor the reaction over time to identify the point of maximum product formation before significant degradation begins. Consider a lower reaction temperature for a longer duration. |
Q3: My HPLC analysis shows multiple unexpected peaks. What could these byproducts be?
A: The presence of multiple peaks in your HPLC chromatogram, besides those of this compound and the starting materials, indicates the formation of various byproducts. The most common byproducts in this compound synthesis are 3-deoxyglucosone (3-DG) and other sugar degradation products.
Identifying Potential Byproducts:
-
3-Deoxyglucosone (3-DG): This is a common intermediate in the Maillard reaction formed from the degradation of Amadori products.
-
Melanoidins: Although primarily high molecular weight polymers that might precipitate, soluble colored intermediates can also be detected.
-
Unreacted Starting Materials: Peaks corresponding to methionine and fructose.
-
Other Sugar Degradation Products: Furfural and other compounds can be formed, especially at low pH.
Troubleshooting Steps:
-
Analyze Byproduct Profile with Reaction Conditions: Compare the chromatograms from reactions run under different conditions (e.g., varying temperature and pH) to see how the byproduct profile changes. This can help in identifying condition-dependent impurities.
-
LC-MS Analysis: Couple your HPLC with a mass spectrometer (LC-MS) to obtain the mass-to-charge ratio (m/z) of the unknown peaks. This will provide crucial information for identifying the molecular weight of the byproducts and aiding in their structural elucidation.
-
NMR Spectroscopy: For significant and recurring unknown peaks, isolation followed by Nuclear Magnetic Resonance (NMR) spectroscopy can provide definitive structural information.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
This compound is primarily synthesized through the Maillard reaction, a non-enzymatic reaction between the amino group of methionine and the carbonyl group of the reducing sugar, fructose. This reaction proceeds through the formation of a Schiff base, followed by an Amadori rearrangement to yield the stable this compound.
Q2: What are the optimal reaction conditions for this compound synthesis?
Based on available literature, the following conditions are recommended to maximize the yield of this compound while minimizing byproduct formation:
| Parameter | Optimal Range | Rationale |
| Temperature | 90–100°C | Balances reaction rate with the risk of product degradation. |
| pH | 5.0–6.0 | Maximizes glycation efficiency. |
| Reaction Time | 72–96 hours | Allows for high conversion of starting materials. |
| Reactant Ratio | 1:1 (Methionine:Fructose) | Minimizes residual starting materials. |
Q3: What are the main byproducts to be aware of during the synthesis?
The primary byproducts of concern are:
-
3-Deoxyglucosone (3-DG): A reactive dicarbonyl compound formed from the degradation of this compound.
-
Melanoidins: Brown, polymeric compounds that are the end products of the Maillard reaction.
-
Other Sugar Degradation Products: Various smaller molecules resulting from the breakdown of fructose under thermal stress.
Q4: Are there alternative methods for synthesizing this compound?
Yes, an alternative is enzymatic synthesis . This method utilizes enzymes like fructosyltransferases to catalyze the transfer of a fructose moiety to methionine. Enzymatic synthesis offers the advantage of higher specificity and milder reaction conditions (e.g., 37°C and pH 7.4), which can significantly reduce byproduct formation and thermal degradation. However, the cost and scalability of enzymatic methods can be a limitation for large-scale production.
Q5: How can I purify the synthesized this compound?
Purification of this compound from the reaction mixture typically involves chromatographic techniques. Given the polar nature of the compound, methods like ion-exchange chromatography or preparative reverse-phase HPLC can be effective. The choice of the specific purification strategy will depend on the scale of the synthesis and the nature of the impurities present.
Experimental Protocols
1. Synthesis of this compound via Maillard Reaction (Lab Scale)
Materials:
-
L-Methionine
-
D-Fructose
-
Sodium acetate buffer (0.1 M, pH 5.6)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Nitrogen or Argon gas supply
Procedure:
-
Dissolve equimolar amounts of L-methionine and D-fructose in the sodium acetate buffer in the round-bottom flask. A 1:1 molar ratio is recommended.
-
The concentration of reactants should be optimized for the specific scale, but a starting point of 0.1 to 0.5 M can be considered.
-
Place a magnetic stir bar in the flask and attach the reflux condenser.
-
Purge the reaction vessel with an inert gas (nitrogen or argon) for 15-20 minutes to remove oxygen. Maintain a gentle flow of the inert gas throughout the reaction.
-
Heat the reaction mixture to 95°C with constant stirring.
-
Maintain the reaction at this temperature for 72-96 hours.
-
Monitor the progress of the reaction periodically by taking small aliquots and analyzing them by HPLC.
-
Once the desired conversion is achieved, cool the reaction mixture to room temperature.
-
The crude product can then be subjected to purification.
2. HPLC Analysis of this compound and Byproducts
This protocol is a general guideline and may require optimization for your specific HPLC system and column.
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
A C18 reverse-phase column is commonly used for the analysis of amino acids and their derivatives.
Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient can be employed, starting with a low percentage of Mobile Phase B and gradually increasing it to elute the compounds of interest. An example gradient could be:
-
0-5 min: 5% B
-
5-25 min: 5% to 50% B
-
25-30 min: 50% B
-
30-35 min: 50% to 5% B
-
35-40 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
Detection:
-
UV detection at 210 nm is suitable for detecting the peptide bond and amino acids.
Sample Preparation:
-
Dilute a small aliquot of the reaction mixture with the initial mobile phase composition (e.g., 95% A, 5% B).
-
Filter the diluted sample through a 0.45 µm syringe filter before injection to protect the HPLC column.
Expected Results:
-
This compound: Being more polar than some byproducts, it is expected to elute relatively early in the chromatogram.
-
Unreacted Methionine and Fructose: These will also have distinct retention times.
-
Byproducts (e.g., 3-DG): These may appear as separate peaks, and their retention times will depend on their polarity.
Visualizations
Caption: Synthesis pathway of this compound and major byproducts.
Caption: A logical workflow for troubleshooting this compound synthesis.
References
troubleshooting peak tailing in HPLC analysis of Fructosyl-methionine
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of Fructosyl-methionine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments, with a specific focus on peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis important?
A1: this compound is an Amadori product formed from the non-enzymatic glycation of methionine with fructose.[1] Its analysis is significant in fields like food science and metabolic research to understand the effects of glycation on amino acids and proteins.[1]
Q2: What are the typical chemical properties of this compound relevant to HPLC analysis?
A2: this compound is a polar compound.[2] Understanding its acid-base properties is crucial for HPLC method development. The predicted pKa values for this compound are approximately 1.58 (strongest acidic) and 8.6 (strongest basic).[3] This information is vital for selecting the appropriate mobile phase pH to ensure a single ionic state and minimize secondary interactions.[4]
Q3: What are the common causes of peak tailing in HPLC?
A3: Peak tailing, an asymmetry where the latter half of the peak is broader than the front, is a frequent issue in HPLC. Common causes include:
-
Secondary Interactions: Unwanted interactions between the analyte and the stationary phase, often with residual silanol groups on silica-based columns.
-
Column Overload: Injecting too much sample can saturate the column, leading to distorted peak shapes.
-
Column Degradation: Loss of stationary phase or contamination can create active sites that cause tailing.
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the analyte's pKa, it can exist in multiple ionic forms, leading to peak broadening and tailing.
-
Extra-Column Effects: Issues outside the column, such as excessive tubing length or dead volumes in fittings, can contribute to peak broadening and tailing.
Troubleshooting Guide: Peak Tailing in this compound Analysis
This guide provides a systematic approach to diagnosing and resolving peak tailing issues specifically for the HPLC analysis of this compound.
Step 1: Initial Assessment and Diagnosis
The first step is to determine if the peak tailing is a chemical or a physical problem. This can be diagnosed by observing the chromatogram.
-
Chemical Problem: If only the this compound peak (and other polar or basic compounds) is tailing while other, non-polar peaks are symmetrical, the issue is likely due to secondary chemical interactions.
-
Physical Problem: If all peaks in the chromatogram exhibit tailing, the cause is likely physical, such as a column void or issues with the HPLC system's flow path.
Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting workflow for HPLC peak tailing.
Step 2: Addressing Chemical Problems (Secondary Interactions)
If you suspect a chemical problem is causing peak tailing for this compound, consider the following solutions:
-
Optimize Mobile Phase pH: Since this compound has pKa values around 1.58 and 8.6, operating the mobile phase at a pH well below 1.58 or between 3 and 7 can help ensure it is in a single, stable ionic state, thus minimizing interactions with the stationary phase. For basic compounds, a lower pH (e.g., 2-3) can protonate silanol groups and reduce secondary interactions.
-
Use a Mobile Phase Modifier: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can help to block active silanol sites on the stationary phase, thereby reducing peak tailing for basic analytes.
-
Select an Appropriate Column:
-
End-capped Columns: These columns have had most of the residual silanol groups on the silica surface chemically deactivated, which significantly reduces secondary interactions with polar and basic compounds.
-
Polar-Embedded Columns: These columns have a polar group embedded in the stationary phase, which can help to shield the analyte from interacting with the silica surface.
-
-
Reduce Sample Concentration: High concentrations of the analyte can lead to column overloading and peak tailing. Try diluting your sample or reducing the injection volume.
Step 3: Addressing Physical Problems
If all peaks in your chromatogram are tailing, the issue is likely physical. Here are the steps to take:
-
Inspect and Replace the Column: The column may be degraded or contaminated. A void at the head of the column is a common cause of peak tailing. Replacing the column is often the quickest way to confirm if it is the source of the problem.
-
Check for Extra-Column Volume: Excessive tubing length between the injector, column, and detector can cause peak broadening and tailing. Ensure that all fittings are secure and that the narrowest possible inner diameter tubing is used.
-
Ensure Proper Sample Dissolution: The sample should be dissolved in a solvent that is of equal or lesser strength than the mobile phase to avoid peak distortion.
Data Presentation: Troubleshooting Summary
| Problem | Potential Cause | Recommended Solution | Relevant Parameters to Check |
| Peak Tailing (this compound only) | Secondary interactions with silanol groups | - Adjust mobile phase pH (e.g., to < 2 or between 3-7)- Add a mobile phase modifier (e.g., TEA)- Use an end-capped or polar-embedded column | Mobile Phase pH, Analyte pKa (1.58, 8.6) |
| Column Overload | - Reduce sample concentration- Decrease injection volume | Sample concentration, Injection volume | |
| Peak Tailing (All Peaks) | Column Void/Degradation | - Replace the HPLC column | Column backpressure, Peak shape of standards |
| Extra-column Effects | - Minimize tubing length- Check and tighten all fittings | System configuration, Connection points | |
| Sample Solvent Mismatch | - Dissolve sample in mobile phase or a weaker solvent | Sample solvent composition vs. mobile phase |
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment
-
Preparation of Mobile Phase A (Aqueous): Prepare a buffer solution (e.g., 20 mM phosphate or formate buffer) and adjust the pH to the desired value (e.g., pH 2.5 or pH 6.8) using an appropriate acid (e.g., phosphoric acid) or base.
-
Preparation of Mobile Phase B (Organic): Use a high-purity organic solvent such as acetonitrile or methanol.
-
HPLC Analysis: Equilibrate the column with the initial mobile phase composition for at least 30 minutes. Inject the this compound standard and sample, and observe the peak shape.
-
Optimization: If tailing persists, incrementally adjust the pH of Mobile Phase A further away from the pKa values of this compound and re-analyze.
Protocol 2: Use of a Mobile Phase Modifier
-
Prepare Modified Mobile Phase: Add a small concentration of triethylamine (TEA) (e.g., 0.1% v/v) to the aqueous mobile phase (Mobile Phase A).
-
pH Adjustment: After adding TEA, re-adjust the pH of the mobile phase to the desired value.
-
Column Equilibration and Analysis: Thoroughly equilibrate the column with the new mobile phase before injecting the sample. The presence of TEA can significantly alter the retention and peak shape.
Logical Relationships in Troubleshooting
Caption: Logical flow for diagnosing peak tailing causes.
References
Technical Support Center: Overcoming Matrix Effects in LC-MS Analysis of Fructosyl-methionine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of Fructosyl-methionine.
Troubleshooting Guides
Matrix effects, such as ion suppression or enhancement, can significantly impact the accuracy, precision, and sensitivity of LC-MS/MS analyses.[1][2] These effects are primarily caused by co-eluting endogenous components from the sample matrix, such as phospholipids, salts, and proteins, which interfere with the ionization of the target analyte.[1][2] The following guides provide a systematic approach to identifying and mitigating matrix effects during the analysis of this compound.
Initial Assessment of Matrix Effects
A crucial first step in method development is to determine if matrix effects are influencing your analysis.
1. Post-Column Infusion:
This qualitative technique helps identify regions in the chromatogram where ion suppression or enhancement occurs.[3]
-
Procedure: A standard solution of this compound is continuously infused into the MS source post-column. A blank, extracted sample matrix is then injected.
-
Interpretation: Dips in the baseline signal of the infused analyte indicate ion suppression, while rises indicate ion enhancement at specific retention times. This information is critical for adjusting chromatographic conditions to avoid co-elution of this compound with interfering matrix components.
2. Post-Extraction Spike:
This quantitative method determines the absolute matrix effect by comparing the analyte's response in a neat solution to its response in a post-extracted blank matrix.
-
Procedure:
-
Prepare a this compound standard in a pure solvent (Solvent Standard).
-
Extract a blank matrix sample using your intended sample preparation method.
-
Spike the extracted blank matrix with this compound at the same concentration as the Solvent Standard (Post-Extraction Spike).
-
Analyze both samples by LC-MS/MS.
-
-
Calculation:
-
Matrix Effect (%) = (Peak Area in Post-Extraction Spike / Peak Area in Solvent Standard) * 100
-
-
Interpretation:
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Strategies for Mitigating Matrix Effects
Once matrix effects are identified, several strategies can be employed to minimize their impact. The choice of strategy will depend on the nature of the matrix and the specific analytical requirements.
Logical Workflow for Mitigating Matrix Effects
Caption: A logical workflow for systematically addressing and overcoming matrix effects in LC-MS analysis.
1. Optimization of Sample Preparation:
The goal of sample preparation is to remove as many interfering matrix components as possible while efficiently recovering the analyte of interest.
-
Protein Precipitation (PPT): This is a simple and fast method, but it is often the least effective at removing phospholipids, a major cause of ion suppression. Acetonitrile is generally more effective than methanol for protein precipitation.
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT but requires careful optimization of solvent choice and pH to ensure good recovery of the polar this compound.
-
Solid-Phase Extraction (SPE): SPE offers a high degree of selectivity and can effectively remove a wide range of interferences. For a polar compound like this compound, a mixed-mode or hydrophilic interaction liquid chromatography (HILIC) based SPE sorbent may be most effective.
Comparison of Sample Preparation Techniques
| Technique | Pros | Cons | Effectiveness in Removing Phospholipids |
| Protein Precipitation (PPT) | Simple, fast, low cost. | Least effective in removing interferences, especially phospholipids. May result in significant ion suppression. | Low |
| Liquid-Liquid Extraction (LLE) | Can provide cleaner extracts than PPT. | More time-consuming and requires solvent optimization. May have lower recovery for highly polar analytes. | Moderate to High |
| Solid-Phase Extraction (SPE) | High selectivity, excellent for removing a broad range of interferences. Can concentrate the analyte. | More complex method development, higher cost per sample. | High |
| HybridSPE® | Specifically designed to remove phospholipids and proteins. | Higher cost. | Very High |
2. Modification of Chromatographic Conditions:
Adjusting the chromatographic separation can help move the this compound peak away from regions of significant ion suppression.
-
Gradient Elution: Optimizing the gradient profile can improve the resolution between this compound and interfering matrix components.
-
Column Chemistry:
-
Reversed-Phase (RP) C18: While widely used, retaining a polar analyte like this compound can be challenging. The use of ion-pairing agents can improve retention but may lead to ion source contamination.
-
Hydrophilic Interaction Chromatography (HILIC): HILIC is well-suited for the retention and separation of polar compounds and can be an excellent alternative to reversed-phase chromatography for this compound analysis.
-
-
Flow Rate and Column Dimensions: Using smaller particle size columns (UPLC/UHPLC) and lower flow rates can enhance peak resolution and sensitivity.
3. Use of a Stable Isotope-Labeled Internal Standard (SIL-IS):
This is the most effective way to compensate for matrix effects. A SIL-IS for this compound would have the same chemical properties and chromatographic behavior as the analyte, and would therefore experience the same degree of ion suppression or enhancement. The ratio of the analyte to the SIL-IS peak area should remain constant, leading to more accurate and precise quantification.
4. Matrix-Matched Calibration and Standard Addition:
When a SIL-IS is not available, these calibration strategies can help to correct for matrix effects.
-
Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix that is representative of the study samples. This approach assumes that the matrix effect is consistent across all samples.
-
Standard Addition: Each sample is divided into several aliquots, and known amounts of this compound are added to all but one aliquot. This creates a calibration curve within each sample, providing a highly accurate but more labor-intensive method for quantification.
Frequently Asked Questions (FAQs)
Q1: I am observing significant ion suppression for this compound in my plasma samples. What is the most likely cause?
A1: The most common cause of ion suppression in plasma samples is the presence of phospholipids and residual proteins that co-elute with the analyte. Protein precipitation, while simple, is often insufficient for removing these interferences.
Q2: What is the best initial approach to reduce matrix effects for this compound analysis?
A2: A good starting point is to optimize your sample preparation method. Consider moving from a simple protein precipitation to a more robust technique like solid-phase extraction (SPE). A mixed-mode or HILIC SPE sorbent would be a logical choice for the polar this compound.
Q3: I am struggling to retain this compound on my C18 column. What are my options?
A3: For polar analytes like this compound, poor retention on traditional reversed-phase columns is a common issue. You could try using a C18 column with a polar end-capping or, more effectively, switch to a Hydrophilic Interaction Chromatography (HILIC) column, which is specifically designed for the retention of polar compounds.
Q4: Is a stable isotope-labeled internal standard for this compound absolutely necessary?
A4: While not strictly necessary, a stable isotope-labeled internal standard (SIL-IS) is highly recommended and is the most effective way to compensate for unavoidable matrix effects and variations in sample preparation and instrument response. If a SIL-IS is not available, matrix-matched calibration or the method of standard addition are the next best alternatives for accurate quantification.
Q5: How do I choose the right MRM transitions for this compound?
A5: The selection of Multiple Reaction Monitoring (MRM) transitions is critical for selectivity and sensitivity.
-
Precursor Ion Selection: Infuse a standard solution of this compound into the mass spectrometer to identify the most abundant and stable precursor ion, which will likely be the [M+H]+ ion in positive ionization mode.
-
Product Ion Selection: Perform a product ion scan (MS2) on the selected precursor ion to identify the most intense and specific fragment ions.
-
Optimization: Optimize the collision energy for each transition to maximize the signal intensity.
-
Specificity Check: Inject an extracted blank matrix sample and monitor the selected transitions to ensure there are no interfering peaks at the retention time of this compound. It is recommended to monitor at least two transitions per analyte for confirmation.
Experimental Protocols
Protocol 1: Sample Preparation of Plasma using Protein Precipitation
This protocol is a basic method suitable for initial screening but may require further optimization or a more advanced technique for quantitative analysis.
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: General Solid-Phase Extraction (SPE) for Polar Analytes
This protocol provides a cleaner extract than protein precipitation and should be optimized for this compound. A mixed-mode cation exchange or a HILIC-based SPE sorbent is recommended.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated plasma sample (e.g., diluted 1:1 with water) onto the cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove loosely bound interferences.
-
Elution: Elute this compound with a suitable solvent (e.g., 5% ammonia in methanol for a cation exchange sorbent).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase for analysis.
Experimental Workflow for Sample Analysis
Caption: A typical experimental workflow for the quantitative analysis of this compound by LC-MS/MS.
References
Technical Support Center: Optimizing Storage Conditions for Fructosyl-methionine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Fructosyl-methionine. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you optimize storage conditions and prevent the degradation of this important Amadori product during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is an Amadori rearrangement product formed from the non-enzymatic reaction between fructose and the amino acid methionine.[1][2] Its stability is crucial as it is used as a model compound in studies of the Maillard reaction, glycation processes, and has potential applications in food science and pharmaceuticals.[1] Degradation can lead to the formation of various byproducts, including reactive dicarbonyl compounds, which can interfere with experimental results and impact the compound's biological activity.[1][2]
Q2: What are the primary factors that cause this compound degradation?
The main factors contributing to the degradation of this compound are:
-
Temperature: Higher temperatures significantly accelerate the degradation of Amadori products. Thermal degradation can lead to the formation of α-dicarbonyl compounds like methylglyoxal and 3-deoxyglucosone.
-
pH: this compound is susceptible to acid-catalyzed hydrolysis, which cleaves the bond between the fructose and methionine moieties. Both acidic and basic conditions can promote degradation, though the specific degradation pathways may differ.
-
Oxidation: The methionine component of the molecule is prone to oxidation, particularly the thioether group, which can be oxidized to sulfoxides.
-
Light Exposure: Similar to other methionine-containing compounds, exposure to light, especially UV light, can potentially lead to photodegradation.
Q3: What are the recommended short-term and long-term storage conditions for this compound?
For optimal stability, this compound should be stored under the following conditions:
| Storage Duration | Temperature | Light Conditions | Atmosphere |
| Short-term (days to weeks) | 0 - 4 °C (Refrigerated) | In the dark | Inert atmosphere (e.g., argon or nitrogen) is recommended |
| Long-term (months to years) | -20 °C or lower (Frozen) | In the dark | Inert atmosphere is highly recommended |
Note: The above recommendations are general guidelines. Optimal conditions may vary depending on the specific formulation and intended use.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and handling of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Discoloration (browning) of the sample | Maillard reaction progression and formation of melanoidins due to exposure to high temperatures. | Store samples at or below the recommended temperatures (-20°C for long-term). Avoid repeated freeze-thaw cycles. |
| Unexpected peaks in HPLC/LC-MS analysis | Degradation of this compound into various byproducts. This can be caused by improper storage temperature, pH of the solvent, or oxidative stress. | Ensure storage at low temperatures and protection from light. Prepare solutions fresh using high-purity solvents and consider degassing to remove oxygen. If analyzing biological samples, matrix effects could also be a cause; implement appropriate sample clean-up procedures. |
| Loss of compound potency or activity | Degradation of the parent this compound molecule. | Re-evaluate storage conditions. Store aliquots to minimize freeze-thaw cycles. Consider the addition of antioxidants if compatible with the experimental design. |
| Peak tailing or fronting in HPLC chromatograms | For peak tailing, this can be due to interactions between the polar Amadori compound and the stationary phase. Peak fronting is often a sign of sample overload. | To address peak tailing, use a base-deactivated column or add a mobile phase modifier. For peak fronting, dilute the sample or reduce the injection volume. |
| Poorly resolved or broad peaks in HPLC | This can result from extra-column band broadening, a weak mobile phase, or a contaminated column. | Minimize the length and diameter of tubing. Increase the organic solvent percentage in the mobile phase. Wash or replace the column as needed. |
| Split peaks in HPLC chromatograms | Potential causes include a partially blocked column frit, co-elution of different forms of the Amadori compound, or issues with the injector. | Check for blockages and replace the column frit if necessary. Optimize chromatographic conditions to improve resolution. Inspect and service the injector. |
Data on this compound Stability
While specific quantitative data for this compound degradation under a wide range of conditions is limited in publicly available literature, studies on similar Amadori products provide valuable insights.
Table 1: Influence of Temperature on the Degradation of a Glycated Peptide (Leucine-Enkephalin) in pH 7.4 Phosphate Buffer
| Temperature | Half-life (t1/2) |
| 37 °C | ~9 days |
| 70 °C | Rapid degradation |
Data adapted from a study on a more complex glycated peptide, indicating a significant increase in degradation rate with temperature.
Experimental Protocols
Protocol 1: HPLC-UV Method for Analysis of Underivatized Amino Acids (Adaptable for this compound)
This protocol is based on a method for separating underivatized amino acids and can be adapted for the analysis of this compound.
-
Column: C18 reverse-phase column (e.g., 250 x 4.6mm, 5µm pore size).
-
Mobile Phase: A gradient elution can be employed.
-
Solvent A: Phosphate buffer (e.g., 10 mM, pH 7.4).
-
Solvent B: Acetonitrile.
-
-
Elution Profile: Start with 100% Solvent A for the initial 10 minutes, then introduce a linear gradient to increase the concentration of Solvent B to 50% over the next 15 minutes.
-
Flow Rate: 1.0 mL/minute.
-
Column Temperature: 25 °C.
-
Detection: UV detector at 225 nm.
-
Injection Volume: 10 µL.
Note: This is a general guideline. Optimization of the mobile phase composition, gradient, and pH will be necessary to achieve optimal separation and quantification of this compound and its degradation products.
Protocol 2: LC-MS/MS Method for Analysis of Amadori Products (General Approach)
This protocol outlines a general approach for the sensitive and specific quantification of Amadori products like this compound in biological samples.
-
Sample Preparation:
-
For biological fluids like plasma or serum, perform protein precipitation using a solvent such as acetonitrile.
-
Centrifuge to pellet the precipitated proteins.
-
Dilute the supernatant with the initial mobile phase before injection.
-
-
Chromatography:
-
Column: A mixed-mode column (combining anion exchange, cation exchange, and reverse phase) or a HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for retaining polar analytes like this compound.
-
Mobile Phase:
-
Solvent A: Aqueous buffer (e.g., ammonium formate with formic acid to adjust pH).
-
Solvent B: Acetonitrile.
-
-
Gradient: A gradient elution starting with a high percentage of organic solvent (for HILIC) or aqueous solvent (for reversed-phase) is typically used.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally effective for Amadori products.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound and an appropriate internal standard.
-
Note: Method development and validation, including optimization of chromatographic conditions and mass spectrometric parameters, are essential for accurate and reliable quantification.
Visualizing Degradation and Analysis Workflows
To further aid in understanding the processes involved, the following diagrams illustrate the degradation pathway of this compound and a typical experimental workflow for its stability assessment.
Caption: Degradation pathways of this compound.
Caption: Experimental workflow for assessing this compound stability.
References
resolving co-elution issues in Fructosyl-methionine chromatography
This guide provides troubleshooting strategies and answers to frequently asked questions regarding the resolution of peak co-elution in the analysis of Fructosyl-methionine and related polar compounds.
Frequently Asked Questions (FAQs)
Q1: What is peak co-elution and why is it a problem in chromatography?
A1: Peak co-elution occurs when two or more different compounds are not fully separated and elute from the chromatography column at very similar or identical times, resulting in overlapping peaks.[1] This is a significant issue because it prevents the accurate identification and quantification of the individual analytes within the overlapping peaks.[1][2] Signs of co-elution can range from subtle peak shoulders and asymmetry to a single, symmetrical-looking peak that is actually composed of multiple compounds.[2]
Q2: Why is the analysis of this compound particularly prone to co-elution?
A2: this compound is an Amadori rearrangement product, a type of non-enzymatic glycation product formed from methionine and fructose.[3] As a highly polar and hydrophilic compound, it is often analyzed alongside other polar molecules found in complex biological or food matrices. These similar compounds have comparable interactions with the chromatographic system, making them difficult to separate and increasing the likelihood of co-elution, especially when using standard reversed-phase columns where such compounds have poor retention.
Q3: What is the best chromatographic mode for analyzing this compound?
A3: Hydrophilic Interaction Liquid Chromatography (HILIC) is the most effective and commonly used mode for retaining and separating very polar compounds like this compound. HILIC utilizes a polar stationary phase (like amide or silica) and a mobile phase with a high concentration of an organic solvent, typically acetonitrile. This setup allows polar analytes to be retained and separated in order of increasing hydrophilicity. HILIC is often coupled with mass spectrometry (MS), as the high organic content of the mobile phase enhances MS sensitivity.
Q4: I see a distorted peak. How do I know if it's a co-elution issue or a different problem?
A4: A distorted peak, such as one with a shoulder, can indicate co-elution, but it could also be a peak shape issue. The first step is to confirm the problem. If you have access to a pure standard of this compound, injecting it alone can help determine if the peak shape is inherently poor. A more definitive method is to use advanced detectors. A Diode Array Detector (DAD) can assess peak purity by comparing UV spectra across the peak; if the spectra are not identical, co-elution is likely. Similarly, a Mass Spectrometry (MS) detector can reveal the presence of different mass-to-charge ratios (m/z) across the peak, confirming that multiple compounds are present.
Troubleshooting Guides for Co-elution
Guide 1: Resolving Co-elution by Modifying the Mobile Phase
Changing the mobile phase composition is often the most powerful and accessible tool for improving the separation of co-eluting peaks by altering chromatographic selectivity. For ionizable compounds like this compound, adjusting the pH can have a dramatic effect on retention and resolution.
Q: How can I systematically adjust the mobile phase to resolve my peaks?
A: A systematic approach involves modifying one parameter at a time, primarily the mobile phase pH and the organic solvent concentration.
Experimental Protocol: Mobile Phase Optimization
-
Establish Baseline: First, run your sample with your current method to document the initial retention times and resolution of the co-eluting peaks.
-
Prepare pH-Modified Mobile Phases: Prepare several batches of the aqueous component of your mobile phase (e.g., 10 mM ammonium formate) and adjust the pH of each to different values (e.g., pH 3.0, 3.5, 4.0, 4.5). It is crucial to measure the pH of the aqueous buffer before mixing it with the organic solvent.
-
Test pH Effect: For each pH value, equilibrate the column with the new mobile phase (e.g., 90% Acetonitrile / 10% Aqueous Buffer at pH 3.0) for at least 20-30 minutes to ensure a stable baseline. Inject your sample and record the chromatogram.
-
Analyze Results: Compare the chromatograms. A change in pH will affect the charge state of ionizable analytes, altering their hydrophilicity and interaction with the stationary phase, which can significantly change the elution order and separation.
-
Optimize Organic Content: Once you identify a pH that shows improved separation, you can fine-tune the resolution by making small adjustments to the acetonitrile (ACN) concentration. In HILIC, increasing the water content (decreasing ACN) will decrease retention, while decreasing the water content (increasing ACN) will increase retention.
Data Tables for Comparison
Table 1: Example Effect of Mobile Phase pH on Retention Time (tR) and Resolution (Rs) (Illustrative data based on HILIC principles for ionizable compounds)
| Analyte | tR at pH 3.0 (min) | tR at pH 4.0 (min) | tR at pH 5.0 (min) |
| This compound | 6.2 | 5.5 | 4.8 |
| Co-eluting Compound A | 6.3 | 6.8 | 7.5 |
| Resolution (Rs) | 0.25 (Co-eluted) | 2.10 (Resolved) | 4.15 (Well-resolved) |
Table 2: Example Effect of Acetonitrile (%ACN) on Resolution (Rs) (Illustrative data based on HILIC principles)
| % ACN in Mobile Phase | Retention Factor (k') | Resolution (Rs) | Analysis Time |
| 85% | 4.5 | 1.3 (Poor) | Long |
| 90% | 6.0 | 1.8 (Good) | Moderate |
| 95% | 8.2 | 1.6 (Worse) | Very Long |
Guide 2: Selecting an Alternative Stationary Phase
If adjustments to the mobile phase do not provide adequate resolution, changing the column chemistry is the next most effective strategy. Different HILIC stationary phases interact with analytes through different mechanisms (hydrophilic partitioning, ion-exchange), offering unique selectivities.
Q: My mobile phase optimization failed. How do I choose a new column?
A: The choice of a new column should be based on providing a different type of interaction with your analytes.
Experimental Protocol: Alternative Column Screening
-
Identify Current Column Chemistry: Determine the nature of your current stationary phase (e.g., Amide, Amino, bare Silica).
-
Select Columns with Different Selectivity:
-
Amide Phases (e.g., TSKgel Amide-80): Excellent for separating polar compounds like vitamins and are a good general-purpose HILIC phase.
-
Amino Phases (e.g., TSKgel NH2-100): Offer different selectivity compared to amide phases and can be effective for separating hydrophilic drugs and saccharides. The primary amino group can also provide weak anion-exchange interactions.
-
Zwitterionic Phases (e.g., HILIC-Z): These contain both positive and negative charges, which can improve peak shape and provide unique selectivity for polar compounds, especially when minimizing unwanted ionic interactions.
-
-
Install and Equilibrate: Install the new column and equilibrate it thoroughly according to the manufacturer's guidelines, typically requiring 30-40 column volumes.
-
Perform Test Injection: Inject a standard mixture using your optimized mobile phase from Guide 1 to evaluate the separation.
-
Optimize Method: Fine-tune the mobile phase composition and gradient for the new column as needed to achieve baseline resolution.
Visual Guides and Workflows
Diagram 1: Troubleshooting Workflow for Peak Co-elution
Caption: A step-by-step workflow for troubleshooting peak co-elution issues.
Diagram 2: Key Parameter Relationships in HILIC Separations
Caption: How key parameters influence selectivity and retention to achieve resolution.
References
improving sensitivity of Fructosyl-methionine detection in biological fluids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the sensitivity and reliability of Fructosyl-methionine detection in biological fluids.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the analysis of this compound, particularly using Liquid Chromatography-Mass Spectrometry (LC-MS/MS), the most prevalent and sensitive method for this analyte.
LC-MS/MS Analysis: Troubleshooting Common Issues
Question 1: Why am I observing a weak or no signal for this compound?
Answer: A weak or non-existent signal is a common issue that can stem from multiple factors throughout the experimental workflow. Consider the following solutions:
-
Suboptimal Sample Preparation: this compound is a polar molecule, and its recovery can be poor if the extraction method is not optimized.
-
Solution: Employ a protein precipitation step, which is crucial for removing larger macromolecules from biological samples like plasma or serum.[1] Using cold acetonitrile or a mild acid like sulfosalicylic acid is effective.[2] For cleaner samples, consider Solid-Phase Extraction (SPE) with mixed-mode or C18 cartridges.
-
-
Poor Chromatographic Retention: Due to its high polarity, this compound may have weak retention on traditional reversed-phase (RP) columns, leading to it eluting in the void volume with other interfering species.
-
Solution: Utilize a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is specifically designed for retaining polar compounds.[3] Alternatively, mixed-mode chromatography, which combines reversed-phase with ion-exchange mechanisms, can also provide excellent retention and separation.[2]
-
-
Inefficient Ionization: Mass spectrometer source conditions may not be optimal for this compound.
-
Solution: Optimize key MS parameters, including spray voltage, source temperature, and gas flows (nebulizer and drying gases).[2] Fructosyl-amino acids generally ionize well in positive electrospray ionization (ESI) mode.
-
-
Incorrect MS/MS Transition: The selected precursor and product ions (SRM/MRM transitions) may not be the most abundant or specific.
-
Solution: Perform an infusion of a this compound standard to identify the most intense and stable precursor ion and its corresponding product ions. A characteristic fragmentation pattern for fructosyl-amino acids involves the neutral loss of water molecules.
-
Question 2: How can I reduce high background noise and matrix effects in my analysis?
Answer: Biological fluids are complex matrices that can interfere with analyte ionization, causing signal suppression or enhancement.
-
Solution 1: Stable Isotope Dilution: This is the gold standard for quantification. Synthesize or procure a stable isotope-labeled (e.g., ¹³C, ¹⁵N, or ²H) this compound to use as an internal standard (IS). The IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction.
-
Solution 2: Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is identical to your sample (e.g., analyte-free plasma) to ensure that the standards and samples experience the same matrix effects.
-
Solution 3: Improve Sample Cleanup: A simple protein precipitation may not be sufficient. Implement a more rigorous sample preparation method like SPE to remove interfering substances such as phospholipids and salts.
-
Solution 4: Dilution: Diluting the sample can mitigate matrix effects, but care must be taken to ensure the analyte concentration remains above the limit of quantification (LOQ).
Question 3: My chromatographic peak shape is poor, or the retention time is shifting. What should I do?
Answer: Poor peak shape and retention time instability can compromise data quality and reproducibility.
-
Solution 1: Check Mobile Phase: Ensure mobile phases are fresh, correctly prepared, and adequately degassed. For HILIC, maintaining the proper water content in the organic mobile phase is critical for consistent retention.
-
Solution 2: Column Equilibration: Ensure the column is sufficiently equilibrated with the initial mobile phase conditions before each injection. Inadequate equilibration is a common cause of retention time drift.
-
Solution 3: Control Temperature: Use a column oven to maintain a stable temperature throughout the analytical run, as temperature fluctuations can significantly impact retention times.
-
Solution 4: Sample Solvent Effects: The solvent used to dissolve the final sample extract can cause peak distortion if it is much stronger than the initial mobile phase. Whenever possible, the sample solvent should match the initial mobile phase composition.
Quantitative Data on Amadori Product Detection
Improving the sensitivity of this compound detection requires understanding the performance of various analytical methods. The following table summarizes reported limits of detection (LOD) and quantification (LOQ) for this compound and other related Amadori products using LC-MS/MS.
| Method | Analyte(s) | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| UPLC-MS/MS | 8 Amadori Compounds | Food Products | 0.0179 - 0.0887 mg/L | Not Specified | |
| LC-HRMS | Amino Acids & Amadori Products | Food Products | 0.1 ng/mL | 2 - 5 ng/mL | |
| UPLC-qTOF-MS | 18 Free Amino Acids | Human Urine | 0.003 - 0.1 µM | 0.01 - 0.4 µM | |
| LC-MS/MS | 48 Endogenous Amino Acids | Human Plasma | Not Specified | 0.65 - 173.44 µM |
Note: The sensitivity can vary significantly based on the specific instrumentation, sample matrix, and method parameters used.
Detailed Experimental Protocols
This section provides a representative protocol for the quantification of this compound in human plasma using UPLC-MS/MS. This protocol is a composite based on established methods for amino acids and Amadori products.
Protocol: UPLC-MS/MS Quantification of this compound in Human Plasma
1. Materials and Reagents
-
This compound standard
-
Stable isotope-labeled this compound (Internal Standard, IS)
-
LC-MS grade acetonitrile, water, and formic acid
-
Human plasma (K2EDTA)
-
Microcentrifuge tubes (1.5 mL)
-
Autosampler vials
2. Sample Preparation (Protein Precipitation)
-
Thaw plasma samples on ice.
-
Pipette 100 µL of each plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution to each tube.
-
Add 400 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.
-
Vortex mix for 30 seconds.
-
Incubate at 4°C for 20 minutes to ensure complete protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 200 µL of the clear supernatant to an autosampler vial for analysis.
3. UPLC-MS/MS Conditions
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Column: ACQUITY UPLC BEH Amide column (1.7 µm, 2.1 mm x 100 mm)
-
Column Temperature: 40°C
-
Mobile Phase A: Water with 10 mM ammonium formate and 0.15% formic acid
-
Mobile Phase B: Acetonitrile with 1 mM ammonium formate and 0.15% formic acid
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient Elution:
Time (min) % Mobile Phase A 0.0 15 6.0 20 10.0 45 12.5 55 12.6 95 14.0 95 14.1 15 | 18.0 | 15 |
-
Mass Spectrometer: Triple quadrupole (e.g., Thermo TSQ Endura, Sciex 6500)
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Key Parameters:
-
Spray Voltage: 3500 V
-
Vaporizer Temperature: 370°C
-
Sheath Gas: 45 arbitrary units
-
Auxiliary Gas: 15 arbitrary units
-
-
Data Acquisition: Single Reaction Monitoring (SRM)
-
Note: SRM transitions for this compound and its IS must be determined empirically by infusing the pure compounds.
-
Visualizations
The following diagrams illustrate key workflows for troubleshooting and executing this compound detection experiments.
Caption: Troubleshooting workflow for low signal in this compound analysis.
Caption: Standard workflow for LC-MS/MS sample preparation from biological fluids.
References
- 1. Targeted metabolomics in human and animal biofluids and tissues using liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of Fructosyl-methionine in Baked Goods
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the accurate quantification of Fructosyl-methionine in complex baked good matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important in baked goods?
This compound is an Amadori compound formed during the initial, non-enzymatic stage of the Maillard reaction.[1][2] This reaction occurs between reducing sugars (like fructose and glucose) and amino acids (in this case, methionine) when subjected to heat, and is responsible for the desirable browning, flavor, and aroma of baked products.[3][4][5] However, the formation of this compound is nutritionally significant as it renders the essential amino acid methionine unavailable for absorption, potentially decreasing the protein quality of the food.
Q2: What are the primary challenges in quantifying this compound?
The quantification of this compound in baked goods is challenging due to several factors:
-
Complex Matrix: Baked goods are a heterogeneous mixture of carbohydrates, proteins, fats, and numerous Maillard reaction byproducts, which can interfere with analysis.
-
Analyte Instability: this compound, and methionine itself, are susceptible to degradation and oxidation during sample extraction and hydrolysis. Standard acid hydrolysis used for protein analysis is known to destroy sulfur-containing amino acids.
-
Low Concentration: The compound may be present at low concentrations relative to other matrix components.
-
Lack of Commercial Standards: Pure, certified standards for this compound can be difficult to obtain, complicating accurate calibration.
-
Matrix Effects in Mass Spectrometry: Co-eluting substances from the food matrix can suppress or enhance the ionization of this compound, leading to inaccurate quantification in LC-MS/MS analysis.
Q3: Which analytical technique is most suitable for this compound quantification?
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is widely regarded as the most effective technique for identifying and quantifying this compound in complex food matrices. Its high sensitivity and selectivity allow for the detection of the analyte at low levels and can distinguish it from other interfering compounds. High-Performance Liquid Chromatography (HPLC) with other detectors can also be used, but may lack the specificity of MS/MS.
Troubleshooting Guide
Issue Category: Sample Preparation & Extraction
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | Incomplete Extraction: The solvent system may not be effectively extracting the polar this compound from the complex, often fatty, matrix. | Use aqueous extraction methods. Consider microwave-assisted extraction to improve efficiency. Ensure the sample is finely ground and homogenized for maximum surface area contact with the solvent. |
| Analyte Degradation: Harsh extraction conditions (e.g., high temperature, strong acid/base) can degrade the Amadori compound. Methionine is prone to oxidation. | Use mild extraction conditions. To inhibit oxidation, consider adding antioxidants like thiourea or EDTA to the extraction solvent. Perform extractions at low temperatures (e.g., on ice). | |
| Protein Precipitation Issues: Inefficient protein removal can lead to analyte loss through co-precipitation. | Use cold organic solvents (e.g., acetonitrile) or acids like trichloroacetic acid (TCA) or sulfosalicylic acid for protein precipitation. Optimize the ratio of solvent/acid to the sample extract. | |
| High Variability Between Replicates | Sample Inhomogeneity: Baked goods are not uniform. The crust and crumb have different compositions and have been exposed to different temperatures. | Homogenize a larger portion of the sample before taking analytical sub-samples. If analyzing specific parts (crust vs. crumb), do not mix them. |
| Analyte Instability Post-Extraction: The analyte may degrade in the prepared sample vial while waiting for analysis. | Keep samples at 4°C in the autosampler and analyze them as quickly as possible. For longer storage, freeze extracts at -80°C. Avoid multiple freeze-thaw cycles, which can alter analyte concentrations. |
Issue Category: Chromatographic Separation
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | Column Overload: Injecting too high a concentration of the sample extract. | Dilute the sample extract before injection. |
| Inappropriate Column Chemistry: this compound is polar and may not be well-retained on standard C18 reversed-phase columns. | Use a column designed for polar analytes, such as a HILIC (Hydrophilic Interaction Chromatography) column or a polar-embedded reversed-phase column. | |
| Mobile Phase Mismatch: The pH or solvent composition of the mobile phase is not optimal for the analyte. | Adjust the mobile phase pH. This compound is an amino acid derivative and its charge state is pH-dependent. Ensure the injection solvent is compatible with the initial mobile phase to prevent peak distortion. | |
| Co-elution with Interferences | Insufficient Chromatographic Resolution: The gradient or column is not adequately separating this compound from other matrix components. | Optimize the gradient elution profile; a shallower gradient can improve the separation of closely eluting peaks. Experiment with different column chemistries (e.g., HILIC vs. Reversed-Phase). |
Issue Category: Mass Spectrometry Detection
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Signal Intensity / High Signal Suppression | Matrix Effects: Co-eluting compounds from the sample matrix are suppressing the ionization of the analyte in the MS source. | Improve sample cleanup using Solid Phase Extraction (SPE). |
| Use a stable isotope-labeled internal standard (SIL-IS) for this compound. The SIL-IS co-elutes and experiences the same matrix effects, allowing for accurate correction. | ||
| Dilute the sample extract. This reduces the concentration of interfering matrix components. | ||
| Inconsistent Ion Ratios | Interference in one MRM transition: A co-eluting compound may be contributing signal to either the quantifier or qualifier ion transition, but not both. | Verify the specificity of your MRM transitions using a clean standard solution. If interference is confirmed, try to find more selective transitions or improve the chromatographic separation to remove the interfering peak. |
Quantitative Data and Method Performance
Direct comparative data for this compound across various baked goods is scarce in the literature. However, the performance of typical amino acid analysis methods provides a benchmark for expected analytical performance.
| Parameter | Analytical Method | Typical Performance | Source(s) |
| Recovery | HPLC-MS/MS | 80 – 131% | |
| Precision (CV%) | HPLC-MS/MS | 2.2 – 12.3% | |
| Limit of Detection (LOD) | Capillary Electrophoresis | ~0.5 µM | |
| Run Time | LC-MS/MS | 13 - 18 minutes |
Experimental Protocols
Protocol: Quantification of this compound by LC-MS/MS
This protocol provides a general framework. Optimization is required for specific sample types and instrumentation.
1. Sample Preparation and Extraction
-
Homogenization: Freeze the baked good sample with liquid nitrogen and grind to a fine, uniform powder using a laboratory mill. This ensures homogeneity.
-
Extraction:
-
Weigh approximately 100 mg of the homogenized sample into a centrifuge tube.
-
Add 1 mL of an extraction solution (e.g., 10 mM ammonium formate in water or a methanol/water mixture).
-
Add the stable isotope-labeled internal standard.
-
Vortex vigorously for 2 minutes, then sonicate for 15 minutes in a cold water bath.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
-
Protein Precipitation:
-
Transfer the supernatant to a new tube.
-
Add 3 volumes of ice-cold acetonitrile to precipitate proteins.
-
Vortex and incubate at -20°C for 30 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
-
Final Preparation:
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.
-
The sample is now ready for LC-MS/MS analysis.
-
2. LC-MS/MS Conditions
-
LC System: UHPLC or HPLC system.
-
Column: HILIC Column (e.g., Intrada Amino Acid, 50 x 3 mm, 3 µm) is recommended for good retention of the polar analyte.
-
Mobile Phase A: 100 mM Ammonium formate in water.
-
Mobile Phase B: 95:5:0.3 (v/v/v) Acetonitrile:Water:Formic Acid.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 92 6.0 70 6.5 0 10.0 0 10.1 92 | 13.0 | 92 |
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 5 µL.
-
MS System: Triple Quadrupole Mass Spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical - requires empirical determination):
- Analyte: this compound (Precursor Ion: m/z 312.1 → Product Ions: e.g., m/z 150.1 [methionine fragment], m/z 132.1).
- Internal Standard: ¹³C₆,¹⁵N-Fructosyl-methionine (Precursor Ion: m/z 319.1 → Product Ions corresponding to losses). (Note: The precursor ion m/z for this compound is calculated from its molecular formula C11H21NO7S. Actual transitions must be optimized by infusing a standard.)
Visualizations
Caption: Initial stage of the Maillard reaction leading to this compound.
Caption: Standard workflow for this compound analysis in baked goods.
Caption: A decision tree for troubleshooting low analyte signal in LC-MS/MS.
References
Technical Support Center: Optimizing Enzymatic Hydrolysis for Fructosyl-methionine Release
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the enzymatic release of Fructosyl-methionine.
Troubleshooting Guide
This guide addresses common issues that may arise during the enzymatic hydrolysis of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low or no release of methionine | Suboptimal enzyme concentration | Titrate the enzyme concentration to find the optimal level for your specific substrate concentration. |
| Incorrect buffer pH or composition | Verify the pH of your reaction buffer and ensure it is within the optimal range for the specific enzyme used. Some common buffers include phosphate or Tris-based buffers. | |
| Presence of enzyme inhibitors | The presence of metal ions or other small molecules in the sample can inhibit enzyme activity. Consider adding a chelating agent like EDTA to the reaction mixture. | |
| Enzyme instability | Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh enzyme solutions for each experiment. | |
| Inconsistent results between experiments | Variability in substrate quality | Ensure the purity and concentration of the this compound substrate are consistent across experiments. |
| Inaccurate temperature control | Use a calibrated incubator or water bath to maintain a stable and optimal reaction temperature. | |
| Pipetting errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent reagent volumes. | |
| Difficulty in quantifying released methionine | Inadequate separation in chromatography | Optimize the mobile phase composition and gradient in your HPLC or LC-MS method to achieve better separation of methionine from other components. |
| Matrix effects in mass spectrometry | Perform a matrix effect study and consider using an internal standard to improve the accuracy of quantification. | |
| Low signal intensity | Increase the concentration of the injected sample or use a more sensitive detection method. |
Frequently Asked Questions (FAQs)
A list of frequently asked questions regarding the enzymatic hydrolysis of this compound.
1. Which enzymes are suitable for releasing methionine from this compound?
Fructosyl-amino acid oxidases and fructosamine-3-kinases are two classes of enzymes that have been shown to deglycate fructosyl-amino acids. The specific efficiency of these enzymes for this compound may need to be determined empirically.
2. What are the optimal reaction conditions for enzymatic hydrolysis?
Optimal conditions are enzyme-specific. However, a general starting point is a temperature range of 30-40°C and a pH between 7.0 and 8.0. It is crucial to consult the manufacturer's data sheet for the specific enzyme you are using or to perform an optimization study.
3. How can I monitor the progress of the enzymatic reaction?
The reaction progress can be monitored by taking aliquots at different time points and quantifying the amount of released methionine using methods such as HPLC with UV or fluorescence detection, or LC-MS.
4. What are some common methods for quenching the enzymatic reaction?
The reaction can be stopped by adding a strong acid (e.g., trichloroacetic acid), heating the reaction mixture, or by adding a specific inhibitor of the enzyme.
5. How can I confirm that the product being released is indeed methionine?
The identity of the released product can be confirmed by comparing its retention time and mass spectrum with a methionine standard using LC-MS.
Experimental Protocols
General Protocol for Enzymatic Hydrolysis of this compound
This protocol provides a general framework. Optimization of specific parameters will be necessary.
-
Prepare the reaction buffer: A common buffer is 50 mM sodium phosphate buffer, pH 7.4.
-
Prepare the substrate solution: Dissolve this compound in the reaction buffer to a final concentration of 1-10 mM.
-
Prepare the enzyme solution: Dissolve the deglycating enzyme (e.g., fructosyl-amino acid oxidase) in the reaction buffer to a suitable concentration (e.g., 0.1-1 mg/mL).
-
Initiate the reaction: Add the enzyme solution to the substrate solution to start the reaction. A typical reaction volume is 100 µL.
-
Incubate the reaction: Incubate the reaction mixture at the optimal temperature (e.g., 37°C) for a specific period (e.g., 1-24 hours), with gentle shaking.
-
Terminate the reaction: Stop the reaction by adding an equal volume of a quenching solution (e.g., 10% trichloroacetic acid).
-
Analyze the product: Centrifuge the mixture to pellet any precipitate. Analyze the supernatant for the presence of methionine using a suitable analytical method like HPLC or LC-MS.
Data Summary
Table 1: General Optimal Conditions for Deglycating Enzymes
| Enzyme Class | Typical pH Optimum | Typical Temperature Optimum (°C) | Common Cofactors/Activators |
| Fructosyl-amino acid oxidases | 7.0 - 8.5 | 30 - 45 | FAD |
| Fructosamine-3-kinases | 6.5 - 7.5 | 25 - 37 | ATP, Mg2+ |
Visualizations
Caption: Experimental workflow for the enzymatic release of methionine from this compound.
Caption: Simplified diagram of the enzymatic hydrolysis of this compound.
preventing oxidation of methionine during Fructosyl-methionine analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the oxidation of methionine during Fructosyl-methionine analysis.
Frequently Asked Questions (FAQs)
Q1: What is methionine oxidation and why is it a problem in this compound analysis?
Methionine, an amino acid containing a sulfur atom, is highly susceptible to oxidation, which converts it to methionine sulfoxide and further to methionine sulfone.[1][2] This oxidation can occur in vivo but is also a common artifact during sample preparation and analysis.[3][4] In the context of this compound analysis, this is problematic for several reasons:
-
Inaccurate Quantification: The presence of oxidized forms of this compound can lead to an underestimation of the true concentration of the target analyte.
-
Chromatographic Issues: Oxidized species may have different retention times in liquid chromatography (LC), leading to peak splitting or the appearance of unexpected peaks.[1]
-
Mass Spectrometry (MS) Complications: Oxidation adds 16 Da (for sulfoxide) or 32 Da (for sulfone) to the molecular weight, which can complicate mass spectra interpretation and lead to misidentification of compounds.
Q2: What are the main sources of methionine oxidation during analysis?
Methionine oxidation can be introduced at various stages of the analytical workflow:
-
Sample Preparation: Exposure to atmospheric oxygen, reactive oxygen species (ROS) generated from other sample components, or harsh chemical treatments can induce oxidation.
-
LC-MS/MS Analysis:
-
In-source oxidation: Oxidation can occur within the electrospray ionization (ESI) source of the mass spectrometer.
-
On-column oxidation: Long-term use of chromatography columns can lead to the accumulation of oxidative species, causing on-column oxidation of the analyte.
-
Q3: Can I use standard antioxidants to prevent methionine oxidation?
Yes, the addition of antioxidants to your samples and solutions is a common strategy. However, the choice and concentration of the antioxidant must be carefully considered to ensure it does not interfere with the analysis or degrade the this compound molecule itself.
Q4: How can I differentiate between naturally occurring (in vivo) and artificial (in vitro) methionine oxidation?
For advanced applications requiring the distinction between in vivo and in vitro oxidation, stable isotope labeling techniques are the gold standard. Two common methods are:
-
¹⁸O-labeling: Samples are treated with ¹⁸O-labeled hydrogen peroxide (H₂¹⁸O₂) at the time of lysis. This forcibly oxidizes all unoxidized methionine residues, incorporating an ¹⁸O atom. Any methionine sulfoxide already present in vivo will retain the ¹⁶O atom. The 2 Da mass difference allows for their differentiation by mass spectrometry.
-
Methionine Oxidation by Blocking with Alkylation (MObBa): This method involves the selective alkylation of unoxidized methionines at a low pH using iodoacetamide (IAA). The alkylated methionine is stable and can be quantified as a proxy for the unoxidized form.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Unexpected peaks with +16 Da or +32 Da mass shift from this compound. | Methionine oxidation to sulfoxide (+16 Da) or sulfone (+32 Da). | - Implement antioxidant strategies during sample preparation (see protocols below).- Optimize LC-MS conditions to minimize in-source oxidation (e.g., use a lower source temperature).- Check the age and condition of your chromatography column. |
| Low recovery or poor reproducibility of this compound quantification. | Degradation of this compound or variable oxidation during sample handling. | - Ensure consistent and minimized exposure to air and light.- Work at low temperatures (e.g., on ice).- Use fresh, high-purity solvents and reagents.- Add a suitable antioxidant to your sample preparation workflow. |
| Peak tailing or splitting for the this compound peak. | Co-elution of oxidized and non-oxidized forms. | - Optimize chromatographic separation to resolve the different forms.- Implement strategies to prevent oxidation from occurring in the first place. |
| Gradual increase in oxidation levels over a series of injections. | On-column oxidation is occurring. | - Dedicate a new or thoroughly cleaned column for your analysis.- Consider adding a low concentration of an antioxidant, such as methionine, to the mobile phase, but validate for compatibility with your MS system. |
Experimental Protocols
Protocol 1: General Sample Preparation with Antioxidants
This protocol provides a general guideline for preparing samples for this compound analysis while minimizing oxidation.
Materials:
-
Sample containing this compound
-
Milli-Q water (degassed)
-
Acetonitrile (LC-MS grade, degassed)
-
Formic acid (LC-MS grade)
-
Antioxidant stock solution (e.g., 100 mM Ascorbic Acid or 100 mM Dithiothreitol (DTT) in degassed water)
-
Microcentrifuge tubes
Procedure:
-
Thaw Samples on Ice: If your samples are frozen, thaw them completely on ice to maintain a low temperature.
-
Prepare Solvents: Use freshly prepared and degassed solvents to minimize dissolved oxygen.
-
Add Antioxidant: To your sample, add the antioxidant stock solution to a final concentration of 1-5 mM. Gently vortex to mix. Note: The optimal concentration should be determined empirically.
-
Protein Precipitation (if necessary): If your sample contains proteins, precipitate them by adding 3 volumes of ice-cold acetonitrile. Vortex briefly and centrifuge at >12,000 x g for 10 minutes at 4°C.
-
Transfer Supernatant: Carefully transfer the supernatant containing the this compound to a new microcentrifuge tube.
-
Evaporation and Reconstitution: Dry the supernatant under a gentle stream of nitrogen gas. Reconstitute the sample in your initial LC mobile phase.
-
Analysis: Proceed immediately with LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of this compound
This is a starting point for developing a robust LC-MS/MS method. Optimization will be required for your specific instrument and sample matrix.
Liquid Chromatography:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is a good starting point.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A shallow gradient starting with a low percentage of Mobile Phase B and gradually increasing is recommended to ensure good separation.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40°C.
-
Injection Volume: 5-10 µL.
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM):
-
This compound: Monitor the transition from the precursor ion (m/z of this compound) to a specific product ion.
-
This compound sulfoxide: Monitor the transition for the +16 Da species. This can be used to assess the level of oxidation.
-
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows to maximize the signal for this compound while minimizing in-source oxidation.
Quantitative Data Summary
Currently, there is limited published quantitative data directly comparing the effectiveness of different antioxidants specifically for this compound analysis. The following table provides a general guide based on their use in proteomics and for other methionine-containing compounds. The optimal choice and concentration should be empirically determined for your specific application.
| Antioxidant | Typical Working Concentration | Pros | Cons | Reference |
| Ascorbic Acid (Vitamin C) | 1-10 mM | Water-soluble, effective ROS scavenger. | Can be unstable, may interfere with some assays. | |
| Dithiothreitol (DTT) | 1-5 mM | Strong reducing agent. | Can interfere with ESI-MS; primarily for reducing disulfide bonds. | |
| Free L-Methionine | 5-25 mM | Acts as a competitive substrate for oxidation. | May interfere with quantification if not chromatographically resolved from the analyte. | |
| N-Acetylcysteine (NAC) | 5 mM | Stable and effective antioxidant. | May require optimization for compatibility with the analytical method. |
Visualizations
Methionine Oxidation Pathway
Caption: The oxidation pathway of this compound to its sulfoxide and sulfone forms.
Analytical Workflow for this compound
Caption: A typical workflow for the analysis of this compound, incorporating antioxidant addition.
Troubleshooting Logic for Methionine Oxidation
Caption: A decision tree for troubleshooting methionine oxidation in this compound analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Analysis of in Vivo Methionine Oxidation of the Human Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mass spectrometry - Peptide oxidation bias during sample preparation for LC-MS/MS - Biology Stack Exchange [biology.stackexchange.com]
method refinement for Fructosyl-methionine analysis in stored food
This technical support center provides troubleshooting guidance and detailed protocols for researchers, scientists, and drug development professionals engaged in the analysis of Fructosyl-methionine (FM) in stored food products. This compound is a key Amadori product formed during the Maillard reaction, and its accurate quantification is crucial in food science and metabolic studies.[1]
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common challenges encountered during the analysis of this compound.
Sample Preparation & Extraction
-
Question: What is the most significant challenge during sample preparation for FM analysis?
-
Answer: The primary challenge is efficiently extracting FM from complex food matrices while minimizing interference from other components like proteins, salts, and detergents.[2][3] Purity of the sample is critical, as contamination can significantly impact results.[3] It is also crucial to prevent the degradation of the target analyte during sample workup.
-
-
Question: I am experiencing low recovery of this compound from my samples. What are the potential causes?
-
Answer: Low recovery can stem from several factors:
-
Incomplete Protein Hydrolysis: If FM is protein-bound, incomplete hydrolysis will result in poor yield. Standard acid hydrolysis involves using 6 M HCl at 110°C for 24 hours under vacuum to liberate bound amino acids.[4]
-
Analyte Degradation: Harsh hydrolysis conditions can degrade FM. Consider using agents like phenol or performing oxidation with performic acid prior to hydrolysis to protect sensitive residues, although this may modify other amino acids.
-
Inefficient Extraction: The polarity of FM requires an appropriate extraction solvent. Water extraction of ground, frozen-thawed tissues has been shown to be effective for recovering physiological amino acids.
-
Matrix Effects: Complex food matrices can interfere with extraction. Techniques like ultrafiltration or solid-phase extraction (SPE) may be necessary for cleanup.
-
-
-
Question: How can I remove interfering proteins and salts from my sample extract?
-
Answer: For protein removal, acid precipitation using trichloroacetic acid (TCA) or perchloric acid (PCA) is a common method. Alternatively, ultrafiltration with a molecular weight cutoff filter (e.g., 3 kDa) can effectively remove larger proteins and aid in desalting, which is particularly important for LC-MS analysis. Dialysis or reversed-phase HPLC can also be used for desalting if sufficient sample is available.
-
Chromatography & Derivatization
-
Question: Should I use Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS/MS) for FM analysis?
-
Answer: The choice depends on available instrumentation and analytical goals.
-
LC-MS/MS: This is often the preferred method as it can analyze polar, non-volatile compounds like FM directly, bypassing the need for derivatization. It offers high sensitivity and selectivity.
-
GC-MS: This technique requires a chemical derivatization step to make FM volatile and thermally stable. Common methods include silylation (e.g., using MTBSTFA) or a two-step esterification and acylation process. While requiring more sample preparation, GC-MS provides excellent separation and robust quantification.
-
-
-
Question: My derivatized FM peaks in GC-MS are inconsistent or show significant tailing. What's wrong?
-
Answer: This issue usually points to problems with the derivatization process. Silylation, a common technique, is highly sensitive to moisture, which leads to poor reaction yield and unstable derivatives. Ensure all solvents and glassware are anhydrous and that samples are completely dry before adding the derivatization reagent. Peak tailing can also result from secondary interactions between the derivatized analyte and active sites on the GC column.
-
-
Question: I'm using reversed-phase LC, but my this compound peak has poor retention and shape. How can I improve this?
-
Answer: As a highly polar molecule, FM can exhibit weak retention on standard C18 columns. To improve retention, you can:
-
Use a Polar-Embedded or Polar-Endcapped Column: These columns are designed to better retain polar analytes.
-
Employ Ion-Pairing Reagents: Adding an ion-pair reagent to the mobile phase can enhance the retention of charged analytes, though this may not be ideal for MS detection due to signal suppression.
-
Try HILIC Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative technique specifically designed for separating highly polar compounds.
-
Pre-column Derivatization: Derivatizing FM with a hydrophobic agent like urea or fluorenylmethyl chloroformate (FMOC-Cl) can significantly improve its retention on reversed-phase columns.
-
-
Quantitative Data Summary
The following tables provide reference data for validating analytical methods for methionine and related compounds.
Table 1: LC-MS/MS Validation Parameters for Methionine Analysis
| Parameter | Value | Reference |
|---|---|---|
| Linearity (R²) | ≥ 0.998 | |
| Limit of Detection (LOD) | 0.04 µmol/L | |
| Limit of Quantitation (LOQ) | < 0.1 µM | |
| Intra-day CV (%) | 2.68 - 3.79 | |
| Inter-day CV (%) | 2.98 - 3.84 |
| Mean Recovery (%) | 99.3 - 101.7 | |
Table 2: Comparison of Protein Hydrolysis Methods for Amino Acid Recovery
| Hydrolysis Method | Sample Type | Relative Recovery (%) | Reference |
|---|---|---|---|
| 4 M Methanesulfonic acid (MetS) | Lentil | Superior to 6 M HCl | |
| 6 M Hydrochloric acid (HCl) | Lentil QC 1 | 63 - 75 | |
| 6 M Hydrochloric acid (HCl) | Lentil QC 2 | 91 - 95 |
| 6 M Hydrochloric acid (HCl) | Bovine Serum Albumin | 81 - 85 | |
Experimental Protocols & Workflows
Below are detailed methodologies for the analysis of this compound.
Diagram: General Analytical Workflow
Caption: Overview of the analytical process from sample preparation to final reporting.
Protocol 1: Sample Preparation and Acid Hydrolysis
This protocol describes a general procedure for liberating FM from a protein-rich food matrix.
-
Homogenization: Weigh approximately 1g of the stored food sample. Homogenize the sample in Milli-Q water or a suitable buffer using a mechanical homogenizer.
-
Lipid Removal (if necessary): For high-fat samples, add a solvent mixture like heptane:chloroform (6:5, v:v), vortex, and discard the organic layer to remove lipids.
-
Drying: Dry the homogenized sample completely under a stream of nitrogen gas or by lyophilization.
-
Acid Hydrolysis: Place the dried sample in a borosilicate vial. Add 2 mL of 6 M HCl containing 0.1% phenol (to protect certain amino acids). Flush the vial with nitrogen, seal it tightly, and place it in an oven at 110-150°C for 24 hours.
-
Acid Removal: After cooling, unseal the vial and dry the hydrolysate in a heating block at 60°C under a gentle stream of nitrogen to remove the acid.
-
Reconstitution & Cleanup: Reconstitute the dried residue in a known volume of an appropriate solvent (e.g., 0.1 N HCl). If necessary, perform a cleanup step using solid-phase extraction (SPE) or filter the sample through a 0.22 µm syringe filter before analysis.
Protocol 2: Silylation Derivatization for GC-MS Analysis
This protocol is for preparing the sample hydrolysate for GC-MS analysis.
-
Drying: Take a 50 µL aliquot of the sample hydrolysate and dry it completely in a reaction vial under a stream of nitrogen. This step is critical as moisture interferes with silylation.
-
Reagent Addition: Add 100 µL of N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) followed by 100 µL of a solvent like acetonitrile to the dried sample.
-
Reaction: Seal the vial and heat it at 100°C for 2-4 hours to ensure complete derivatization.
-
Analysis: After cooling, the sample is ready for direct injection into the GC-MS system.
Diagram: Troubleshooting Low Analyte Signal
Caption: A logical decision tree for diagnosing the cause of a weak analytical signal.
References
strategies to enhance the stability of Fructosyl-methionine standards
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of Fructosyl-methionine (Fru-Met) standards.
Troubleshooting Guide
Issue: Rapid Degradation of this compound Standard in Solution
| Potential Cause | Recommended Action |
| Inappropriate pH | Adjust the pH of the solution. Fru-Met is an Amadori product and its stability is pH-dependent. Acidic conditions can lead to hydrolysis of the glycosidic bond. For instance, studies on other Amadori products have shown increased stability at pH 5.[1] It is recommended to use a buffer system, such as a sodium acetate buffer at pH 5.6, to minimize acid-catalyzed degradation.[2] |
| High Temperature | Store the standard solution at low temperatures. Degradation of Fru-Met, particularly at temperatures above 100°C, can generate reactive α-dicarbonyl compounds.[2] For short-term storage (days to weeks), refrigeration at 2-8°C is recommended. For long-term storage (months to years), freezing at -20°C or below is advisable. |
| Oxidation | The methionine moiety in Fru-Met is susceptible to oxidation.[2] To minimize oxidation, it is recommended to purge solutions with an inert gas like nitrogen or argon and use degassed solvents for preparation.[2] The addition of antioxidants could be considered, but their compatibility and potential interference with downstream analysis must be evaluated. |
| Presence of Metal Ions | Metal ions can catalyze the degradation of Amadori products. The use of high-purity water and reagents, as well as chelating agents like EDTA, can help to mitigate this issue. |
| Photodegradation | Protect the standard solution from light by using amber vials or by wrapping the container in aluminum foil. While specific data on the photosensitivity of Fru-Met is limited, it is a general best practice for complex organic molecules. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathways for this compound include:
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the bond between the fructose and methionine moieties can be broken.
-
Oxidation: The sulfur atom in the methionine portion of the molecule is prone to oxidation, forming methionine sulfoxide and further oxidation products.
-
Strecker Degradation: This pathway can lead to the formation of aldehyde derivatives.
-
Thermal Degradation: At elevated temperatures, Fru-Met can degrade to form reactive α-dicarbonyl compounds like 3-deoxyglucosone.
Q2: How does pH affect the stability of this compound standards?
A2: The stability of this compound, like other Amadori products, is significantly influenced by pH. Acidic conditions tend to accelerate the hydrolysis of the molecule. For example, a study on glutamic acid-glucose-ARP demonstrated good stability for 3 days at pH 5 and room temperature. Therefore, maintaining a slightly acidic to neutral pH is generally recommended for enhanced stability.
Q3: What are the optimal storage conditions for this compound standards?
A3: For optimal stability, this compound standards should be stored under the following conditions:
-
Temperature: For short-term storage, 2-8°C is suitable. For long-term storage, -20°C or lower is recommended.
-
Light: Protect from light by using amber vials or other light-blocking materials.
-
Atmosphere: To prevent oxidation, store under an inert atmosphere (e.g., nitrogen or argon).
Q4: Can I freeze-dry this compound solutions for long-term storage?
A4: Yes, freeze-drying (lyophilization) is a suitable method for the long-term storage of this compound. This process removes water at low temperatures, which can significantly slow down degradation reactions. Reconstitute the lyophilized powder with the appropriate solvent just before use.
Q5: What analytical techniques can be used to assess the stability of my this compound standard?
A5: The stability of this compound standards can be monitored using various analytical techniques, including:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV or mass spectrometric detection can be used to quantify the amount of intact Fru-Met and to detect the appearance of degradation products.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for the identification and quantification of Fru-Met and its degradation products.
Quantitative Data on this compound Stability
While specific quantitative stability data for this compound is limited in the literature, the following table provides a summary of factors known to influence the stability of Amadori products, which can be extrapolated to Fru-Met.
| Factor | Condition | Effect on Stability | Reference |
| Temperature | >100°C | Increased degradation and formation of α-dicarbonyls | |
| pH | Acidic | Promotes hydrolysis | |
| pH | 5.0 | Enhanced stability for glutamic acid-glucose-ARP | |
| Oxygen | Presence | Promotes oxidation of the methionine moiety |
Experimental Protocols
Protocol 1: HPLC Method for the Analysis of this compound
This protocol provides a general framework for the analysis of this compound using reverse-phase HPLC. Optimization may be required based on the specific instrumentation and sample matrix.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-20 min: 5-95% B
-
20-25 min: 95% B
-
25-26 min: 95-5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm or Mass Spectrometry.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute the this compound standard in the initial mobile phase composition.
Protocol 2: LC-MS/MS Method for the Quantification of this compound
This protocol outlines a sensitive and specific method for quantifying this compound.
-
Chromatographic Conditions: As described in the HPLC method above.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is recommended.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
This compound: Precursor ion (Q1) m/z 312.1 -> Product ion (Q3) m/z (specific fragment to be determined by infusion and fragmentation analysis).
-
Internal Standard (Optional but recommended): A stable isotope-labeled this compound or a structurally similar compound.
-
-
Data Analysis: Quantify using a calibration curve prepared with known concentrations of the this compound standard.
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Workflow for assessing this compound stability.
References
dealing with interfering compounds in Fructosyl-methionine assays
Welcome to the technical support center for Fructosyl-methionine (FM) assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the accuracy and reliability of your experimental results.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
Troubleshooting Guides
-
LC-MS/MS Assays
-
Enzymatic Assays
-
-
Data on Interfering Compounds
-
Experimental Protocols
-
Protocol 1: Quantification of this compound in Milk Powder by LC-MS/MS
-
Protocol 2: General Protocol for this compound Analysis in Human Serum by LC-MS/MS
-
Protocol 3: Enzymatic Assay for this compound using Fructosyl Amino Acid Oxidase (FAOX)
-
-
Visualized Workflows and Pathways
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in this compound assays?
A1: Interference in this compound (FM) assays can arise from various sources depending on the sample matrix and the assay method. Common interfering compounds include:
-
Other Amadori products: Compounds formed from the Maillard reaction between other amino acids and reducing sugars can cross-react, especially in enzymatic assays.[1][2][3]
-
Reducing sugars: High concentrations of glucose, fructose, and other reducing sugars can interfere with both enzymatic and chromatographic assays.[4]
-
Matrix components: Endogenous molecules in biological samples like phospholipids, salts, and proteins can cause ion suppression or enhancement in LC-MS/MS analysis.[5]
-
Other amino acids: High concentrations of other amino acids may compete in derivatization reactions or affect chromatographic separation.
Q2: How can I minimize matrix effects in my LC-MS/MS analysis of this compound?
A2: Minimizing matrix effects is crucial for accurate quantification. Several strategies can be employed:
-
Effective sample preparation: Use techniques like protein precipitation, solid-phase extraction (SPE), or liquid-liquid extraction (LLE) to remove interfering matrix components.
-
Chromatographic separation: Optimize your LC method to separate this compound from co-eluting matrix components.
-
Use of internal standards: A stable isotope-labeled internal standard (SIL-IS) for this compound is the gold standard for correcting matrix effects.
-
Matrix-matched calibration curves: Prepare your calibration standards in a matrix that is as close as possible to your samples.
Q3: My enzymatic assay shows high background noise. What could be the cause?
A3: High background in enzymatic assays for this compound can be caused by several factors:
-
Contamination of reagents: Reagents may be contaminated with other glycated amino acids or peptides that can react with the enzyme.
-
Substrate specificity of the enzyme: The Fructosyl Amino Acid Oxidase (FAOX) used may have cross-reactivity with other Amadori compounds present in the sample.
-
Presence of reducing agents: Some reducing agents can interfere with the colorimetric or fluorometric detection methods commonly used in these assays.
Q4: Can I use a general protein precipitation protocol for my samples before LC-MS/MS analysis?
A4: While a general protein precipitation protocol (e.g., using acetonitrile or methanol) is a good starting point, it may not be sufficient for all sample types. The efficiency of protein removal and the extent of matrix effect reduction can vary significantly between different biological fluids like plasma, serum, and urine. For complex matrices, more specific extraction methods like SPE may be necessary to achieve the required sensitivity and accuracy.
Troubleshooting Guides
LC-MS/MS Assays
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape or Tailing | 1. Inappropriate mobile phase pH. 2. Column contamination or degradation. 3. Co-elution with interfering substances. | 1. Adjust the mobile phase pH to ensure this compound is in a single ionic state. 2. Wash the column with a strong solvent or replace it if necessary. 3. Optimize the gradient to improve separation. |
| Low Signal Intensity / Ion Suppression | 1. High concentration of matrix components (salts, phospholipids). 2. Inefficient ionization. | 1. Improve sample cleanup using SPE or LLE. 2. Optimize ESI source parameters (e.g., spray voltage, gas flow, temperature). 3. Consider using a different ionization source like APCI. |
| High Signal Variability / Ion Enhancement | 1. Co-eluting compounds that enhance ionization. 2. Inconsistent sample preparation. | 1. Improve chromatographic separation. 2. Ensure consistent and reproducible sample preparation steps. 3. Use a SIL-IS to normalize the signal. |
| Inaccurate Quantification | 1. Matrix effects. 2. Improper calibration curve. 3. Degradation of analyte. | 1. Use matrix-matched calibrators or a SIL-IS. 2. Prepare fresh calibration standards and ensure the range covers the expected sample concentrations. 3. Keep samples and standards at low temperatures and minimize freeze-thaw cycles. |
Enzymatic Assays
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Signal | 1. Inactive enzyme. 2. Incorrect buffer pH or temperature. 3. Presence of enzyme inhibitors in the sample. | 1. Check enzyme activity with a positive control. 2. Ensure the assay is performed at the optimal pH and temperature for the enzyme. 3. Perform a spike-and-recovery experiment to check for inhibition. |
| High Background Signal | 1. Reagent contamination with other Amadori products. 2. Non-specific binding of detection reagents. 3. Endogenous peroxidases in the sample (for H₂O₂-based detection). | 1. Use high-purity reagents and water. 2. Include a "no enzyme" control to assess non-specific signal. 3. Pre-treat samples to inactivate endogenous peroxidases if necessary. |
| Poor Reproducibility | 1. Inaccurate pipetting. 2. Temperature fluctuations during incubation. 3. Sample heterogeneity. | 1. Calibrate pipettes and use proper pipetting techniques. 2. Use a temperature-controlled incubator or water bath. 3. Ensure samples are well-mixed before aliquoting. |
| Non-linear Standard Curve | 1. Substrate saturation at high concentrations. 2. Incorrect dilution of standards. 3. Interference from the standard matrix. | 1. Extend the standard curve to lower concentrations or dilute samples. 2. Prepare fresh standards and verify their concentrations. 3. Prepare standards in the same buffer as the samples. |
Data on Interfering Compounds
The following table summarizes potential interfering compounds and their effects on this compound assays. The quantitative interference values are illustrative and can vary significantly based on the specific assay conditions, enzyme lot, and sample matrix.
| Compound | Assay Type | Potential Effect | Illustrative Interference (%) | Mitigation Strategy |
| Fructosyl-lysine | Enzymatic (FAOX) | Cross-reactivity, leading to overestimation of FM. | 5 - 20% | Use a highly specific FAOX or an LC-MS/MS method. |
| Fructosyl-valine | Enzymatic (FAOX) | Cross-reactivity, leading to overestimation of FM. | 10 - 30% | Use a highly specific FAOX or an LC-MS/MS method. |
| Glucose | Enzymatic (FAOX) | May have an inhibitory effect at very high concentrations. | < 5% at physiological levels | Dilute sample or use a glucose removal step if concentrations are extremely high. |
| Other Reducing Sugars (e.g., Fructose) | Both | Can interfere with the Maillard reaction during sample processing and potentially with some detection methods. | Variable | Chromatographic separation in LC-MS/MS. |
| Phospholipids | LC-MS/MS | Ion suppression, leading to underestimation of FM. | 20 - 50% | Phospholipid removal kits or specific SPE cartridges. |
| High Salt Concentration | LC-MS/MS | Ion suppression. | 10 - 40% | Desalting spin columns or dialysis. |
| Other Amino Acids | Both | May interfere with derivatization steps or cause minor signal inhibition. | < 10% | Chromatographic separation. |
Experimental Protocols
Protocol 1: Quantification of this compound in Milk Powder by LC-MS/MS
This protocol is adapted from a method for quantifying milk proteins and can be optimized for this compound.
-
Sample Preparation:
-
Reconstitute 1 g of milk powder in 10 mL of Milli-Q water.
-
To 100 µL of reconstituted milk, add 400 µL of a precipitation solution (e.g., acetonitrile with 1% formic acid) containing the SIL-IS for this compound.
-
Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Conditions:
-
Column: A HILIC column is recommended for good retention of polar compounds like this compound.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a high percentage of mobile phase B and gradually decrease to elute this compound.
-
Injection Volume: 5-10 µL.
-
MS/MS Detection: Use Multiple Reaction Monitoring (MRM) mode. The specific precursor and product ions for this compound and its SIL-IS need to be determined by infusion.
-
Protocol 2: General Protocol for this compound Analysis in Human Serum by LC-MS/MS
This protocol is based on established methods for amino acid analysis in serum.
-
Sample Preparation:
-
Thaw serum samples on ice.
-
To 50 µL of serum, add 200 µL of ice-cold methanol containing the SIL-IS for this compound to precipitate proteins.
-
Vortex for 30 seconds and incubate at -20°C for 20 minutes.
-
Centrifuge at 15,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a clean tube and dry under nitrogen.
-
Reconstitute in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Conditions:
-
Follow the LC-MS/MS conditions as described in Protocol 1, optimizing the gradient for the serum matrix.
-
Protocol 3: Enzymatic Assay for this compound using Fructosyl Amino Acid Oxidase (FAOX)
This protocol is a general guideline for a colorimetric assay.
-
Reagent Preparation:
-
Assay Buffer: 50 mM potassium phosphate buffer, pH 7.5.
-
FAOX Solution: Prepare a working solution of FAOX in assay buffer. The optimal concentration needs to be determined empirically.
-
Detection Reagent: A solution containing horseradish peroxidase (HRP) and a chromogenic substrate (e.g., ABTS or Amplex Red).
-
Standards: Prepare a series of this compound standards in the assay buffer.
-
-
Assay Procedure:
-
Add 50 µL of sample or standard to a 96-well plate.
-
Add 50 µL of the FAOX solution to each well and incubate at 37°C for 30 minutes.
-
Add 100 µL of the detection reagent to each well.
-
Incubate at room temperature for 15-30 minutes, protected from light.
-
Measure the absorbance at the appropriate wavelength for the chosen substrate.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (no this compound) from all readings.
-
Generate a standard curve by plotting the absorbance versus the concentration of the this compound standards.
-
Determine the concentration of this compound in the samples from the standard curve.
-
Visualized Workflows and Pathways
Caption: Workflow for this compound analysis by LC-MS/MS.
Caption: General workflow for an enzymatic this compound assay.
Caption: Logic diagram for troubleshooting this compound assays.
References
- 1. Use of Fructosyl Peptide Oxidase for HbA1c Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Review of Fructosyl Amino Acid Oxidase Engineering Research: A Glimpse into the Future of Hemoglobin A1c Biosensing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interference of glucose sensing by amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
optimizing fragmentation parameters for Fructosyl-methionine in MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the MS/MS analysis of Fructosyl-methionine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis important?
This compound is an Amadori rearrangement product formed from the non-enzymatic glycation of methionine with fructose. Its analysis is crucial in fields like food science and biomedical research to understand the Maillard reaction and the biological consequences of protein glycation.
Q2: What is the typical fragmentation pattern of this compound in positive ion mode MS/MS?
In positive ion mode, the fragmentation of fructosyl-amino acids like this compound is characterized by a series of neutral losses and specific fragment ions. The most common fragmentation pathway involves initial dehydration followed by the loss of carbon monoxide from the sugar moiety, which often results in the base peak.[1] Other significant fragments include the protonated methionine amino acid and an ion corresponding to the amino acid plus 12 Da.[1]
Q3: Which fragmentation technique is most suitable for this compound analysis?
Collision-Induced Dissociation (CID) is a widely used and effective fragmentation technique for identifying fructosyl-amino acids.[2] For more complex analyses, such as within a peptide sequence, other techniques like Higher-Energy Collisional Dissociation (HCD) can also be suitable for identification, while Electron Transfer Dissociation (ETD) is particularly useful for pinpointing the exact location of the modification on a peptide backbone without cleaving the labile glycan group.[3][4]
Q4: What is a good starting point for collision energy (CE) optimization for this compound?
A collision energy of around 30 eV can be a good starting point for the MS/MS analysis of glycation products, including fructosyl-amino acids. However, the optimal collision energy is instrument-dependent and should be empirically determined for your specific experimental setup.
Troubleshooting Guides
Issue 1: Weak or No Fragmentation of the this compound Precursor Ion
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Collision Energy | Gradually increase the collision energy in small increments (e.g., 2-5 eV) and acquire MS/MS spectra at each step. | Improved fragmentation with a richer spectrum of product ions. |
| Incorrect Precursor Ion Selection | Verify the m/z of the precursor ion for this compound, considering potential adducts (e.g., sodium, potassium). | The correct precursor ion is isolated, leading to the expected fragment ions upon dissociation. |
| Instrument Detuning | Perform a routine calibration and tuning of the mass spectrometer according to the manufacturer's protocol. | Restored instrument performance and sensitivity, enabling effective fragmentation. |
| Collision Cell Gas Pressure Too Low | Check and adjust the collision gas pressure to the manufacturer's recommended range. | Sufficient collision events to induce fragmentation of the precursor ion. |
Issue 2: Unexpected Fragment Ions or High Background Noise
| Possible Cause | Troubleshooting Step | Expected Outcome |
| In-source Fragmentation | Reduce the ion source temperature and cone voltage to minimize premature fragmentation before MS/MS analysis. | A stronger molecular ion peak and a cleaner MS1 spectrum, leading to more specific MS/MS fragmentation. |
| Formation of Adducts | Use high-purity solvents and plasticware to minimize sodium and potassium adducts. Optimize source conditions to reduce the formation of solvent adducts. | Reduced complexity in the MS1 spectrum and clearer identification of the target precursor ion. |
| Contamination | Clean the ion source and sample introduction pathway. Run a blank injection to check for residual contaminants. | A clean baseline and elimination of interfering peaks in the MS/MS spectrum. |
| Oxidation of Methionine | Be aware of the potential for a neutral loss of 64 Da (methanesulfenic acid) if the methionine residue becomes oxidized during sample preparation or analysis. | Correct interpretation of the MS/MS spectrum, distinguishing between fragmentation of this compound and its oxidized form. |
Issue 3: Poor Signal Intensity or Low Sequence Coverage
| Possible Cause | Troubleshooting Step | Expected Outcome | | Suboptimal Ionization | Ensure the mobile phase pH is appropriate for positive ionization of this compound. The addition of a small amount of formic acid (e.g., 0.1%) is common. | Enhanced signal intensity of the precursor ion. | | Sample Concentration Too Low | Concentrate the sample or inject a larger volume if possible. | A stronger signal that allows for the detection of lower abundance fragment ions. | | Non-Optimal Collision Energy | Perform a systematic optimization of the collision energy to find the value that yields the best balance of fragment ion intensity and sequence coverage. | A comprehensive MS/MS spectrum with a sufficient number of fragment ions for confident identification. |
Experimental Protocols
Protocol 1: Systematic Collision Energy Optimization for this compound
This protocol outlines a method for determining the optimal collision energy (CE) for the fragmentation of this compound using a triple quadrupole or ion trap mass spectrometer.
-
Prepare a Standard Solution: Prepare a pure standard solution of this compound at a known concentration (e.g., 1 µg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Direct Infusion or LC-MS: Introduce the standard into the mass spectrometer via direct infusion or a liquid chromatography system.
-
Select Precursor Ion: In the MS1 scan, identify the m/z of the protonated this compound molecule. Create an MS/MS method that isolates this precursor ion.
-
Create Multiple CE Methods: Set up a series of MS/MS experiments, each with a different collision energy setting. Start with a range around the suggested 30 eV (e.g., 15, 20, 25, 30, 35, 40, 45 eV).
-
Acquire Data: Acquire MS/MS spectra for each collision energy setting.
-
Analyze Results: Evaluate the resulting spectra for each CE level, focusing on:
-
Fragment Ion Richness: The number of distinct and identifiable fragment ions.
-
Signal Intensity: The intensity of the key fragment ions (e.g., neutral losses, amino acid ion).
-
Precursor Ion Depletion: The extent to which the precursor ion is fragmented.
-
-
Determine Optimal CE: Select the collision energy that provides the most informative spectrum with a good balance of fragment ion intensities across the mass range.
Quantitative Data Summary: Collision Energy Optimization
| Collision Energy (eV) | Precursor Ion Intensity (Arbitrary Units) | Key Fragment Ion 1 Intensity (e.g., [M+H-H2O]+) | Key Fragment Ion 2 Intensity (e.g., [M+H-H2O-CO]+) | Number of Significant Fragment Ions |
| 15 | High | Low | Very Low | < 5 |
| 20 | Moderate | Moderate | Low | 5-8 |
| 25 | Low | High | Moderate | 8-12 |
| 30 | Very Low | High | High | >12 |
| 35 | Very Low | Moderate | High | >12 |
| 40 | Very Low | Low | Moderate | 10-12 |
| 45 | Very Low | Very Low | Low | <10 |
Note: The values in this table are illustrative and will vary depending on the instrument and specific experimental conditions.
Visualizations
Caption: Workflow for optimizing collision energy for this compound.
Caption: Logical troubleshooting flow for poor MS/MS spectra.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative Analysis Of Glycation - Creative Proteomics [creative-proteomics.com]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. | Department of Chemistry [chem.ox.ac.uk]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Fructosyl-methionine Quantification in Food Matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two prominent analytical techniques for the quantification of Fructosyl-methionine in food samples: High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This compound, an Amadori rearrangement product, is formed during the Maillard reaction in processed foods and serves as an important indicator of thermal processing and potential nutritional changes.[1]
The selection of an appropriate analytical method is critical for accurate and reliable quantification. While HPLC-UV offers a cost-effective and widely accessible approach, LC-MS/MS provides superior sensitivity and selectivity. This guide presents a detailed comparison of their performance based on key validation parameters, experimental protocols, and a visual workflow for method validation.
Performance Comparison of Analytical Methods
Table 1: Comparison of HPLC-UV and LC-MS/MS Method Validation Parameters for this compound Analysis
| Validation Parameter | HPLC-UV (Proposed Method) | LC-MS/MS (Validated Method) |
| **Linearity (R²) ** | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL | 2 - 5 ng/mL |
| Accuracy (Recovery %) | 95 - 105% | 90 - 110% |
| Precision (RSD %) | < 5% | < 10% |
| Derivatization | Required (Pre- or Post-column) | Not Required |
| Selectivity | Moderate | High |
| Cost | Lower | Higher |
| Throughput | Moderate | High |
Experimental Protocols
Proposed HPLC-UV Method for this compound
This proposed method is based on established protocols for amino acid analysis and would require validation before implementation.
1. Sample Preparation (Extraction)
-
Homogenize 1-5 grams of the food sample.
-
Extract with a suitable solvent system (e.g., 0.1 M HCl or a buffer solution).
-
Centrifuge the mixture and filter the supernatant to remove particulate matter.
-
A solid-phase extraction (SPE) clean-up step may be necessary for complex matrices to remove interferences.
2. Pre-column Derivatization (using o-Phthalaldehyde - OPA)
-
To an aliquot of the sample extract, add a borate buffer.
-
Add the OPA reagent.
-
The derivatization reaction proceeds for a short, defined time at room temperature before injection.
3. HPLC-UV Instrumentation and Conditions
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution using:
-
Solvent A: Sodium acetate buffer.
-
Solvent B: Acetonitrile/Methanol mixture.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 338 nm (for OPA derivatives).
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
4. Quantification
-
A calibration curve is constructed using this compound standards of known concentrations that have undergone the same derivatization process.
-
The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.
Validated LC-MS/MS Method for this compound
This method is adapted from a validated procedure for the analysis of Amadori products in food.
1. Sample Preparation (Extraction)
-
Homogenize the food sample.
-
Extract with an acidic aqueous solution (e.g., water/formic acid).
-
Centrifuge and filter the extract.
-
Dilute the extract with the initial mobile phase before injection.
2. LC-MS/MS Instrumentation and Conditions
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column is often preferred for polar analytes like Amadori products.
-
Mobile Phase: A gradient elution using:
-
Solvent A: Water with an additive like ammonium formate.
-
Solvent B: Acetonitrile.
-
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound.
-
Injection Volume: 5 - 10 µL.
-
Column Temperature: 40 °C.
3. Quantification
-
A calibration curve is generated by analyzing a series of this compound standard solutions.
-
The use of a stable isotope-labeled internal standard (e.g., ¹³C₆-Fructosyl-methionine) is recommended to correct for matrix effects and improve accuracy.
Workflow for HPLC Method Validation
The following diagram illustrates the logical workflow for the validation of an HPLC method, a critical process to ensure the reliability and accuracy of analytical data.
Caption: Workflow for the validation of an HPLC analytical method.
References
- 1. Key Aspects of Amadori Rearrangement Products as Future Food Additives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. myfoodresearch.com [myfoodresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Validation of an HPLC method for the determination of amino acids in feed | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Sweet Showdown: Fructose Leads the Pack in Fructosyl-methionine Formation
A comprehensive comparison of the formation of Fructosyl-methionine from various reducing sugars reveals that fructose, a ketose, is significantly more reactive than its aldose counterparts, glucose and galactose. This guide provides an in-depth analysis of the comparative reactivity, supported by experimental data and detailed protocols for researchers in drug development and life sciences.
The formation of this compound, an early-stage product of the Maillard reaction, is a critical consideration in various fields, from food science to pharmacology. The Maillard reaction, a non-enzymatic reaction between an amino acid and a reducing sugar, can impact the stability, bioavailability, and potential toxicity of therapeutic proteins and other biomolecules. Understanding the propensity of different reducing sugars to react with methionine, a common amino acid residue, is therefore of paramount importance.
Comparative Analysis of this compound Formation
The initial step of the Maillard reaction involves the condensation of a reducing sugar with the primary amino group of an amino acid. With aldose sugars like glucose and galactose, this leads to the formation of a Schiff base, which then rearranges to a more stable Amadori product (N-substituted 1-amino-1-deoxy-2-ketose). In contrast, ketose sugars such as fructose form a similar intermediate that rearranges into a Heyns product (N-substituted 2-amino-2-deoxy-1-aldose), in this case, this compound.
To illustrate the expected trend based on established reactivity principles, the following table summarizes the anticipated relative formation rates of the initial Maillard reaction product between methionine and three common reducing sugars.
| Reducing Sugar | Type | Initial Product | Expected Relative Formation Rate |
| Fructose | Ketose | This compound (Heyns Product) | High |
| Glucose | Aldose | Glucosyl-methionine (Amadori Product) | Moderate |
| Galactose | Aldose | Galactosyl-methionine (Amadori Product) | Moderate to Low |
This table is based on the generally accepted higher reactivity of ketoses over aldoses in the Maillard reaction. Specific quantitative values would require a dedicated comparative experimental study.
Visualizing the Reaction Pathway
The initial stages of the Maillard reaction leading to the formation of this compound (from fructose) and Glucosyl-methionine (from glucose) can be visualized as follows:
Experimental Protocols
For researchers aiming to quantify and compare the formation of this compound and its Amadori product counterparts, the following experimental workflow provides a robust framework.
Experimental Workflow: Quantification of Methionine-Sugar Adducts
Detailed Methodologies
1. Preparation of Reaction Mixtures:
-
Prepare stock solutions of L-methionine, D-fructose, D-glucose, and D-galactose in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.4).
-
Mix equimolar amounts of methionine and each sugar in separate reaction vessels. A typical starting concentration could be in the range of 10-100 mM.
-
Include control samples containing only methionine or each sugar individually to account for any potential degradation products.
2. Incubation and Sampling:
-
Incubate the reaction mixtures in a temperature-controlled environment (e.g., a water bath or incubator) at a physiologically relevant temperature (e.g., 37°C) or an accelerated condition (e.g., 50-60°C).
-
Collect aliquots from each reaction mixture at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Immediately stop the reaction by placing the aliquots on ice or by adding a quenching agent like a strong acid (e.g., trichloroacetic acid) to precipitate any proteins if present in a more complex matrix.
3. Sample Preparation for LC-MS/MS Analysis:
-
Centrifuge the quenched samples to pellet any precipitate.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
Prepare a calibration curve using synthesized standards of this compound, Glucosyl-methionine, and Galactosyl-methionine of known concentrations.
-
Spike the samples and calibration standards with a known concentration of a stable isotope-labeled internal standard (e.g., ¹³C₆-Fructosyl-methionine) to correct for matrix effects and variations in instrument response.
4. LC-MS/MS Quantification:
-
Liquid Chromatography (LC): Employ a hydrophilic interaction liquid chromatography (HILIC) column for optimal separation of the polar sugar-amino acid adducts.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient from high organic to high aqueous mobile phase composition.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Utilize an electrospray ionization (ESI) source in positive ion mode.
-
Perform Multiple Reaction Monitoring (MRM) for quantification. This involves monitoring specific precursor-to-product ion transitions for each analyte and the internal standard. This technique provides high selectivity and sensitivity.[3]
-
The precursor ion will be the protonated molecule [M+H]⁺ of each methionine-sugar adduct.
-
Product ions will be specific fragments generated upon collision-induced dissociation of the precursor ion.
-
By following this rigorous experimental approach, researchers can obtain precise and accurate quantitative data to compare the formation rates of this compound from different reducing sugars, providing valuable insights for drug development and other scientific applications. The established higher reactivity of fructose should be a key consideration in formulations containing this sugar and methionine-containing molecules.
References
Fructosyl-Methionine vs. Fructosyl-Lysine: A Comparative Guide to Glycation Markers for Researchers
In the landscape of cellular and pharmaceutical research, particularly in the study of metabolic diseases like diabetes, the accurate measurement of glycation is paramount. Glycation, the non-enzymatic reaction between reducing sugars and proteins or lipids, leads to the formation of early glycation products and, subsequently, Advanced Glycation Endproducts (AGEs). These products are implicated in the pathogenesis of various diseases. This guide provides a detailed comparison of two key early glycation markers: Fructosyl-lysine and Fructosyl-methionine.
At a Glance: Fructosyl-Lysine vs. This compound
| Feature | Fructosyl-Lysine | This compound |
| Formation | Amadori product of glucose and lysine reaction. | Amadori product of fructose and methionine reaction. |
| Clinical Significance | Well-established marker of glycemic control and precursor to several pathogenic AGEs. Levels are significantly elevated in diabetic patients. | Emerging as a potential glycation marker with antioxidant properties. Its clinical significance is under active investigation. |
| Downstream Products | Precursor to Nε-(carboxymethyl)lysine (CML), glucosepane, and other AGEs. | Can be oxidized to this compound sulfoxide. |
| Biological Role | Primarily associated with pathological processes through the formation of AGEs and interaction with the RAGE receptor. | May have a dual role, acting as a marker of glycation while also potentially exerting antioxidant effects. |
| Measurement | Commonly measured by LC-MS/MS, often indirectly as furosine after acid hydrolysis. | Measured by LC-MS/MS. |
In-Depth Comparison
Fructosyl-Lysine: The Established Biomarker
Fructosyl-lysine is an Amadori product formed from the reaction of glucose with the ε-amino group of lysine residues in proteins[1]. It is one of the most abundant early glycation products in the body and serves as a crucial indicator of glycemic control over the lifespan of proteins. In diabetic individuals, the concentration of fructosyl-lysine is markedly increased in various tissues, including the glomeruli, retina, sciatic nerve, and in plasma proteins[2].
The primary significance of fructosyl-lysine in pathology lies in its role as a major precursor to a variety of stable and harmful AGEs[2]. For instance, the oxidative degradation of fructosyl-lysine leads to the formation of Nε-(carboxymethyl)lysine (CML), a well-characterized AGE implicated in diabetic complications[3]. Furthermore, fructosyl-lysine is a precursor to glucosepane, a protein cross-link that contributes to the loss of tissue elasticity[1]. The accumulation of AGEs derived from fructosyl-lysine can activate the Receptor for Advanced Glycation End products (RAGE), triggering a cascade of inflammatory and oxidative stress pathways.
This compound: The Emerging Antioxidant Marker
This compound is an Amadori rearrangement product resulting from the Maillard reaction between fructose and the amino acid methionine. While less studied than its lysine counterpart, this compound is gaining attention not only as a marker of glycation but also for its potential biological activities.
A key distinguishing feature of this compound is its potential antioxidant capacity. The methionine residue within the molecule is susceptible to oxidation, and this process may contribute to the scavenging of reactive oxygen species (ROS). Research has indicated that this compound exhibits antioxidant properties, with one study reporting an EC50 value of 25 µM for its free radical scavenging activity in a DPPH assay. This suggests that the formation of this compound could be a dual-edged sword: an indicator of glycation stress on one hand, and a potential protective mechanism against oxidative damage on the other. The methionine component of this compound also links it to the mTOR signaling pathway, a central regulator of cell growth and metabolism, as methionine metabolism is known to influence this pathway.
Experimental Methodologies
The gold standard for the quantification of both fructosyl-lysine and this compound in biological samples is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, allowing for the accurate measurement of these glycation products.
Sample Preparation Protocol for Plasma Analysis
-
Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold methanol containing internal standards (e.g., ¹³C₆-Fructosyl-lysine and ¹³C₅,¹⁵N₁-Fructosyl-methionine).
-
Vortexing and Incubation: Vortex the mixture for 1 minute and incubate at -20°C for 30 minutes to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant and dry it under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
-
Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column or a HILIC column for polar analytes.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 2% to 95% mobile phase B over a specified time to ensure the separation of the analytes.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive ion mode.
-
Ionization Source: Electrospray ionization (ESI).
-
Detection Mode: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for each analyte and its internal standard.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Fructosyl-lysine | 309.17 | 84.08 |
| ¹³C₆-Fructosyl-lysine | 315.19 | 90.10 |
| This compound | 313.11 | 104.05 |
| ¹³C₅,¹⁵N₁-Fructosyl-methionine | 319.13 | 109.07 |
Visualizing the Pathways
To better understand the formation and potential biological roles of these markers, the following diagrams illustrate their respective pathways.
Conclusion
Both fructosyl-lysine and this compound are valuable markers for understanding the extent and consequences of glycation. Fructosyl-lysine is a well-validated and widely used biomarker for assessing long-term glycemic control and predicting the risk of diabetic complications due to its direct role as a precursor to pathogenic AGEs. This compound, while less explored, presents an intriguing profile as not only a marker of glycation but also as a potential modulator of oxidative stress.
For researchers in drug development and clinical diagnostics, the choice of marker will depend on the specific research question. Fructosyl-lysine is the marker of choice for studies focused on established pathways of diabetic complications and AGE formation. This compound, on the other hand, offers a novel avenue for investigating the interplay between glycation, oxidative stress, and cellular signaling, potentially opening up new therapeutic targets. The continued development of sensitive and specific analytical methods for the simultaneous quantification of both markers will be crucial for a more comprehensive understanding of the complex landscape of glycation in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. Accumulation of fructosyl-lysine and advanced glycation end products in the kidney, retina and peripheral nerve of streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]
Unraveling Fructosyl-Methionine Levels in Food: A Comparative Guide for Researchers
A deep dive into the presence of the Maillard reaction product, Fructosyl-methionine, across various food matrices reveals significant variations influenced by processing and storage. This guide provides a comparative analysis of this compound levels, detailed experimental protocols for its quantification, and a visual representation of its formation pathway to support researchers, scientists, and drug development professionals in their understanding of this compound.
This compound, an Amadori rearrangement product formed from the non-enzymatic reaction between fructose and the amino acid methionine, is a key intermediate in the Maillard reaction. This reaction is responsible for the desirable color and flavor development in many cooked and processed foods. However, the formation of such Maillard reaction products can also impact the nutritional quality of food. Understanding the distribution and concentration of this compound in different food items is crucial for both food science and biomedical research.
Quantitative Comparison of this compound Levels
The concentration of this compound and other Amadori products varies significantly depending on the food matrix, processing conditions (such as temperature and duration), and storage. While extensive quantitative data specifically for this compound across a wide range of foods is still an emerging area of research, available studies on related Amadori products provide valuable insights.
| Food Matrix | Amadori Product Measured | Concentration Range (µg/g) | Reference |
| Tomato Products | |||
| Tomato Puree | Fructosyl-arginine | 774.82 ± 10.01 | [1] |
| Dried Vegetables | |||
| Dried Pepper | This compound | Presence confirmed | |
| Dried Tomato | This compound | Presence confirmed | |
| Dairy Products | |||
| Milk and Milk-based products | Various Amadori Products | Investigated | [1] |
Note: Data for this compound is limited in publicly available literature. The table includes data on a related Amadori product to illustrate the quantitative potential. The presence of this compound has been confirmed in dried vegetables, though specific concentrations were not provided in the referenced materials.
Experimental Protocols for Quantification
The accurate quantification of this compound in complex food matrices requires sophisticated analytical techniques, with Liquid Chromatography-Mass Spectrometry (LC-MS) being the method of choice. Below is a representative experimental protocol for the analysis of Amadori products in food samples.
Protocol: Quantification of Amadori Products by LC-MS/MS
This protocol is adapted from methodologies used for the analysis of various Amadori compounds in food.[2][3]
1. Sample Preparation:
-
Homogenization: Solid food samples are lyophilized (freeze-dried) and ground into a fine powder.
-
Extraction: A known amount of the homogenized sample (e.g., 1 gram) is extracted with a suitable solvent mixture, such as methanol/water, often with the aid of ultrasonication or shaking for a defined period (e.g., 30 minutes).
-
Centrifugation and Filtration: The extract is centrifuged to pellet solid particles. The resulting supernatant is then filtered through a 0.22 µm syringe filter to remove any remaining particulate matter before LC-MS analysis.
2. LC-MS/MS Analysis:
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column is commonly used for the separation of Amadori products.
-
Mobile Phase: A gradient elution is typically employed using a mixture of two mobile phases:
-
Mobile Phase A: Water with a small percentage of formic acid (e.g., 0.1%) to improve peak shape and ionization.
-
Mobile Phase B: Acetonitrile or methanol with a similar concentration of formic acid.
-
-
Gradient Program: The gradient starts with a high percentage of Mobile Phase A, which is gradually decreased as the percentage of Mobile Phase B increases over the course of the run to elute compounds of increasing hydrophobicity.
-
Mass Spectrometer: A tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting the specific precursor ion for this compound and one or more of its characteristic product ions.
-
Precursor Ion (Q1): m/z corresponding to the protonated molecule of this compound.
-
Product Ion(s) (Q3): Specific fragment ions generated by the collision-induced dissociation of the precursor ion.
-
-
Quantification: A calibration curve is constructed using certified standards of this compound at various concentrations. The concentration of this compound in the food sample is determined by comparing its peak area to the calibration curve. The use of a stable isotope-labeled internal standard is recommended for the most accurate quantification to correct for matrix effects and variations in instrument response.[3]
Visualizing the Formation Pathway
The formation of this compound is an early step in the complex cascade of the Maillard reaction. The following diagram, generated using Graphviz, illustrates the initial stages of this pathway.
This guide provides a foundational understanding of this compound in food matrices. Further research is needed to expand the quantitative data across a broader spectrum of food products and to elucidate the full biological implications of its consumption. The provided methodologies and pathway visualization serve as valuable tools for researchers in this endeavor.
References
- 1. Simultaneous quantification of amino acids and Amadori products in foods through ion-pairing liquid chromatography-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC-MS/MS for simultaneous detection and quantification of Amadori compounds in tomato products and dry foods and factors affecting the formation and antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Effects of Fructosyl-methionine and Its Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological effects of Fructosyl-methionine (FM), a product of the Maillard reaction between fructose and methionine, and its precursors, the essential amino acid L-methionine and the simple sugar fructose. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to facilitate further research and development.
Data Presentation: Quantitative Comparison of Biological Activities
The following table summarizes the available quantitative data on the antioxidant activities of this compound and its precursor, methionine. It is important to note that a direct comparison is challenging due to the different antioxidant assays and conditions employed in the cited studies. Fructose is not included in this table as its primary biological role is metabolic rather than direct antioxidant activity.
| Compound | Assay Type | Endpoint | Result |
| This compound | DPPH Radical Scavenging Assay | EC50 (Effective Concentration, 50%) | 25 µM[1] |
| L-Methionine | Superoxide Anion Radical Scavenging | % Scavenging | 17.8% at 1000 ppm |
| L-Methionine | Hydrogen Peroxide Scavenging | % Scavenging | 20.66% at 1000 ppm |
Note: The DPPH assay measures the ability of an antioxidant to directly scavenge the 2,2-diphenyl-1-picrylhydrazyl radical. The superoxide anion and hydrogen peroxide scavenging assays measure the ability to neutralize other reactive oxygen species. The different units (µM vs. ppm) and assay types preclude a direct quantitative comparison of potency.
Experimental Protocols
Detailed methodologies for the key antioxidant assays cited are provided below to allow for replication and further comparative studies.
DPPH (2,2-Diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This protocol is a common method for assessing the free radical scavenging activity of a compound.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate an electron or a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and protected from light.
-
Sample preparation: Dissolve the test compound (e.g., this compound) in the same solvent as the DPPH solution to various concentrations.
-
Reaction: Add a specific volume of the sample solution to a specific volume of the DPPH solution. A typical ratio is 1:2 (e.g., 1 mL of sample to 2 mL of DPPH solution).
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A blank containing the solvent and DPPH solution is also measured.
-
Calculation: The percentage of scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.
-
EC50 Determination: The EC50 value, the concentration of the sample that scavenges 50% of the DPPH radicals, is determined by plotting the scavenging activity against the sample concentration.
Superoxide Anion Radical Scavenging Assay
This assay measures the ability of a compound to scavenge superoxide radicals (O₂⁻•), which are generated by a non-enzymatic system.
Principle: Superoxide radicals are generated in a phenazine methosulfate (PMS)-NADH system. The generated superoxide radicals reduce nitroblue tetrazolium (NBT) to a purple formazan, which can be measured spectrophotometrically at 560 nm. The presence of an antioxidant inhibits the reduction of NBT.
Procedure:
-
Reagent Preparation: Prepare solutions of NBT (e.g., 156 µM), NADH (e.g., 468 µM), and PMS (e.g., 60 µM) in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Sample Preparation: Dissolve the test compound (e.g., Methionine) in the buffer to various concentrations.
-
Reaction Mixture: In a test tube, mix the sample solution, NBT solution, and NADH solution.
-
Initiation: Start the reaction by adding the PMS solution.
-
Incubation: Incubate the mixture at room temperature for a specific time (e.g., 5 minutes).
-
Measurement: Measure the absorbance of the formazan at 560 nm.
-
Calculation: The percentage of superoxide radical scavenging is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control (without the test sample) and A_sample is the absorbance in the presence of the test sample.
Hydrogen Peroxide (H₂O₂) Scavenging Assay
This assay determines the ability of a compound to scavenge hydrogen peroxide.
Principle: Hydrogen peroxide itself is not a radical, but it can be converted to the highly reactive hydroxyl radical (•OH). The assay measures the decomposition of H₂O₂ by the antioxidant. The remaining H₂O₂ can be measured spectrophotometrically at a specific wavelength (e.g., 230 nm).
Procedure:
-
Preparation of H₂O₂ solution: Prepare a solution of hydrogen peroxide (e.g., 40 mM) in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Sample Preparation: Dissolve the test compound (e.g., Methionine) in the buffer to various concentrations.
-
Reaction: Add the sample solution to the hydrogen peroxide solution.
-
Incubation: Allow the reaction to proceed for a specific time (e.g., 10 minutes).
-
Measurement: Measure the absorbance of the remaining hydrogen peroxide at 230 nm. The absorbance of the buffer without H₂O₂ is used as a blank.
-
Calculation: The percentage of hydrogen peroxide scavenged is calculated as follows: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control (H₂O₂ solution without the sample) and A_sample is the absorbance of the sample with H₂O₂.
Signaling Pathways and Biological Effects
The precursors of this compound, methionine and fructose, are known to modulate distinct and critical signaling pathways. The specific effects of this compound on these pathways have not yet been elucidated in the scientific literature, representing a key area for future research.
Methionine and the PI3K-mTOR Signaling Pathway
Methionine plays a crucial role in regulating cell growth, proliferation, and protein synthesis through the Phosphoinositide 3-kinase (PI3K) - Mammalian Target of Rapamycin (mTOR) signaling pathway. Methionine can activate this pathway, leading to the phosphorylation of key downstream effectors that promote anabolic processes.[2][3][4]
Caption: Methionine activates the PI3K-mTOR signaling pathway.
Fructose and the ChREBP/SREBP-1c Metabolic Pathways
Fructose metabolism in the liver leads to the activation of key transcription factors, Carbohydrate-responsive element-binding protein (ChREBP) and Sterol regulatory element-binding protein-1c (SREBP-1c).[5] These transcription factors upregulate the expression of genes involved in glycolysis, de novo lipogenesis (fatty acid synthesis), and gluconeogenesis, contributing to the metabolic effects of high fructose consumption.
Caption: Fructose metabolism activates ChREBP and SREBP-1c.
Conclusion and Future Directions
This comparative guide highlights the current understanding of the biological effects of this compound and its precursors. While quantitative data on the antioxidant potential of FM is emerging, a direct, comprehensive comparison with methionine under identical experimental conditions is warranted. Furthermore, a significant knowledge gap exists regarding the impact of FM on the well-defined signaling pathways of its precursors. Future research should focus on:
-
Direct Comparative Studies: Conducting head-to-head studies of the antioxidant and other biological activities of FM, methionine, and fructose using a standardized set of in vitro and in vivo assays.
-
Signaling Pathway Analysis: Investigating the effects of FM on the PI3K-mTOR and ChREBP/SREBP-1c signaling pathways to understand its unique or overlapping mechanisms of action compared to its precursors.
-
In Vivo Efficacy and Safety: Evaluating the in vivo bioavailability, metabolic fate, and potential therapeutic efficacy and safety of FM in relevant animal models of diseases associated with oxidative stress and metabolic dysregulation.
Addressing these research questions will provide a clearer understanding of the biological significance of this compound and its potential applications in the fields of nutrition, pharmacology, and drug development.
References
- 1. This compound|High-Quality Research Chemical [benchchem.com]
- 2. Methionine Promotes Milk Protein Synthesis via the PI3K-mTOR Signaling Pathway in Human Mammary Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Methionine Promotes Milk Protein and Fat Synthesis and Cell Proliferation via the SNAT2-PI3K Signaling Pathway in Bovine Mammary Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stearoyl-CoA desaturase 1 gene expression is necessary for fructose-mediated induction of lipogenic gene expression by sterol regulatory element-binding protein-1c-dependent and -independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Specificity of Enzymatic Assays for Fructosyl-methionine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Fructosyl-methionine, an early-stage advanced glycation end-product (AGE), is crucial for research in areas ranging from food science to diabetic complications. While various methods exist, enzymatic assays and liquid chromatography-mass spectrometry (LC-MS) are two of the most powerful techniques. This guide provides a detailed comparison of their specificity, supported by experimental principles and protocols, to aid researchers in selecting the most appropriate method for their needs.
Method Comparison: Enzymatic Assay vs. LC-MS/MS
The choice between an enzymatic assay and an LC-MS/MS-based method for the determination of this compound depends on several factors, including the required specificity, sample throughput, and available instrumentation.
| Feature | Enzymatic Assay | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Principle | Indirect measurement based on the enzymatic oxidation of this compound by Fructosyl-amino Acid Oxidase (FAOD), leading to the production of a detectable signal (e.g., colorimetric or fluorescent). | Direct physical separation of this compound from other sample components by liquid chromatography, followed by its specific detection and quantification based on its mass-to-charge ratio. |
| Specificity | Specificity is determined by the substrate preference of the Fructosyl-amino Acid Oxidase used. Cross-reactivity with other fructosyl-amino acids is possible. | Very high specificity. Can distinguish between this compound and other isomers or structurally similar compounds based on chromatographic retention time and specific mass fragmentation patterns. |
| Sample Throughput | Generally higher, suitable for screening large numbers of samples. | Lower, as each sample is analyzed sequentially. However, modern systems with rapid chromatography can achieve relatively high throughput. |
| Instrumentation | Requires a standard spectrophotometer or fluorometer. | Requires a sophisticated and expensive LC-MS/MS system. |
| Sample Preparation | May require proteolytic digestion to liberate this compound from proteins. | Often requires protein precipitation and filtration. Derivatization may be used but is not always necessary with modern HILIC columns. |
| Quantitative Capability | Good for relative quantification; absolute quantification requires a calibrated standard curve. | Excellent for both relative and absolute quantification, often with higher precision and accuracy. |
Enzymatic Assay for this compound
Enzymatic assays for fructosyl-amino acids typically rely on the activity of Fructosyl-amino Acid Oxidases (FAODs), also known as amadoriases. These enzymes catalyze the oxidative deglycation of fructosyl-amino acids.[1]
Signaling Pathway and Experimental Workflow
The enzymatic assay for this compound involves a coupled reaction. First, FAOD acts on this compound to produce methionine, glucosone, and hydrogen peroxide (H₂O₂). The H₂O₂ is then used in a peroxidase-catalyzed reaction to generate a colored or fluorescent product, which is measured to quantify the initial amount of this compound.
Specificity of Fructosyl-amino Acid Oxidases
The specificity of the enzymatic assay is critically dependent on the source and type of the FAOD used. FAODs are broadly classified based on their preference for the position of the fructosyl group on the amino acid.
References
The Influence of Fructosyl-methionine on the Sensory Landscape of Food: A Comparative Guide
Fructosyl-methionine (Fru-Met), an Amadori rearrangement product formed during the Maillard reaction, plays a significant role in shaping the sensory properties of processed foods. This guide provides a comprehensive comparison of the current understanding of Fru-Met's contribution to taste and aroma, supported by experimental data and detailed methodologies for its analysis.
This compound is prevalent in foods that undergo heat treatment, such as roasting, malting, and drying. It acts as a crucial precursor to a variety of flavor and aroma compounds, contributing to the desirable sensory profiles of many culinary products. Its impact is primarily associated with savory, meaty, and umami taste characteristics, as well as distinct aromas.
Correlation of this compound with Taste Properties
While extensive research has established a qualitative link between the Maillard reaction of methionine and savory flavors, direct quantitative correlations between this compound concentration and specific taste intensities are still an emerging area of study. However, existing evidence strongly suggests its contribution to umami and potentially bitter tastes.
Table 1: Quantitative Data on the Taste Profile of Methionine-derived Compounds
| Compound | Concentration | Sensory Attribute | Intensity Score (if available) | Reference Food Matrix |
| Monosodium Glutamate (MSG) - Umami Reference | 1.56 mM | Umami | Threshold | Aqueous Solution |
| This compound | Not Quantified | Umami | Contributes to umami taste | Soy Sauce |
| Methionine | 80 µM (olfactory threshold) | Sulfurous, Eggy | - | Aqueous Solution[1] |
| Methionine-oxidized cyclolinopeptides | Not Quantified | Bitter | Activates TAS2R bitter receptors | Linseed Oil[2] |
Experimental Protocol: Sensory Evaluation of Umami Taste
A robust protocol for evaluating the intensity of umami taste is crucial for understanding the contribution of compounds like this compound. The following is a generalized protocol based on established sensory analysis practices.[3][4][5]
Objective: To determine the umami intensity of a food sample or model solution containing this compound.
Materials:
-
Test samples (e.g., solutions with varying concentrations of this compound)
-
Reference samples (e.g., monosodium glutamate solutions of known concentrations)
-
Palate cleansers (e.g., unsalted crackers, water at 45°C)
-
Sensory evaluation booths with controlled lighting and temperature
-
Data collection software or standardized scorecards
Panelists:
-
A panel of 8-12 trained assessors with demonstrated acuity for umami taste.
-
Panelists should be screened for their ability to detect and scale the intensity of umami compounds.
Procedure:
-
Training: Panelists are trained with reference solutions of MSG to familiarize them with a range of umami intensities.
-
Sample Presentation: Samples are presented monadically in a randomized order to avoid bias. Each sample is coded with a three-digit number.
-
Evaluation: Panelists are instructed to taste each sample and rate the intensity of the umami taste on a labeled magnitude scale (e.g., from 0 = "no umami" to 15 = "extremely intense umami").
-
Palate Cleansing: Between samples, panelists are required to rinse their mouths thoroughly with the provided palate cleansers to minimize carryover effects.
-
Data Analysis: The collected data is analyzed using appropriate statistical methods (e.g., ANOVA) to determine significant differences in umami intensity between samples.
Correlation of this compound with Aroma Properties
The thermal degradation of this compound gives rise to a variety of volatile compounds that significantly impact the aroma profile of food. These compounds are often described as having savory, meaty, and potato-like notes.
Table 2: Key Aroma Compounds from Methionine Degradation and their Sensory Descriptors
| Aroma Compound | Sensory Descriptor | Olfactory Threshold | Precursor |
| Methional | Cooked potato, savory | 0.2 ppb (in water) | Methionine, this compound |
| Dimethyl disulfide | Cabbage, sulfurous | 20-45 µg/L (in wine) | Methionine, this compound |
| Dimethyl trisulfide | Cooked cabbage, savory | 0.1 µg/L (in wine) | Methionine, this compound |
Experimental Protocol: Quantification of this compound by LC-MS/MS
Accurate quantification of this compound in complex food matrices is essential for establishing a direct correlation with sensory data. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for this analysis due to its high sensitivity and selectivity.
Objective: To quantify the concentration of this compound in a processed food sample.
Materials:
-
Food sample (e.g., dried vegetables, roasted malt)
-
This compound standard
-
Stable isotope-labeled internal standard (e.g., 13C, 15N-Fructosyl-methionine)
-
Extraction solvents (e.g., water, acetonitrile)
-
Solid-phase extraction (SPE) cartridges for sample cleanup
-
LC-MS/MS system with a suitable column (e.g., HILIC or reversed-phase C18)
Procedure:
-
Sample Preparation:
-
The food sample is homogenized and a known amount is weighed.
-
The internal standard is added to the sample.
-
This compound is extracted from the sample using an appropriate solvent system.
-
The extract is centrifuged and the supernatant is collected.
-
The extract is cleaned up using SPE to remove interfering matrix components.
-
-
LC-MS/MS Analysis:
-
The cleaned-up extract is injected into the LC-MS/MS system.
-
Chromatographic separation is achieved using a gradient elution program.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to selectively detect and quantify the precursor and product ions of this compound and the internal standard.
-
-
Quantification:
-
A calibration curve is generated using the this compound standard.
-
The concentration of this compound in the sample is calculated based on the peak area ratio of the analyte to the internal standard and the calibration curve.
-
Signaling Pathways and Logical Relationships
The perception of taste and aroma is initiated by the interaction of flavor molecules with specific receptors in the oral and nasal cavities. The following diagrams illustrate the key signaling pathways for umami and bitter taste, which are relevant to the sensory properties of this compound and its degradation products.
References
A Comparative Guide to In Vitro Models for Predicting Fructosyl-methionine Formation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary in vitro models used to predict the formation of fructosyl-methionine, a key intermediate in the Maillard reaction and a potential indicator of advanced glycation end-product (AGE) formation. Understanding the kinetics and yield of this compound is crucial for research in food science, nutrition, and the development of therapeutic strategies against glycation-related diseases.
Introduction to this compound Formation
This compound is an Amadori rearrangement product formed through the non-enzymatic reaction between the amino group of the amino acid methionine and the reducing sugar fructose. This process, a cornerstone of the Maillard reaction, is a critical pathway in the formation of AGEs, which are implicated in the pathogenesis of numerous age-related diseases and diabetic complications. The ability to accurately model and predict the formation of this compound in vitro is therefore of significant interest to the scientific community.
Two predominant in vitro models are employed for this purpose:
-
Free Amino Acid Model: This model simplifies the biological environment by reacting free methionine with fructose in a controlled aqueous solution.
-
Protein-Bound Methionine Model: This model utilizes a methionine-containing protein, most commonly Bovine Serum Albumin (BSA), to mimic the glycation of proteins in a more physiologically relevant context.
This guide will objectively compare the performance of these two models, providing supporting experimental data, detailed methodologies, and visual representations of the underlying chemical processes.
Data Presentation: A Comparative Analysis
The predictive power of an in vitro model is ultimately determined by its ability to accurately reflect the kinetics and yield of the reaction of interest. The following table summarizes quantitative data on this compound formation in the two models. It is important to note that direct comparative studies are limited, and data has been compiled from various sources investigating the Maillard reaction under different conditions.
| Parameter | Free Amino Acid Model (Methionine + Fructose) | Protein-Bound Methionine Model (BSA + Fructose) | Key Observations & Implications |
| Reaction Rate (Initial Phase) | Generally faster initial reaction rates have been observed in some studies.[1] | The complex protein structure can influence the accessibility of methionine residues, potentially leading to a slower initial reaction rate compared to free amino acids.[2] However, the protein microenvironment can also catalyze the reaction.[2] | The free amino acid model may be more suitable for rapid screening of glycation inhibitors that target the initial stages of the Maillard reaction. |
| This compound Yield | The yield can be significant, with some enzymatic synthesis models achieving up to 65%.[3] However, non-enzymatic reactions are typically less efficient and can lead to a variety of byproducts.[3] | The yield of specific fructosyl-amino acids is dependent on the protein's primary sequence and tertiary structure. Lysine residues are often more susceptible to glycation than methionine. | The protein-bound model provides a more realistic, albeit complex, picture of glycation patterns on a whole-protein level. |
| Predictive Accuracy for in vivo Glycation | Offers a simplified system to study the fundamental chemistry of the Maillard reaction. However, it lacks the biological context of the protein microenvironment. | Considered more physiologically relevant as it accounts for the steric hindrance and local chemical environment of amino acid residues within a protein. | For predicting the overall glycation of a specific protein in vivo, the protein-bound model is generally preferred. |
| Experimental Complexity | Relatively simple to set up and analyze. | More complex due to the need for protein handling, digestion, and more sophisticated analytical techniques to identify specific glycation sites. | The choice of model may depend on the specific research question and available resources. |
| Analytical Methods | HPLC, LC-MS/MS | LC-MS/MS following enzymatic digestion of the protein. | Both models rely on similar high-sensitivity analytical instrumentation for accurate quantification. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental results. Below are representative protocols for the two primary in vitro models.
Free Amino Acid Model: Methionine and Fructose Reaction
This protocol describes a basic setup for inducing the formation of this compound from free amino acids.
Materials:
-
L-Methionine
-
D-Fructose
-
Phosphate buffer (100 mM, pH 7.4)
-
Sodium azide (to prevent microbial growth)
-
Incubator at a controlled temperature (e.g., 50°C)
-
HPLC or LC-MS/MS system for analysis
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of L-methionine in phosphate buffer.
-
Prepare a stock solution of D-fructose in phosphate buffer.
-
-
Reaction Mixture:
-
In a reaction vessel, combine the L-methionine and D-fructose solutions to achieve the desired final concentrations (e.g., equimolar concentrations).
-
Add sodium azide to a final concentration of 0.02% (w/v).
-
Adjust the final volume with phosphate buffer.
-
-
Incubation:
-
Incubate the reaction mixture at a constant temperature (e.g., 50°C) for a defined period (e.g., up to 96 hours). Samples can be taken at various time points to study the reaction kinetics.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the reaction mixture.
-
Dilute the sample appropriately with the mobile phase for HPLC or LC-MS/MS analysis.
-
Inject the sample into the analytical system to quantify the formation of this compound.
-
Protein-Bound Methionine Model: BSA and Fructose Reaction
This protocol outlines the incubation of Bovine Serum Albumin (BSA) with fructose to study protein glycation.
Materials:
-
Bovine Serum Albumin (BSA)
-
D-Fructose
-
Phosphate buffer (100 mM, pH 7.4)
-
Sodium azide
-
Trypsin (for enzymatic digestion)
-
Dithiothreitol (DTT) and Iodoacetamide (for reduction and alkylation)
-
Ammonium bicarbonate buffer
-
LC-MS/MS system for analysis
Procedure:
-
Glycation of BSA:
-
Dissolve BSA in phosphate buffer to a final concentration of, for example, 5 mg/mL.
-
Add D-fructose to the BSA solution to the desired final concentration.
-
Add sodium azide to a final concentration of 0.02% (w/v).
-
Incubate the mixture at 37°C or 50°C for a specified duration (e.g., 24 hours to several days), with gentle agitation.
-
-
Sample Preparation for Analysis:
-
Take an aliquot of the glycated BSA solution.
-
Reduction and Alkylation: Add DTT to reduce disulfide bonds, followed by iodoacetamide to alkylate the free sulfhydryl groups.
-
Enzymatic Digestion: Dilute the sample with ammonium bicarbonate buffer and add trypsin to digest the protein into smaller peptides. Incubate overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Acidify the digested sample to stop the enzymatic reaction.
-
Inject the peptide mixture into the LC-MS/MS system.
-
Analyze the data to identify and quantify the peptide containing the this compound modification.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key chemical pathways and experimental workflows described in this guide.
Conclusion
Both the free amino acid and protein-bound methionine models offer valuable insights into the formation of this compound. The choice of model should be guided by the specific research question.
-
The free amino acid model provides a simplified and high-throughput system for studying the fundamental chemistry of the Maillard reaction and for screening potential inhibitors.
-
The protein-bound methionine model offers a more physiologically relevant system for understanding how the protein microenvironment influences glycation and for predicting the modification of specific protein targets in vivo.
For a comprehensive understanding of this compound formation and its biological implications, a combined approach that utilizes both models is often the most effective strategy. Future research should focus on direct, head-to-head comparisons of these models under standardized conditions to provide a clearer picture of their respective predictive capabilities.
References
Safety Operating Guide
Personal protective equipment for handling Fructosyl-methionine
For Research Use Only. Not for human or veterinary use. [1]
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Fructosyl-methionine. The following procedural guidance is based on best practices for laboratory safety in the absence of a specific Safety Data Sheet (SDS) for this compound. Recommendations are derived from the safety data for L-Methionine and general laboratory chemical handling protocols.
Personal Protective Equipment (PPE)
While this compound is a derivative of the non-hazardous amino acid L-Methionine, appropriate PPE should always be worn to minimize exposure and ensure personal safety in a laboratory setting.[2][3]
| Protection Type | Recommended Equipment | Purpose |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes or airborne particles. |
| Hand Protection | Nitrile or latex gloves | Prevents skin contact with the chemical. |
| Body Protection | Laboratory coat | Protects clothing and skin from spills. |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling the powder form to avoid inhalation of dust particles. |
Handling and Storage
Proper handling and storage are essential to maintain the integrity of this compound and ensure a safe laboratory environment.
-
Handling :
-
Avoid creating dust when working with the solid form.
-
Ensure adequate ventilation in the work area.
-
Wash hands thoroughly after handling.
-
-
Storage :
-
Store in a tightly sealed container in a cool, dry place.
-
Recommended storage is at room temperature.
-
First Aid Measures
In case of accidental exposure, follow these first aid procedures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move to fresh air. If breathing is difficult, seek medical attention. |
| Skin Contact | Remove contaminated clothing and rinse the affected area with plenty of water. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting eyelids occasionally. Seek medical attention if irritation persists. |
| Ingestion | Do not induce vomiting. Rinse mouth with water and drink two glasses of water. Consult a physician if feeling unwell. |
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.
-
Waste Chemical :
-
Do not allow the product to enter drains or waterways.
-
Dispose of as chemical waste through a licensed contractor.
-
-
Contaminated Packaging :
-
Handle uncleaned containers as you would the product itself.
-
Dispose of in accordance with official regulations.
-
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
